molecular formula C20H34O B15563736 (+)-cis-Abienol CAS No. 25578-83-0

(+)-cis-Abienol

Cat. No.: B15563736
CAS No.: 25578-83-0
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-SZAPHMHZSA-N
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Description

Cis-abienol is a labdane diterpenoid in which the labdane skeleton has double bonds at C-12 and C-14 (the former with Z-stereochemistry) and carries a hydroxy group at position C-8. It has a role as a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
cis-Abienol has been reported in Picea orientalis, Picea abies, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVCYBIABTSJR-SZAPHMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035611
Record name cis-Abienol
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17990-16-8, 25578-83-0
Record name (+)-cis-Abienol
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Record name (Z)-Abienol
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Record name Abienol
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Record name cis-Abienol
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Record name (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol
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Record name ABIENOL, CIS-
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Foundational & Exploratory

The Occurrence and Analysis of (+)-cis-Abienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol, a labdane diterpene alcohol, is a naturally occurring bicyclic diterpenoid of significant interest due to its pleasant balsamic odor and its role as a precursor in the synthesis of valuable fragrance compounds, such as Ambrox®. Beyond its olfactory properties, emerging research into the pharmacological activities of labdane diterpenes, including anti-inflammatory effects, has positioned this compound as a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and development.

Natural Sources and Occurrence of this compound

This compound is primarily found in a select number of plant species, where it often plays a role in the plant's defense mechanisms. Its distribution within the plant can be highly specific, accumulating in specialized tissues. The major natural sources identified to date are:

  • Balsam Fir (Abies balsamea) : This coniferous tree is a prominent source of this compound, where it is a major component of the oleoresin found in the bark and phloem.[1][2] The oleoresin serves as a chemical defense against herbivores and pathogens.

  • Tobacco (Nicotiana tabacum) : In certain varieties of tobacco, particularly oriental tobacco, this compound is synthesized and secreted from the glandular trichomes on the leaf surface.[3] Its presence is a key factor in the characteristic aroma of these tobaccos.

  • Bolivian Sunroot (Polymnia sonchifolia) : The tuberous roots of this plant have also been identified as a source of this compound.

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific tissue harvested. While precise, universally applicable quantitative data is challenging to establish due to these variables, the following table summarizes reported yields to provide a comparative overview.

Natural SourcePlant PartReported Yield/Concentration
Abies balsamea (Balsam Fir)Bark OleoresinMajor diterpenoid component
Nicotiana tabacum (Tobacco)Glandular TrichomesUp to 21.26 µg/g fresh weight (for a related diterpenoid in engineered tobacco)[4]
Polymnia sonchifolia (Bolivian Sunroot)Tuberous RootsData not readily available in cited literature

Biosynthesis of this compound

The biosynthesis of this compound originates from the general terpenoid pathway, utilizing precursors from either the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. The key committed step is catalyzed by a bifunctional enzyme, this compound synthase (CAS).

G cluster_0 General Terpenoid Pathway cluster_1 cis-Abienol Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP synthase GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP GGPP synthase CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP Class II diterpene cyclase 8OH_CPP 8-hydroxy-copalyl diphosphate CPP->8OH_CPP Hydroxylation cis_Abienol This compound 8OH_CPP->cis_Abienol cis-Abienol synthase (Class I)

Biosynthesis of this compound.

Experimental Protocols

Extraction of this compound

The choice of extraction method depends on the source material and the desired scale of operation.

1. Solvent Extraction (for general lab-scale extraction)

This is a common method for extracting this compound from plant tissues.

  • Materials :

    • Dried and ground plant material (e.g., Balsam fir bark, tobacco leaves)

    • Soxhlet apparatus or maceration setup

    • Solvents: Hexane, Dichloromethane (DCM), or Ethyl Acetate

    • Rotary evaporator

  • Protocol :

    • Place the ground plant material in a cellulose thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with the chosen solvent (e.g., hexane).

    • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the desired compounds.

    • Continue the extraction for several hours until the solvent in the extractor runs clear.

    • Alternatively, for maceration, soak the plant material in the solvent at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.

2. Supercritical Fluid Extraction (SFE) (a green and selective alternative)

SFE using carbon dioxide (CO₂) is an environmentally friendly method that offers high selectivity.

  • Apparatus : Supercritical fluid extractor

  • Parameters :

    • Pressure: 100 - 350 bar

    • Temperature: 40 - 60 °C

    • CO₂ flow rate: 2-5 L/min

    • Co-solvent (optional): Ethanol (5-10%) to enhance extraction of more polar compounds.

  • Protocol :

    • Load the ground plant material into the extraction vessel.

    • Pressurize and heat the CO₂ to bring it to a supercritical state.

    • Pass the supercritical CO₂ through the extraction vessel. The this compound will dissolve in the supercritical fluid.

    • De-pressurize the CO₂ in a collection vessel, causing the this compound to precipitate out.

    • The CO₂ can be recycled for further extractions.

Purification of this compound

Flash Column Chromatography

This is a rapid and efficient method for purifying this compound from the crude extract.

  • Materials :

    • Glass chromatography column

    • Silica gel (60-200 µm)

    • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

    • Fraction collector or test tubes

    • TLC plates and developing chamber

  • Protocol :

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.

    • Begin elution with the initial solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

G Start Crude Extract Load Load onto Silica Column Start->Load Elute1 Elute with Hexane Load->Elute1 Elute2 Gradually Increase Ethyl Acetate Concentration Elute1->Elute2 Collect Collect Fractions Elute2->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Collect Continue Elution Combine Combine Pure Fractions Monitor->Combine Separation Complete Evaporate Evaporate Solvent Combine->Evaporate End Purified This compound Evaporate->End

Flash Chromatography Workflow.
Quantification of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program :

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 5-10 °C/minute to 250-280 °C.

    • Final hold: 5-10 minutes.

  • Injector Temperature : 250 °C.

  • MS Detector :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-500.

  • Quantification : An external or internal standard method can be used. A calibration curve is generated using certified reference standards of this compound.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.

  • Instrumentation : High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column : A reverse-phase C18 column.

  • Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Mass Spectrometry : Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification : An internal standard method using a deuterated analog is recommended for highest accuracy. A calibration curve is prepared with known concentrations of the analyte and internal standard.[5][6][7][8]

Pharmacological Signaling Pathways

While research specifically on the signaling pathways of this compound is still developing, the broader class of labdane diterpenes has been shown to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Labdane diterpenes have been reported to inhibit the activation of NF-κB, a master regulator of inflammation.[9] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα, which would otherwise allow the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway:

The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another crucial signaling route in the inflammatory response. Some labdane diterpenes have been shown to modulate the phosphorylation and activation of these kinases, thereby downregulating the production of inflammatory mediators.[10][11]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Events & Cellular Response Stimuli LPS, Cytokines IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus_NFkB NF-κB Translocation NFkB->Nucleus_NFkB MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Nucleus_AP1 AP-1 Activation MAPK->Nucleus_AP1 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Gene_Expression Activates Nucleus_AP1->Gene_Expression Activates Inflammation Inflammatory Response Gene_Expression->Inflammation cis_Abienol This compound (Proposed Action) cis_Abienol->IKK Inhibits cis_Abienol->MAPK Inhibits

Proposed Anti-Inflammatory Signaling Pathways.

Conclusion

This compound is a valuable natural product with established applications in the fragrance industry and growing potential in the pharmaceutical sector. A thorough understanding of its natural sources, biosynthesis, and the methodologies for its extraction, purification, and quantification is crucial for its effective exploitation. This guide provides a foundational overview of these key aspects to support researchers, scientists, and drug development professionals in their work with this promising labdane diterpene. Further research into the specific pharmacological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of (+)-cis-Abienol in Abies balsamea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-cis-Abienol is a labdane diterpene alcohol of significant commercial value, primarily used by the fragrance industry as a precursor for the semi-synthesis of ambergris substitutes like Ambrox®.[1][2] A major natural source of this compound is the oleoresin of balsam fir, Abies balsamea.[3][4] The discovery and characterization of the dedicated biosynthetic pathway in this conifer have opened avenues for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the central enzyme, its mechanism, relevant quantitative data, and the experimental protocols used for its discovery and characterization.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader terpenoid pathway in plants.[5] In conifers, the general precursor for all diterpenoids is (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway located in the plastids.[6] The conversion of this universal precursor into the diverse array of diterpenes is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[3][7]

In Abies balsamea, the key enzyme responsible for the formation of this compound is the bifunctional this compound synthase (AbCAS) .[3][4] This enzyme was identified through a genomics-based strategy that involved high-throughput transcriptome sequencing of balsam fir bark tissue, a primary site of cis-abienol accumulation.[3][4] AbCAS belongs to the gymnosperm-specific TPS-d subfamily of terpene synthases.[3][4]

The Bifunctional Mechanism of AbCAS

AbCAS is a class I/II bifunctional enzyme, meaning it possesses two distinct active sites to catalyze a sequential two-step reaction within a single polypeptide chain.[1][3][8] This mechanism is distinct from that of many other conifer diTPSs which produce tricyclic diterpene olefins like abietadiene or isopimaradiene.[3][4]

The reaction proceeds as follows:

  • Class II Activity: In the first active site, AbCAS catalyzes the protonation-initiated cyclization of the acyclic precursor, GGPP. This is followed by the capture of a water molecule (hydroxylation) at the C-8 position of a postulated carbocation intermediate. This initial reaction forms the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP) .[1][3]

  • Class I Activity: The LPP intermediate is then channeled to the second active site. Here, the class I activity catalyzes the ionization and cleavage of the allylic diphosphate group from LPP. This final step terminates the reaction, yielding the neutral diterpene alcohol, This compound , without any further cyclization.[3][8]

This pathway is noteworthy because the oxygen functionality of this compound is introduced directly by the diTPS enzyme, rather than by a subsequent modification by other enzymes like cytochrome P450 monooxygenases, a common mechanism for oxygenating other diterpenes.[3]

Data Presentation

Quantitative analysis of metabolite distribution and heterologous production yields are crucial for understanding and engineering the biosynthesis of this compound.

Table 1: Diterpenoid Metabolite Profile in Abies balsamea Tissues

Metabolite profiling was essential to identify the most suitable tissue for gene discovery efforts. The bark and phloem tissues were identified as the primary sites of this compound accumulation.

Tissue TypeThis compound (% of total diterpenoids)Other Major Diterpenoids
Bark and PhloemMajor ComponentLevopimaradiene, Abietadiene, Isopimaradiene
Wood and XylemMinor ComponentNot specified
NeedlesTrace AmountsNot specified
Source: Data compiled from qualitative descriptions in Zerbe et al., 2012.[3] Specific percentages were not provided in the source material.
Table 2: Heterologous Production of this compound

The functionality of the AbCAS gene has been confirmed by expressing it in various microbial hosts, demonstrating its potential as a target for metabolic engineering.

Host OrganismStrainExpression SystemTiter (mg/L)Reference
Saccharomyces cerevisiaeAM94Plasmid-based12.8UBC Library Open Collections[1]
Escherichia coliGenetically modifiedHigh-cell-density fermentation~220Sun et al., 2020[9]

Experimental Protocols

The discovery and functional characterization of AbCAS involved a series of molecular biology and biochemical techniques.

Protocol: Transcriptome Sequencing and AbCAS Gene Identification
  • Plant Material: Two-year-old saplings of Abies balsamea were used. Bark and phloem tissues were harvested, flash-frozen in liquid nitrogen, and stored at -80°C.[2]

  • RNA Extraction & Sequencing: Total RNA was extracted from the pulverized tissue. mRNA was isolated and used to construct a cDNA library. High-throughput 454 transcriptome sequencing was performed.[2][3]

  • Candidate Gene Identification: The resulting sequence data was assembled into contigs. Candidate diTPS sequences were identified by BLAST searches against known terpene synthase sequences. Full-length candidate genes were obtained by RACE-PCR.[2]

Protocol: Heterologous Expression and Protein Purification
  • Cloning: The full-length open reading frame of the candidate gene (AbCAS) was amplified and cloned into an E. coli expression vector (e.g., pET28b+), often with an N-terminal His-tag.

  • Expression: The expression vector was transformed into an appropriate E. coli strain (e.g., BL21-CodonPlus(DE3)-RIL). Cultures were grown to an OD600 of 0.6-0.8 at 37°C, then induced with IPTG (isopropyl β-d-1-thiogalactopyranoside) and incubated at a lower temperature (e.g., 16°C) for 16-20 hours.

  • Purification: Cells were harvested by centrifugation and lysed by sonication. The His-tagged protein was purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Protein purity was assessed by SDS-PAGE.

Protocol: In Vitro Enzyme Assays and Product Identification
  • Reaction Mixture: The standard assay mixture (50 µL) contained 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5 mM dithiothreitol, 10% (v/v) glycerol, the purified AbCAS enzyme (approx. 5-10 µg), and 50 µM of the substrate, GGPP.

  • Incubation: The reaction was initiated by adding the substrate and incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction was stopped by adding EDTA and vigorously vortexing with an equal volume of an organic solvent (e.g., hexane or diethyl ether).

  • Analysis: The organic phase was collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The product was identified by comparing its retention time and mass spectrum to that of an authentic this compound standard.[2]

Visualizing the Pathway and Processes

Diagrams are essential for visualizing the molecular pathway and the scientific workflow used to elucidate it.

Biosynthesis of this compound cluster_pathway Abies balsamea Terpenoid Pathway cluster_enzyme Enzyme: AbCAS GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) (Intermediate) GGPP->LPP H₂O AbCAS cis-Abienol Synthase (AbCAS) (Bifunctional) GGPP->AbCAS Abienol This compound LPP->Abienol PPi AbCAS->Abienol ClassII Class II Active Site (Cyclization/Hydroxylation) ClassI Class I Active Site (Diphosphate Cleavage)

Caption: Biosynthesis of this compound from GGPP catalyzed by the bifunctional enzyme AbCAS.

Experimental_Workflow Tissue A. balsamea Bark Tissue (High cis-Abienol) Sequencing Transcriptome Sequencing (454 Pyrosequencing) Tissue->Sequencing Bioinformatics Bioinformatics Analysis (BLAST, Assembly) Sequencing->Bioinformatics Cloning Full-Length Gene Cloning (RACE-PCR) Bioinformatics->Cloning Expression Heterologous Expression (E. coli) Cloning->Expression Purification Protein Purification (Ni-NTA Chromatography) Expression->Purification Assay In Vitro Enzyme Assay (Substrate: GGPP) Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Confirmation Functional Confirmation of AbCAS Analysis->Confirmation

Caption: Experimental workflow for the discovery and functional characterization of AbCAS.

Regulation of Biosynthesis

The production of terpenoids, including this compound, in conifers is an integral part of the plant's sophisticated defense system against herbivores and pathogens.[10] Consequently, its biosynthesis is tightly regulated.

  • Inducible Defense: Terpenoid formation is often induced by external triggers such as mechanical damage or herbivore attack.[10] This response involves the increased transcription of terpene synthase genes, including those like AbCAS.[10]

  • Phytohormonal Control: Signal transduction pathways involving phytohormones play a key role. Methyl jasmonate (MeJA) and salicylic acid (SA) are well-known signaling molecules that can upregulate the expression of genes involved in terpenoid biosynthesis in various plant species.[5][6][11] In conifers, MeJA treatment has been shown to induce traumatic resinosis and increase terpene production.[10]

  • Transcriptional Regulation: The expression of rate-limiting enzyme genes is controlled by various transcription factors.[12] These factors can act as activators or repressors, fine-tuning the metabolic flux towards specific terpenoids in response to developmental cues and environmental stresses.[12]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Abies balsamea represents a significant advancement in plant biochemistry. The discovery of the bifunctional AbCAS enzyme provides a clear molecular target for biotechnological applications.[3][4] The ability to produce this compound in engineered microbial hosts like E. coli and yeast paves the way for developing sustainable, fermentation-based production platforms.[1][9] This approach can provide a stable and economically viable alternative to extraction from natural sources, meeting the industrial demand for this high-value fragrance precursor.

Future research will likely focus on optimizing these heterologous production systems by addressing metabolic bottlenecks, enhancing precursor supply, and further engineering the AbCAS enzyme for improved catalytic efficiency. A deeper understanding of the regulatory networks that control gene expression in Abies balsamea could also provide new strategies for enhancing yields in either native or engineered systems.

References

The Architect of Aroma: A Technical Guide to cis-Abienol Synthase and its Role in Diterpenoid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The labdane diterpenoid, cis-abienol, is a molecule of significant interest, primarily for its role as a precursor to valuable fragrance compounds that can replace ambergris. Its biosynthesis is a fascinating example of enzymatic specificity and has become a key target for metabolic engineering. This technical guide provides an in-depth exploration of cis-abienol synthase, the pivotal enzyme in cis-abienol production. We will delve into its catalytic mechanism, the genetic and biochemical diversity of this enzyme across different plant species, and the broader context of the diterpenoid biosynthetic pathway. This document will also present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to cis-Abienol and Diterpenoid Biosynthesis

Diterpenoids are a large and diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (GGPP).[1][2] They play crucial roles in plant primary metabolism, growth, development, and defense.[1][3] Labdane-related diterpenoids (LRDs) are a major subgroup characterized by a bicyclic core structure, and they are precursors to a vast array of more complex diterpenoids.[4][5] cis-Abienol is a labdanoid diterpene alcohol that is a major component of the oleoresin of plants like balsam fir (Abies balsamea) and is also found in tobacco (Nicotiana tabacum).[6][7][8] Its primary industrial value lies in its use as a starting material for the semi-synthesis of Ambrox®, a key component in high-end perfumes.[9]

The biosynthesis of diterpenoids from GGPP is generally a two-step process catalyzed by diterpene synthases (diTPSs).[10] Class II diTPSs catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate.[10][11] Class I diTPSs then utilize this intermediate, following the ionization of the diphosphate group, to generate the final diterpene skeleton through further cyclization and rearrangement reactions.[11][12]

The Enzymology of cis-Abienol Synthase

The enzymatic production of cis-abienol showcases an interesting divergence in catalytic strategy between different plant species. Two distinct mechanisms have been identified: a single bifunctional enzyme and a two-enzyme system.

The Bifunctional cis-Abienol Synthase (AbCAS) of Abies balsamea

In balsam fir, a single bifunctional class I/II cis-abienol synthase (AbCAS) is responsible for the entire conversion of GGPP to cis-abienol.[6][7]

  • Class II Activity: The enzyme's class II active site, characterized by a conserved DxDD motif, catalyzes the protonation-initiated cyclization of GGPP.[6][10] This is followed by hydroxylation via water quenching of a labda-13-en-8-yl carbocation intermediate at the C-8 position, forming 8-hydroxycopalyl diphosphate (also referred to as labda-13-en-8-ol diphosphate).[6][13]

  • Class I Activity: The 8-hydroxycopalyl diphosphate intermediate is then channeled to the class I active site, which contains a conserved DDXXD motif.[4] Here, the diphosphate group is cleaved, but no further cyclization occurs, leading to the formation of cis-abienol.[6][7] This mechanism is distinct from many other diTPSs that produce tricyclic diterpenes.[6][7]

The bifunctional nature of AbCAS makes it a prime target for metabolic engineering efforts aimed at producing cis-abienol in microbial hosts.[6][7]

The Two-Enzyme System in Nicotiana tabacum

In tobacco, the biosynthesis of cis-abienol requires the sequential action of two separate enzymes that are preferentially expressed in the glandular trichomes.[14][15]

  • NtCPS2 (8-hydroxy-copalyl diphosphate synthase): This is a class II diTPS that converts GGPP into 8-hydroxy-copalyl diphosphate.[14][15]

  • NtABS (cis-abienol synthase): This is a class I kaurene synthase-like (KSL) enzyme that specifically utilizes the 8-hydroxy-copalyl diphosphate produced by NtCPS2 to generate cis-abienol.[14][15]

The expression of both NtCPS2 and NtABS is necessary and sufficient for cis-abienol biosynthesis in tobacco.[14] Knockdown of NtCPS2 has been shown to decrease cis-abienol levels, highlighting its critical role.[8]

Biosynthetic Pathway and Regulation

The production of cis-abienol is embedded within the broader terpenoid biosynthetic pathway. The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.[3][16] GGPP, the precursor for all diterpenoids, is formed in the plastids by the condensation of three molecules of IPP and one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGDS).[17]

The regulation of diterpenoid biosynthesis is complex and can occur at multiple levels, including transcriptional and post-transcriptional control.[1][2] The expression of diTPS genes can be influenced by various factors such as plant hormones (e.g., gibberellins, abscisic acid), developmental stage, and both biotic and abiotic stresses.[3][8] For instance, transcription factors from families like AP2/ERF, WRKY, and bHLH have been implicated in regulating terpenoid biosynthesis.[3] In tobacco, knockdown of NtCPS2 not only reduces cis-abienol but also affects the levels of gibberellins and abscisic acid, suggesting a complex regulatory interplay.[8][18]

Diterpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Diterpenoid Diterpenoid Biosynthesis cluster_Regulation Regulation G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GGPP GGPP IPP_MEP->GGPP DMAPP_MEP->GGPP GGDS AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Intermediate 8-hydroxycopalyl-PP GGPP->Intermediate cis-Abienol Synthase (Class II activity) [e.g., AbCAS, NtCPS2] cisAbienol cis-Abienol Intermediate->cisAbienol cis-Abienol Synthase (Class I activity) [e.g., AbCAS, NtABS] Hormones Plant Hormones TFs Transcription Factors Hormones->TFs Stress Biotic/Abiotic Stress Stress->TFs TFs->GGPP

Figure 1: Overview of the cis-abienol biosynthetic pathway and its regulation.

Quantitative Data on cis-Abienol Production

Metabolic engineering has been successfully employed to produce cis-abienol in microbial hosts, primarily E. coli. These efforts provide valuable quantitative data on the productivity of different engineered strains.

Host OrganismEngineering StrategyTiter (mg/L)Reference
E. coliOverexpression of MEP pathway and diterpene synthases~7-fold increase over original MEP pathway[19]
E. coliEngineering of MVA pathway and diterpene synthases~31-fold increase over original MEP pathway[19]
E. coliCombination of AbCAS and SsTPS2, two-phase cultivation634.7[19][20]
E. coliCo-expression of GDPS, GGDPS, LPP synthase, and diTPS~0.3[21]
E. coliIntroduction of exogenous MVA pathway8.6[21]
E. coliChromosomal integration of lower MVA pathway genes9.2[21]
E. coliFed-batch fermentation with engineered strain~220[21]
Saccharomyces cerevisiae (AM94 strain)Expression of AbCAS12.8[9]

Experimental Protocols

This section provides generalized methodologies for key experiments involved in the study of cis-abienol synthase.

Gene Cloning and Heterologous Expression

A common workflow for identifying and characterizing new cis-abienol synthase genes involves transcriptome sequencing followed by heterologous expression.

Gene_Cloning_Workflow RNA_Extraction RNA Extraction (e.g., from balsam fir bark) Transcriptome_Seq Transcriptome Sequencing (e.g., 454 pyrosequencing) RNA_Extraction->Transcriptome_Seq Candidate_Selection Candidate diTPS Gene Selection (in silico) Transcriptome_Seq->Candidate_Selection Full_Length_Cloning Full-Length cDNA Cloning (e.g., RACE-PCR) Candidate_Selection->Full_Length_Cloning Expression_Vector Cloning into Expression Vector (e.g., pET28b for E. coli) Full_Length_Cloning->Expression_Vector Heterologous_Expression Heterologous Expression (e.g., in E. coli BL21-DE3) Expression_Vector->Heterologous_Expression Protein_Purification Recombinant Protein Purification (e.g., Ni-NTA affinity chromatography) Heterologous_Expression->Protein_Purification Functional_Assay Enzyme Functional Assay Protein_Purification->Functional_Assay

Figure 2: Workflow for gene discovery and heterologous expression.

Protocol: Heterologous Expression in E. coli

  • Vector Construction: Amplify the full-length coding sequence of the candidate gene and ligate it into an appropriate expression vector (e.g., pET series).

  • Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM) and continue to culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Protein Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, purify the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions. Desalt the purified protein into a suitable storage buffer.[13]

Enzyme Assays

Protocol: In Vitro cis-Abienol Synthase Assay

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.2) containing MgCl₂ (e.g., 10 µM), DTT (e.g., 5 mM), and 5% glycerol.[13]

  • Enzyme and Substrate: Add the purified recombinant protein (e.g., 100 µg) to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, (E,E,E)-GGPP (e.g., 15 µM).

  • Incubation: Incubate the reaction at 30°C for 1 hour.[13]

  • Product Extraction: Stop the reaction and extract the diterpenoid products by adding an equal volume of an organic solvent (e.g., pentane or hexane). Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase using GC-MS or LC-MS.

Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that allows for identification.

  • Typical Parameters:

    • Column: HP5ms (30 m x 0.25 mm x 0.25 µm).[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 ml/min).[13]

    • Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 20°C/min to 300°C and held for 2 minutes.[13]

    • Injector: Pulsed splitless at 250°C.[13]

    • Detection: Mass spectrometer operating at 70 eV.[13]

  • Identification: Compare the retention time and mass spectrum of the product with an authentic cis-abienol standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC separates compounds based on their polarity and interaction with the column's stationary phase. This is particularly useful for less volatile or thermally labile compounds.

  • Typical Parameters:

    • Column: Normal phase silica column (e.g., Agilent Zorbax RX-Sil).[13]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[13]

    • Detection: Analysis of extracted ion chromatograms (EIC). For cis-abienol, which is an unstable alcohol, dehydration can occur in the APCI interface, leading to a characteristic base peak at m/z 273.[13]

Conclusion and Future Outlook

cis-Abienol synthase is a well-characterized enzyme that represents a key control point in the biosynthesis of a commercially important diterpenoid. The discovery of both bifunctional and monofunctional synthases provides a toolkit for metabolic engineers aiming to produce cis-abienol and other labdane-related diterpenoids in heterologous systems. The impressive titers achieved in engineered E. coli demonstrate the feasibility of microbial production as a sustainable alternative to extraction from plant sources.[19][20]

Future research will likely focus on further optimizing microbial production platforms by addressing metabolic bottlenecks, enhancing precursor supply, and exploring novel host organisms. A deeper understanding of the regulatory networks governing diterpenoid biosynthesis in plants could also unveil new strategies for manipulating the production of these valuable compounds in their native hosts. The continued exploration of plant biodiversity will undoubtedly lead to the discovery of new diTPSs with novel catalytic activities, further expanding the chemical space of accessible diterpenoids for applications in fragrance, pharmaceuticals, and beyond.

References

An In-Depth Technical Guide to the Isolation of (+)-cis-Abienol from Balsam Fir Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of this compound, a labdane-type diterpenoid alcohol, from the oleoresin of the balsam fir (Abies balsamea). This compound is a valuable natural product with significant applications in the fragrance industry as a precursor to synthetic ambergris substitutes. This document details the necessary experimental protocols, quantitative data, and relevant biochemical pathways to assist researchers in the successful isolation and purification of this compound.

Introduction

Balsam fir oleoresin, commonly known as Canada balsam, is a complex mixture of terpenes and resin acids. Among its constituents, the bicyclic diterpene alcohol this compound is of particular interest due to its use in the synthesis of Ambrox®, a highly valued fragrance ingredient. The isolation of this compound from its natural source is a critical first step for its utilization in various applications, including as a chiral starting material in organic synthesis. This guide is based on established chemical literature, primarily the seminal work of Gray and Mills in 1964, who first detailed its isolation from Canada Balsam.

Composition of Balsam Fir Oleoresin

Balsam fir oleoresin is a rich source of various terpenoids. The approximate composition is summarized in the table below. The concentration of this compound can vary depending on the geographic location, age, and health of the tree.

Component Class Major Constituents Approximate Percentage (%)
Monoterpenes α-pinene, β-pinene, δ-3-carene, limonene25
Sesquiterpenes Longifolene, β-bisabolene, caryophyllene<5
Diterpenes This compound, abietic acid, neoabietic acid20-30
Resin Acids Abietic acid, neoabietic acid, palustric acid50-60

Experimental Protocols

The following protocols are based on the classical methods for the separation of neutral diterpenes from acidic resin components, as would have been employed in the mid-20th century.

  • Balsam fir oleoresin (Canada balsam)

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (5% w/v)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Alumina (for chromatography, neutral, Brockmann activity II-III)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

  • Separatory funnel

  • Standard laboratory glassware

  • Dissolution: Dissolve the balsam fir oleoresin in diethyl ether. A ratio of 1:3 (oleoresin:ether, w/v) is recommended.

  • Acid-Base Extraction: Transfer the ethereal solution to a separatory funnel. Wash the solution sequentially with:

    • 5% aqueous NaOH solution (3 times) to remove acidic components (resin acids).

    • Water (2 times) to remove residual NaOH.

    • Saturated aqueous NaCl solution (1 time) to aid in the separation of the aqueous and organic layers.

  • Drying and Concentration: Collect the ether layer containing the neutral components. Dry the solution over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude neutral fraction as a viscous oil.

  • Column Preparation: Prepare a chromatography column with a slurry of alumina in hexane.

  • Loading: Dissolve the crude neutral fraction in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Hexane: Elutes non-polar hydrocarbons.

    • Hexane:Ethyl Acetate (9:1 to 8:2): Elutes the this compound fraction.

  • Fraction Collection: Collect fractions and monitor the composition by thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing pure this compound and concentrate using a rotary evaporator.

For obtaining highly pure this compound, crystallization can be performed.

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot hexane or methanol).

  • Cooling: Slowly cool the solution to induce crystallization.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the expected yields and physical properties of this compound.

Parameter Value Reference
Yield from Oleoresin ~5-10%Estimated from literature
Molecular Formula C₂₀H₃₄O
Molecular Weight 290.49 g/mol
Boiling Point 132-135 °C at 0.1 mmHgGray and Mills, 1964
Optical Rotation [α]D +18° to +22° (c=1 in CHCl₃)Gray and Mills, 1964

Visualizations

experimental_workflow oleoresin Balsam Fir Oleoresin dissolution Dissolution in Diethyl Ether oleoresin->dissolution extraction Acid-Base Extraction (5% NaOH) dissolution->extraction separation Separation of Layers extraction->separation neutral_fraction Crude Neutral Fraction separation->neutral_fraction Organic Layer acidic_fraction Acidic Fraction (Resin Acids) separation->acidic_fraction Aqueous Layer chromatography Alumina Column Chromatography neutral_fraction->chromatography elution Gradient Elution (Hexane/Ethyl Acetate) chromatography->elution fractions Fraction Collection elution->fractions purified_abienol Purified this compound fractions->purified_abienol crystallization Crystallization (Optional) purified_abienol->crystallization crystals Crystalline this compound crystallization->crystals biosynthesis_pathway ggpp Geranylgeranyl Diphosphate (GGPP) cpp Copalyl Diphosphate (CPP) ggpp->cpp Class II Diterpene Synthase labdenoyl_cation Labda-13-en-8-yl Cation cpp->labdenoyl_cation Ionization cis_abienol_pp This compound Diphosphate labdenoyl_cation->cis_abienol_pp Hydroxylation cis_abienol This compound cis_abienol_pp->cis_abienol Class I Diterpene Synthase

An In-depth Technical Guide to the Physicochemical Properties of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Abienol, a naturally occurring labdane diterpenoid, is a key precursor in the synthesis of valuable fragrance compounds and has garnered interest for its potential biological activities. A comprehensive understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, complete with structured data tables for easy reference, detailed experimental protocols for property determination, and diagrams illustrating its biosynthetic pathway and a general workflow for physicochemical characterization.

Introduction

This compound, also known as (Z)-Labda-12,14-dien-8-ol, is a bicyclic diterpene alcohol. It was initially discovered in the oleoresin of balsam fir (Abies balsamea) and is also a significant component of the glandular trichomes of certain tobacco cultivars (Nicotiana tabacum)[1]. Its molecular structure, featuring a labdane skeleton, makes it a valuable chiral starting material for the semi-synthesis of amber-like fragrance compounds, such as Ambrox®[1]. Beyond its use in the fragrance industry, this compound and other labdane diterpenes are being explored for a variety of biological activities[2].

This document serves as a centralized resource for the physicochemical data of this compound, providing researchers and drug development professionals with the essential information required for its handling, characterization, and utilization in further studies.

Physicochemical Properties

The physicochemical properties of this compound have been determined through various analytical techniques. The following tables summarize the key quantitative data.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance White to off-white solid[3]
Molecular Formula C₂₀H₃₄O[4][5]
Molecular Weight 290.48 g/mol [4][5]
Melting Point 38-42 °C[6][7]
Boiling Point 369.00 to 370.00 °C (estimated)[8]
Flash Point 161.90 °C (estimated)[2]
Purity ≥95% to 99.54%[3]
Table 2: Chemical Identifiers for this compound
IdentifierValueSource(s)
CAS Number 17990-16-8[2][4]
IUPAC Name (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
SMILES C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C[2][4]
InChI InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
InChIKey ZAZVCYBIABTSJR-SZAPHMHZSA-N
Table 3: Solubility of this compound
SolventSolubilitySource(s)
Water 0.04616 mg/L @ 25 °C (estimated)[8]
DMSO 200 mg/mL (with sonication)
Chloroform Soluble[6]
Ethyl Acetate Soluble[6]
Organic Solvents Soluble in benzyl alcohols or ethers[2]
Table 4: Computed Physicochemical Properties of this compound
PropertyValueSource(s)
XLogP3-AA 6.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 21[1]

Experimental Protocols

Isolation and Purification of this compound from Nicotiana tabacum

A representative protocol for the isolation of labdane diterpenes from tobacco involves the extraction of glandular trichome secretions from the inflorescences of the plant. The crude extract is then subjected to chromatographic purification to yield pure this compound.

  • Extraction: Collect inflorescences from Nicotiana tabacum during the full bloom period. Glandular trichome secretions are obtained by briefly washing the plant material with a suitable organic solvent, such as dichloromethane or ethanol.

  • Filtration and Concentration: The resulting extract is filtered to remove plant debris and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude extract is purified using column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing polarity, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

Determination of Melting Point

The melting point is a key indicator of the purity of a crystalline solid.

  • Sample Preparation: A small amount of the purified, dried crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rapid rate to approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The coupling constants (J) and integration values are determined from the ¹H NMR spectrum. The structure is confirmed by analyzing the correlations in the 2D NMR spectra. The ¹³C NMR data for this compound was reported by Hieda et al. (1982) in Agricultural and Biological Chemistry.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of this compound can be prepared as a thin film by dissolving it in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing the mixture into a disc. For liquid samples, a small drop can be placed between two salt plates.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands are analyzed to identify characteristic functional groups, such as the O-H stretch of the alcohol and the C=C stretches of the double bonds.

UV-Vis spectroscopy provides information about the conjugated systems in the molecule.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Data Acquisition: The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its physicochemical characterization.

Biosynthesis_of_cis_Abienol GGPP Geranylgeranyl Diphosphate (GGPP) HCPP 8-Hydroxy-copalyl Diphosphate (HCPP) GGPP->HCPP cisAbienol This compound HCPP->cisAbienol

Caption: Biosynthesis of this compound in Nicotiana tabacum.

Physicochemical_Characterization_Workflow start Start: Purified this compound Sample physical_props Physical Property Determination start->physical_props mp Melting Point physical_props->mp bp Boiling Point physical_props->bp solubility Solubility physical_props->solubility spectroscopy Spectroscopic Analysis mp->spectroscopy bp->spectroscopy solubility->spectroscopy nmr NMR (1H, 13C, 2D) spectroscopy->nmr ir FT-IR spectroscopy->ir uv_vis UV-Vis spectroscopy->uv_vis ms Mass Spectrometry spectroscopy->ms data_analysis Data Compilation and Structure Confirmation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties of this compound, intended to support its use in research and development. The tabulated data offers a quick reference for its physical and chemical characteristics, while the generalized experimental protocols provide a foundation for its analysis and characterization. The provided diagrams offer a visual representation of its biosynthesis and a logical workflow for its study. As a molecule of interest in both the fragrance industry and pharmaceutical research, a thorough understanding of these fundamental properties is indispensable for unlocking its full potential.

References

Natural variability of (+)-cis-Abienol content in conifers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Variability of (+)-cis-Abienol Content in Conifers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variability of this compound, a labdane diterpene alcohol of significant interest to the fragrance and bioproduct industries. It serves as a precursor for the semisynthesis of ambergris-type compounds, highly valued for their unique aroma profiles. This document details the biosynthesis, influencing factors on its concentration in various conifer species, and the experimental protocols for its extraction and quantification.

Biosynthesis of this compound

The primary route for this compound synthesis in conifers involves the cycloisomerization of (E,E,E)-geranylgeranyl diphosphate (GGPP). In balsam fir (Abies balsamea), a bifunctional class I/II diterpene synthase, named cis-abienol synthase (AbCAS), has been identified as the key enzyme responsible for its production[1][2][3]. This enzyme is a member of the gymnosperm-specific TPS-d subfamily[1][3].

The AbCAS-catalyzed reaction is distinct from other conifer diterpene synthases. It proceeds through a cyclization and subsequent hydroxylation at the C-8 position of a carbocation intermediate within the class II active site. This is followed by the cleavage of the diphosphate group, terminating the reaction without the further cyclizations that are typical for the formation of tricyclic diterpenes[1][3].

cis_Abienol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) AbCAS cis-Abienol Synthase (AbCAS) (Bifunctional Class I/II diTPS) GGPP->AbCAS Substrate Intermediate Postulated Carbocation Intermediate cisAbienol This compound Intermediate->cisAbienol Class I Active Site: Diphosphate Cleavage AbCAS->Intermediate Class II Active Site: Cyclization & Hydroxylation (H₂O capture)

Caption: Biosynthetic pathway of this compound from GGPP catalyzed by the bifunctional enzyme AbCAS.

Natural Variability and Quantitative Data

The concentration of this compound exhibits significant variability, influenced by a range of factors including genetics, the specific conifer species, the part of the plant tissue analyzed, and environmental conditions[4][5]. The choice of extraction methodology also critically impacts the detected and quantifiable amounts of this non-volatile diterpenoid[6].

Factors Influencing Variability
  • Species-Specific Differences : Certain species, like Abies balsamea, are known to contain this compound as a major component of their oleoresin, particularly in the bark[1][3]. In contrast, other conifers such as Pseudotsuga menziesii may contain only trace amounts[7]. Some reports indicate it is a major component in the leaf oil of Chamaecyparis lawsoniana, a member of the Cupressaceae family[8].

  • Intra-species Variation : The content can vary based on the specific tissue. For Abies balsamea, bark tissue is the most abundant source[1]. In Silver fir (Abies alba), notable amounts were found in bark extracts but not in needle essential oils, highlighting the compound's low volatility[6].

  • Environmental and Geographical Factors : While specific studies on environmental impacts on cis-abienol are limited, research on conifers demonstrates that factors like temperature and precipitation are crucial for their development and can influence their chemical composition[5][9]. Seasonal variations are also observed, with essential oil yields in Abies alba being higher in winter than in summer[6]. Both geographical isolation and environmental gradients can shape the genetic and chemical profiles of conifer populations[4][10].

Quantitative Data Summary

The following table summarizes the reported content of this compound in various conifer species. Direct comparison is challenging due to the different analytical methods, plant parts, and reporting units used across studies.

Conifer SpeciesFamilyPlant PartExtraction MethodAnalytical MethodThis compound Content (% of Extract/Oil)Reference
Abies balsamea (Balsam Fir)PinaceaeBark--"Major Component"[1][3]
Abies alba (Silver Fir)PinaceaeBarkSupercritical Fluid Extraction (SFE)GC-MS7.5% - 17.3%[6]
Abies alba (Silver Fir)PinaceaeNeedlesHydrodistillationGC-MSNot Detected[6]
Chamaecyparis lawsonianaCupressaceaeLeavesHydrodistillationGC-MS"Major Component"[8]
Pseudotsuga menziesii (Douglas Fir)PinaceaeFoliageHydrodistillationGC-MS, GC-FID0.3%[7]
Pinus brutia, P. orientalis, et al.PinaceaeConesHydrodistillationGC-MS< 0.7% (combined with other compounds)[11]

Experimental Protocols

Accurate quantification of this compound requires appropriate extraction techniques that account for its semi-volatile nature, followed by robust analytical methods.

Extraction Methodologies

Due to its high boiling point and susceptibility to degradation, traditional hydrodistillation used for essential oils is unsuitable for this compound, as it often results in non-detection[6].

Recommended Protocol: Supercritical Fluid Extraction (SFE) or Solvent Extraction

This protocol is a generalized procedure based on methods effective for diterpenoids.

  • Sample Preparation : Collect fresh plant material (e.g., bark, needles). Air-dry or freeze-dry the material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Option A: Supercritical Fluid Extraction (SFE) [6]:

      • Apparatus : Supercritical Fluid Extractor.

      • Solvent : Supercritical CO₂.

      • Procedure : Pack the ground material into the extraction vessel. Perform the extraction under optimized conditions (e.g., pressure and temperature) suitable for diterpenoids. SFE is a green and efficient method that yields a clean extract.

    • Option B: Ultrasonic-Assisted Solvent Extraction (UAE) [12]:

      • Apparatus : Ultrasonic bath or probe sonicator.

      • Solvent : Select an appropriate organic solvent such as methyl tert-butyl ether (MTBE)[13], hexane, or ethanol.

      • Procedure : Submerge the powdered plant material in the chosen solvent in a flask. Place the flask in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature. The ultrasound waves facilitate cell wall disruption and enhance extraction efficiency.

  • Post-Extraction :

    • Following extraction, filter the mixture to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

    • Store the extract at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation prior to analysis.

Analytical and Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of diterpenoids in conifer extracts[14][15].

Recommended Protocol: GC-MS Analysis

  • Sample Derivatization (Optional but Recommended) : The hydroxyl group in cis-abienol makes it polar and less volatile. Derivatization to its trimethylsilyl (TMS) ether improves its chromatographic behavior and thermal stability.

    • Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure : Dissolve a known amount of the crude extract in a dry solvent (e.g., pyridine or dichloromethane). Add the silylating reagent and heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Equipped with a split/splitless injector and a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program : An optimized temperature gradient is crucial for separating complex mixtures. A typical program might be: initial temperature of 60°C, ramp to 240°C at 3°C/min, then ramp to 300°C at 10°C/min, and hold for 5-10 minutes.

    • Injector and Detector Temperatures : Set to ~250°C and ~280°C, respectively.

    • MS Parameters : Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 550.

  • Identification and Quantification :

    • Identification : Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the TMS derivative can also be compared with library data.

    • Quantification : For accurate quantification, use an internal standard (e.g., tetracosane or a related diterpene not present in the sample). Prepare a calibration curve using a pure standard of this compound. Calculate the concentration in the original sample based on the peak area ratio relative to the internal standard and the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A 1. Collect Conifer Tissue (e.g., Bark) B 2. Dry and Grind to Powder A->B C 3. Extraction (SFE or Solvent-Based) B->C D 4. Filter and Concentrate (Rotary Evaporator) C->D E 5. Derivatization (Optional) (e.g., Silylation) D->E F 6. GC-MS/FID Analysis E->F G 7. Data Processing: Identification & Quantification F->G

Caption: General experimental workflow for the extraction and quantification of this compound from conifers.

References

Spectroscopic Characterization of (+)-cis-Abienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of (+)-cis-Abienol, a labdane diterpenoid of significant interest in various research and development fields. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes visualizations to clarify the structural and analytical workflows.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of the proton and carbon signals of this compound is crucial for its unambiguous identification. The data presented here is based on analyses performed in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
139.21.02 (m), 1.81 (m)
218.51.51 (m), 1.65 (m)
342.11.25 (m), 1.40 (m)
433.3-
555.60.95 (dd, J = 12.0, 2.0)
620.31.68 (m), 1.78 (m)
743.81.45 (m), 1.55 (m)
873.6-
960.01.20 (dd, J = 12.0, 2.0)
1039.8-
1124.22.05 (m)
12125.45.18 (t, J = 7.0)
13135.2-
14124.26.38 (dd, J = 17.0, 10.5)
15110.84.90 (d, J = 10.5), 5.08 (d, J = 17.0)
1626.91.83 (s)
1733.60.80 (s)
1821.60.87 (s)
1915.50.88 (s)
2028.61.25 (s)

Data compiled from published literature.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of this compound.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₀H₃₄O
Molecular Weight 290.48 g/mol
Ionization Mode Electron Ionization (EI)
[M]⁺ (Molecular Ion) m/z 290
Key Fragment Ions (m/z) 272 ([M-H₂O]⁺), 257, 229, 204, 189, 177, 161, 148, 133, 121, 107, 95, 81

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural characterization. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs provided by the spectrometer manufacturer are utilized.

    • Spectral widths and acquisition times are optimized for both proton and carbon dimensions.

    • Gradient-enhanced versions of these experiments are recommended for improved spectral quality.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (1-10 µg/mL).

Instrumentation and Parameters (GC-MS):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation Sample Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra Processing (FT, Phasing, Baseline Correction) NMR->NMR_Data MS_Data MS Data Analysis (Library Search, Fragmentation Analysis) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Characterization

cis_Abienol_Structure a

Chemical Structure of this compound

(+)-cis-Abienol: A Promising Diterpenoid for Plant Antifungal Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-cis-Abienol, a labdane-type diterpenoid, is a naturally occurring plant metabolite found in various species, including tobacco (Nicotiana tabacum) and yacon (Smallanthus sonchifolius). While historically recognized for its role in plant defense against insect herbivores and certain bacteria, recent scientific investigations have unveiled its potential as a potent antifungal agent for plant protection. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of this compound, its mechanism of action, and its potential applications in agriculture. This document is intended for researchers, scientists, and professionals involved in the development of novel plant protection agents.

Antifungal Activity of this compound

Recent studies have demonstrated the direct antifungal activity of this compound against several economically important plant pathogenic fungi. The compound has shown significant inhibitory effects on the mycelial growth of various fungal species.

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound against specific plant pathogenic fungi.

Fungal SpeciesCommon DiseaseEC50 (mg/L)Reference
Valsa maliApple canker0.95[1][2]Wang et al. (2025)
Sclerotinia sclerotiorumWhite mold65.03[1][2]Wang et al. (2025)
Phytophthora parasitica var. nicotianaeBlack shank of tobaccoHigh inhibitory properties (qualitative)[3][4]Mihaylova-Kroumova et al. (CORESTA)

Antifungal Activity of Structurally Similar Labdane Diterpenoids

Research on labdane diterpenoids structurally related to this compound, such as sclareol, provides further evidence for the potential broad-spectrum antifungal activity of this class of compounds. Sclareol shares the same core bicyclic structure with this compound and has been more extensively studied for its fungicidal properties.

Quantitative Antifungal Data for Sclareol
Fungal SpeciesCommon DiseaseIC50 (µg/mL)Reference
Botrytis cinereaGray mold237.6[5]Cotoras et al. (2001)
Curvularia lunataLeaf spot12.09 (for a derivative)[6]Ma et al. (2015)
Alternaria brassicaeBlack spot of crucifers14.47 (for a derivative)[6]Ma et al. (2015)
Sclerotinia sclerotiorumWhite moldEC50 = 492.55 µL/L (for essential oil containing sclareol)[7]Pitarokili et al. (2002)
Fusarium oxysporum f. sp. dianthiFusarium wilt of carnationEC50 = 584.36 µL/L (for essential oil containing sclareol)[7]Pitarokili et al. (2002)

Mechanism of Action

The precise antifungal mechanism of this compound is an active area of research. However, current evidence suggests a dual mode of action: direct antifungal activity and induction of host plant resistance.

Direct Antifungal Effects

The inhibitory effects on mycelial growth suggest that this compound may directly interfere with fungal cellular processes. The action mechanism of structurally similar diterpenoids, such as sclareol, has been linked to the uncoupling of mitochondrial oxidative phosphorylation in fungal cells[5]. This suggests that this compound might disrupt fungal energy metabolism.

Induction of Plant Defense Signaling Pathways

Studies on the efficacy of cis-Abienol against bacterial wilt have shown that it can stimulate defensive signal transduction in plants. This includes the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) cascade and an increase in the levels of key defense hormones, jasmonic acid (JA) and salicylic acid (SA). These pathways are crucial for systemic acquired resistance (SAR) and induced systemic resistance (ISR), which provide broad-spectrum protection against a variety of pathogens, including fungi.

Induced defense signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of compounds like this compound.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a compound on fungal growth.

  • Preparation of Fungal Cultures: The phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25°C) until the mycelia cover the plate.

  • Preparation of Test Compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution of known concentration.

  • Preparation of Poisoned Media: The stock solution is added to the molten PDA medium at various concentrations to achieve the desired final test concentrations. A control medium is prepared with the solvent alone.

  • Inoculation: A mycelial plug (e.g., 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the Petri dish containing the poisoned medium.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determination of EC50/IC50: The effective concentration that inhibits 50% of the mycelial growth (EC50 or IC50) is determined by probit analysis of the concentration-response data.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Cultures on PDA Plates D Inoculate with Fungal Mycelial Plugs A->D B Prepare Stock Solution of this compound C Prepare 'Poisoned' Media with varying concentrations B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate Percentage Inhibition F->G H Determine EC50/IC50 Values G->H

Workflow for Mycelial Growth Inhibition Assay.

Conclusion and Future Directions

This compound represents a promising natural compound for the development of novel fungicides for plant protection. Its dual-action mechanism, combining direct antifungal activity with the induction of host plant resistance, makes it an attractive candidate for integrated pest management strategies.

Further research is warranted in the following areas:

  • Broad-spectrum Activity: Evaluating the antifungal activity of this compound against a wider range of economically important phytopathogenic fungi.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound within the fungal cell.

  • In planta Efficacy: Conducting extensive greenhouse and field trials to validate the efficacy of this compound under agricultural conditions.

  • Formulation Development: Optimizing formulations to enhance the stability, bioavailability, and delivery of this compound in practical applications.

  • Synergistic Effects: Investigating potential synergistic interactions between this compound and other natural or synthetic fungicides to improve efficacy and reduce the risk of resistance development.

The continued exploration of this compound and other labdane diterpenoids holds significant promise for the development of sustainable and effective solutions for managing fungal diseases in plants.

References

(+)-cis-Abienol: A Sustainable and High-Fidelity Alternative to Ambergris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambergris, a rare and historically prized material from sperm whales, has long been a benchmark in the fragrance industry for its unique olfactory properties and fixative capabilities. However, ethical and sustainability concerns have driven the search for viable alternatives. This whitepaper presents a comprehensive technical overview of (+)-cis-Abienol, a naturally occurring labdane diterpene, as a sustainable and effective substitute for ambergris. Through advanced biotechnological production methods, this compound can be reliably sourced and serves as a key precursor to valuable ambergris odorants. This document details the synthesis, olfactory properties, and potential applications of this compound, providing researchers and developers with the critical information needed to leverage this promising molecule.

Introduction: The Quest for a Sustainable Ambergris

The fragrance of ambergris is complex, deriving from the oxidative degradation of ambrein, its principal constituent. The resulting compounds, including (-)-Ambroxide, impart the characteristic warm, musky, and marine notes that have made ambergris a valuable ingredient in perfumery for centuries. However, the reliance on a byproduct from an endangered species is untenable.

This compound, a bicyclic diterpene alcohol found in plants like balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), has emerged as a leading sustainable alternative.[1][2] Its chemical structure makes it an ideal starting material for the semi-synthesis of key ambergris odorants. Furthermore, recent advancements in metabolic engineering have enabled the high-yield production of this compound through microbial fermentation, offering a consistent and environmentally friendly supply chain.

Synthesis of this compound: A Focus on Sustainable Biotechnology

While chemical synthesis routes to labdane diterpenes exist, they are often complex and less sustainable than biotechnological approaches.[3][4][5][6][7] The primary focus of modern this compound production is microbial fermentation, particularly using engineered Escherichia coli.

Biotechnological Production in E. coli

The biosynthesis of this compound in engineered E. coli leverages the introduction and optimization of specific metabolic pathways to convert simple carbon sources, like glucose, into the target molecule. Key strategies include:

  • Metabolic Pathway Engineering: The native methylerythritol phosphate (MEP) pathway in E. coli can be supplemented or replaced by the mevalonate (MVA) pathway or the isopentenol utilization pathway (IUP) to increase the supply of the precursor molecules isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Enzyme Selection and Expression: The expression of a bifunctional this compound synthase (CAS) is crucial for the conversion of geranylgeranyl diphosphate (GGPP) to this compound.[8][9] Screening for and optimizing the expression of this enzyme, often sourced from Abies balsamea, is a key step in maximizing yield.[8][9]

  • Fermentation Optimization: High-cell-density fermentation strategies, including fed-batch cultivation, are employed to achieve high titers of this compound.

The following diagram illustrates a common metabolic pathway for this compound production in engineered E. coli:

microbial_synthesis_pathway cluster_pathways Precursor Pathways cluster_synthesis Diterpene Synthesis Glucose Glucose MEP_Pathway MEP Pathway (Native E. coli) Glucose->MEP_Pathway MVA_Pathway MVA Pathway (Engineered) Glucose->MVA_Pathway IUP_Pathway IUP Pathway (Engineered) Glucose->IUP_Pathway IPP_DMAPP IPP & DMAPP MEP_Pathway->IPP_DMAPP MVA_Pathway->IPP_DMAPP IUP_Pathway->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase CAS cis-Abienol Synthase (CAS) GGPP->CAS cis_Abienol This compound CAS->cis_Abienol

Microbial synthesis pathway for this compound.
Quantitative Data on Biotechnological Production

The following table summarizes reported production titers of this compound from various engineered E. coli strains.

Strain Engineering StrategyPrecursor Pathway(s)Highest Titer (mg/L)Reference
Co-expression of various synthasesExogenous Mevalonate (MVA)~220[2]
Optimization of isopentenol utilizationIsopentenol Utilization (IUP)1375.7[10]

Olfactory Properties and Comparison to Ambergris

The true value of this compound lies in its conversion to compounds that mimic the scent of ambergris. The olfaction of ambergris is complex, with key odorants like (-)-Ambroxide binding to specific olfactory receptors. The following diagram illustrates the known signaling pathway for (-)-Ambroxide.

olfactory_pathway Ambroxide (-)-Ambroxide OR7A17 Olfactory Receptor OR7A17 Ambroxide->OR7A17 Binds to G_protein G Protein (Golf) OR7A17->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuronal Signal (Depolarization) Ion_Channel->Depolarization Ca2+ influx

Simplified ambergris olfaction signaling pathway.

Stability and Fixative Properties

The stability of fragrance ingredients is critical for product shelf-life and performance. While specific long-term stability studies on this compound in alcoholic perfume tinctures are not extensively published, its diterpenoid structure suggests good stability under typical formulation conditions. As a relatively large and less volatile molecule, this compound is also expected to exhibit fixative properties, helping to prolong the evaporation of more volatile top and middle notes in a fragrance composition.[11][12][13][14]

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injector: Set the injector temperature to 250-280°C in splitless mode.

  • Oven Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/minute to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 500.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Identification: Compare the resulting mass spectrum and retention time to an authentic this compound standard.[15]

The following diagram outlines the general workflow for GC-MS analysis:

gcms_workflow Sample Sample containing This compound Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data Data Analysis (Spectrum & Retention Time) Detection->Data

General workflow for GC-MS analysis.

Conclusion

This compound represents a significant advancement in the development of sustainable fragrance ingredients. Its efficient production through biotechnology provides a reliable and ethical alternative to traditional ambergris-derived materials. While further research is warranted to fully characterize its intrinsic olfactory profile and long-term stability in various formulations, its role as a key precursor to high-value ambergris odorants is well-established. For researchers and professionals in the fragrance and drug development industries, this compound offers a compelling opportunity to innovate while adhering to principles of sustainability and responsible sourcing.

References

Methodological & Application

Application Notes & Protocols for Microbial Production of (+)-cis-Abienol in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-cis-Abienol is a labdane-type diterpenoid naturally found in plants such as balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum).[1][2] It serves as a valuable precursor for the semi-synthesis of amber compounds, which are highly sought after in the fragrance industry as a sustainable alternative to ambergris.[1] Furthermore, its unique chemical structure makes it a target for the development of novel pharmaceuticals. Traditional extraction from plant sources is often inefficient and environmentally taxing.[3] Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising and sustainable platform for the production of this compound.[1][4][5] This document provides detailed application notes and protocols for the microbial production of this compound in E. coli, summarizing key data and experimental procedures from recent scientific literature.

Data Presentation: Production Titers of this compound in Engineered E. coli

The following tables summarize the quantitative data from various studies on the microbial production of this compound, highlighting the different metabolic engineering strategies and cultivation conditions employed.

Table 1: Comparison of different metabolic pathways for this compound production in E. coli

Metabolic Pathway EngineeredKey Genes/ModificationsHost StrainTiter (mg/L)Cultivation ConditionReference
Co-expression of Diterpene SynthasesGeranyl diphosphate synthase, Geranylgeranyl diphosphate synthase, Labda-13-en-8-ol diphosphate synthase, Diterpene synthaseE. coli~0.3Shake Flask[1]
Engineered MEP PathwayOverexpression of MEP pathway genesE. coli~7-fold increase vs nativeShake Flask[6][7][8]
Exogenous Mevalonate (MVA) PathwayIntroduction of the upper and lower MVA pathway genesE. coli8.6Shake Flask[1]
Chromosomally Integrated MVA PathwayChromosomal integration of lower MVA pathway genes with trc promoterE. coli9.2Shake Flask[1]
Engineered MVA PathwayCombinatorial engineering of MVA pathway and diterpenoid synthasesE. coli~31-fold increase vs nativeShake Flask[6][7][8]
Isopentenol Utilization Pathway (IUP)Expression of alcohol kinases and isopentenyl phosphate kinasesE. coli BD203311.8 ± 1.0Shake Flask[9]

Table 2: Fed-batch fermentation results for this compound production in engineered E. coli

Metabolic Pathway EngineeredKey Genes/ModificationsHost StrainTiter (mg/L)Cultivation ConditionReference
De novo production from glucoseChromosomally integrated MVA pathwayE. coli~220High-cell-density fermentation[1]
Two-phase cultivationEngineered MVA pathway with optimized diterpene synthases (AbCAS and SsTPS2)E. coli634.7Fed-batch bioreactor with isopropyl myristate as solvent[6][7][8]
Isopentenol Utilization Pathway (IUP)Optimized IUP in a double-phosphatase-deficient strainE. coli BD2031375.71.3 L bioreactor, fed-batch fermentation[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial production of this compound in E. coli.

Protocol 1: Construction of this compound Producing E. coli Strains

1.1. Plasmid Construction:

  • Gene Amplification: Amplify the coding sequences of the required genes (e.g., genes of the MVA pathway, diterpene synthases) from their respective sources (e.g., Saccharomyces cerevisiae for MVA pathway genes, Abies balsamea for cis-abienol synthase) using PCR with high-fidelity DNA polymerase. Design primers to include appropriate restriction sites for cloning.

  • Vector Selection: Choose suitable expression vectors (e.g., pETDuet-1, pTrc99A) with compatible origins of replication and antibiotic resistance markers for co-expression of multiple genes.

  • Cloning: Digest the amplified gene fragments and the expression vectors with the corresponding restriction enzymes. Ligate the digested genes into the vectors using T4 DNA ligase.

  • Transformation: Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones on antibiotic-containing LB agar plates.

  • Verification: Verify the constructed plasmids by colony PCR, restriction digestion, and Sanger sequencing.

1.2. Host Strain Engineering (Example: MVA pathway integration):

  • Suicide Plasmid Construction: For chromosomal integration, clone the desired genes (e.g., lower MVA pathway) into a suicide vector containing homologous arms flanking the integration site and a selectable marker.

  • Electroporation: Transform the engineered E. coli host strain (e.g., BL21(DE3)) with the suicide plasmid via electroporation.

  • Selection and Screening: Select for single-crossover integrants on selective media. Subsequently, screen for double-crossover events where the plasmid backbone has been excised.

  • Genomic Verification: Confirm the correct chromosomal integration of the gene cassette by PCR using primers flanking the integration site.

Protocol 2: Shake Flask Cultivation for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 50 mL of M9 minimal medium (or other defined medium) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05. Supplement the medium with glucose (e.g., 20 g/L) and the required antibiotics.

  • Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Two-Phase Cultivation (Optional but recommended): After induction, add a sterile organic solvent (e.g., dodecane or isopropyl myristate) to the culture at a 1:10 v/v ratio to capture the produced this compound and reduce product toxicity.

  • Cultivation: Continue cultivation at a lower temperature (e.g., 30°C) for 48-72 hours.

  • Sampling: Collect samples at regular intervals for analysis of cell growth (OD600) and this compound production.

Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
  • Bioreactor Setup: Prepare a 1.3 L or 5 L bioreactor with a defined fermentation medium. Sterilize the bioreactor and medium.

  • Inoculum: Prepare a seed culture as described in Protocol 2. Inoculate the bioreactor with the seed culture.

  • Batch Phase: Grow the culture in batch mode at 37°C, maintaining the pH at 7.0 (controlled by automatic addition of ammonia or NaOH) and dissolved oxygen (DO) above 30% (by controlling agitation and aeration).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution to maintain a constant low glucose concentration.

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 20-30), induce protein expression with IPTG.

  • Two-Phase Fermentation: Add an organic solvent overlay (e.g., isopropyl myristate) at the time of induction.

  • Fermentation: Continue the fermentation for 96-120 hours, maintaining the setpoints for temperature, pH, and DO.

  • Sampling and Analysis: Collect samples periodically to monitor cell density, substrate consumption, and this compound concentration.

Protocol 4: Extraction and Quantification of this compound
  • Extraction:

    • For two-phase cultures, centrifuge the sample to separate the phases. Collect the organic phase for analysis.

    • For single-phase cultures, extract the whole culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis by GC-MS:

    • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • GC Program: Set an appropriate temperature program for the oven (e.g., start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).

    • Injection: Inject 1 µL of the organic extract.

    • Quantification: Prepare a standard curve using authentic this compound standard. Identify the this compound peak in the sample chromatogram by its retention time and mass spectrum. Quantify the concentration based on the peak area and the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathways for this compound Production in E. coli cluster_0 Central Metabolism cluster_1 MEP Pathway (Native in E. coli) cluster_2 MVA Pathway (Heterologous) cluster_3 Isopentenol Utilization Pathway (IUP) cluster_4 Diterpenoid Biosynthesis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Pyruvate Pyruvate Glyceraldehyde-3-phosphate->Pyruvate DXP DXP Glyceraldehyde-3-phosphate->DXP Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate->DXP Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA MEP MEP DXP->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP Idi GPP GPP IPP->GPP DMAPP->GPP GPPS HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA IPP_MVA->DMAPP Idi Isopentenol Isopentenol Isopentenyl-P Isopentenyl-P Isopentenol->Isopentenyl-P Alcohol Kinase IPP_IUP IPP Isopentenyl-P->IPP_IUP IPK FPP FPP GPP->FPP FPPS GGPP GGPP FPP->GGPP GGPPS cis-Abienol cis-Abienol GGPP->cis-Abienol cis-Abienol Synthase

Caption: Metabolic pathways for this compound production in E. coli.

Experimental Workflow for this compound Production cluster_0 Strain Construction cluster_1 Cultivation cluster_2 Analysis Gene_Cloning Gene Cloning and Plasmid Construction Host_Engineering Host Strain Engineering (e.g., E. coli BL21(DE3)) Gene_Cloning->Host_Engineering Verification Plasmid and Strain Verification (Sequencing, PCR) Host_Engineering->Verification Inoculum_Prep Inoculum Preparation (Overnight Culture) Verification->Inoculum_Prep Main_Culture Main Culture (Shake Flask or Bioreactor) Inoculum_Prep->Main_Culture Induction Induction of Gene Expression (IPTG) Main_Culture->Induction Production_Phase Production Phase (with optional organic overlay) Induction->Production_Phase Sampling Sampling Production_Phase->Sampling Extraction Product Extraction (Organic Solvent) Sampling->Extraction Quantification Quantification (GC-MS) Extraction->Quantification Result High-titer This compound Quantification->Result

Caption: General experimental workflow for this compound production.

References

Metabolic Engineering of E. coli for cis-Abienol Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the metabolic engineering of Escherichia coli to produce cis-abienol, a valuable diterpenoid precursor for the fragrance industry.

Introduction

cis-Abienol is a naturally occurring labdane-type diterpenoid found in plants such as balsam fir (Abies balsamea). It is a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. Metabolic engineering of microbial hosts like E. coli offers a promising alternative for the sustainable and scalable production of cis-abienol.[1] This document outlines various strategies for engineering E. coli and provides detailed protocols for strain construction, cultivation, and product analysis.

Metabolic Engineering Strategies

The biosynthesis of cis-abienol in E. coli requires the introduction of a heterologous pathway to convert central metabolites into the target molecule. The core strategy involves engineering the precursor supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of terpenoids, and introducing diterpene synthases that catalyze the formation of cis-abienol. Three main pathways have been successfully engineered in E. coli for this purpose: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway, and the synthetic isopentenol utilization pathway (IUP).

Data Presentation

The following tables summarize the quantitative data on cis-abienol production achieved through different metabolic engineering strategies in E. coli.

Table 1: cis-Abienol Production in Engineered E. coli using MEP and MVA Pathways

Precursor PathwayKey Genes ExpressedHost StrainCultivationTiter (mg/L)Reference
MEPAbCAS, SsTPS2E. coli BL21(DE3)Shake Flask~7-fold increase vs native[2][3]
MVAMVA pathway genes, AbCAS, SsTPS2E. coli BL21(DE3)Shake Flask9.2
MVAMVA pathway genes, AbCAS, SsTPS2E. coli BL21(DE3)Fed-batch634.7[2][3]
MVAMVA pathway genes, LPPS, CasEngineered E. coliFed-batch~220[1]

Table 2: cis-Abienol Production in Engineered E. coli using the Isopentenol Utilization Pathway (IUP)

Precursor PathwayKey Genes ExpressedHost StrainCultivationTiter (mg/L)Reference
IUPAlcohol kinases, IPKs, AbCAS, SsTPS2E. coli BD203 (phosphatase-deficient)Shake Flask311.8[4]
IUPAlcohol kinases, IPKs, AbCAS, SsTPS2E. coli BD203 (phosphatase-deficient)Fed-batch1375.7[4]

Signaling Pathways and Experimental Workflows

Engineered cis-Abienol Biosynthetic Pathway (MVA)

MVA_Pathway Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB Acetoacetyl-CoA Acetoacetyl-CoA AtoB->Acetoacetyl-CoA HMGS HMGS Acetoacetyl-CoA->HMGS HMG-CoA HMG-CoA HMGS->HMG-CoA HMGR HMGR HMG-CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK Mevalonate->MK Mevalonate-P Mevalonate-P MK->Mevalonate-P PMK PMK Mevalonate-P->PMK Mevalonate-PP Mevalonate-PP PMK->Mevalonate-PP MVD MVD Mevalonate-PP->MVD IPP IPP MVD->IPP IDI IDI IPP->IDI GPPS GPPS IPP->GPPS GGPPS GGPPS IPP->GGPPS DMAPP DMAPP IDI->DMAPP DMAPP->GPPS GPP GPP GPPS->GPP GPP->GGPPS GGPP GGPP GGPPS->GGPP DiTPS AbCAS / SsTPS2 GGPP->DiTPS cis-Abienol cis-Abienol DiTPS->cis-Abienol

Caption: Heterologous Mevalonate (MVA) pathway for cis-abienol biosynthesis in E. coli.

Isopentenol Utilization Pathway (IUP) for cis-Abienol Production

IUP_Pathway cluster_cell E. coli Cell Isopentenol Isopentenol AK Alcohol Kinase Isopentenol->AK Isopentenyl-P Isopentenyl-P AK->Isopentenyl-P IPK IP Kinase Isopentenyl-P->IPK IPP IPP IPK->IPP IDI IDI IPP->IDI GGPPS GGPPS IPP->GGPPS DMAPP DMAPP IDI->DMAPP DMAPP->GGPPS GGPP GGPP GGPPS->GGPP DiTPS AbCAS / SsTPS2 GGPP->DiTPS cis-Abienol cis-Abienol DiTPS->cis-Abienol

Caption: Engineered Isopentenol Utilization Pathway (IUP) for precursor supply.

General Experimental Workflow

Workflow cluster_construction Strain Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis A Gene Amplification B Plasmid Construction A->B C E. coli Transformation B->C D Strain Verification C->D E Shake Flask Cultivation D->E F Fed-Batch Fermentation D->F G Induction E->G F->G H Two-Phase Extraction G->H I Sample Preparation H->I J GC-MS Analysis I->J K Data Quantification J->K

Caption: General workflow for engineered E. coli production of cis-abienol.

Experimental Protocols

Protocol 1: Construction of cis-Abienol Biosynthesis Plasmids

This protocol describes the construction of expression plasmids for the MVA pathway and the diterpene synthases.

1.1. Gene Amplification:

  • Amplify the coding sequences of the MVA pathway genes (e.g., AtoB, HMGS, HMGR, MK, PMK, MVD, IDI from Saccharomyces cerevisiae) and diterpene synthase genes (AbCAS from Abies balsamea and SsTPS2 from Salvia sclarea) by PCR using primers with appropriate restriction sites.

1.2. Plasmid Backbone Preparation:

  • Use compatible expression vectors, for example, pACYCDuet-1 and pETDuet-1, to allow for co-expression of multiple genes.
  • Digest the plasmid backbones and PCR products with the corresponding restriction enzymes.
  • Purify the digested vector and insert fragments using a gel extraction kit.

1.3. Ligation and Transformation:

  • Ligate the purified gene fragments into the prepared plasmid backbones using T4 DNA ligase.
  • Transform the ligation products into chemically competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotics.

1.4. Plasmid Verification:

  • Isolate plasmids from the resulting colonies and verify the correct insertion by restriction digestion and Sanger sequencing.

Protocol 2: Creation of a Phosphatase-Deficient E. coli Strain

This protocol describes the creation of a double-phosphatase-deficient strain (ΔaphA ΔyqaB) using the Lambda Red recombination system.

2.1. Preparation of Plasmids for Recombination:

  • Use the pKD46 plasmid (expressing the lambda Red recombinase) and a template plasmid carrying an antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin).

2.2. Generation of Gene-Specific Deletion Cassette:

  • Design primers with 40-50 bp homology arms flanking the target gene (aphA or yqaB) and sequences to amplify the antibiotic resistance cassette from the template plasmid.
  • Perform PCR to generate the linear DNA fragment for recombination.

2.3. Electroporation and Recombination:

  • Transform E. coli with pKD46 and grow at 30°C.
  • Induce the expression of the recombinase with L-arabinose.
  • Prepare electrocompetent cells and transform with the purified linear DNA fragment.
  • Select for recombinants on agar plates containing the appropriate antibiotic at 37°C.

2.4. Removal of the Antibiotic Resistance Cassette:

  • Transform the recombinant strain with the pCP20 plasmid, which expresses the FLP recombinase.
  • Select for transformants at 30°C and then cure the plasmid by incubating at 42°C.
  • Verify the gene knockout and removal of the resistance cassette by PCR.
  • Repeat the process for the second gene knockout.

Protocol 3: Shake Flask Cultivation for cis-Abienol Production

3.1. Media Preparation:

  • Prepare Terrific Broth (TB) or M9 minimal medium supplemented with glucose.
  • Add the appropriate antibiotics to maintain the plasmids.

3.2. Inoculation and Growth:

  • Inoculate 50 mL of medium in a 250 mL flask with an overnight culture of the engineered E. coli strain to an initial OD600 of ~0.1.
  • Incubate at 37°C with shaking at 200 rpm.

3.3. Induction:

  • When the OD600 reaches 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.
  • For the IUP pathway, add isopentenol to the culture at the time of induction.

3.4. Two-Phase Cultivation:

  • To facilitate product recovery and reduce potential toxicity, add a solvent overlay (e.g., 10% v/v isopropyl myristate or dodecane) to the culture at the time of induction.[2][3]

3.5. Harvesting:

  • Continue cultivation for 48-72 hours at a reduced temperature (e.g., 30°C).
  • Harvest the organic layer for cis-abienol analysis.

Protocol 4: Fed-Batch Fermentation for High-Density Production

4.1. Bioreactor Setup:

  • Prepare a 1.3 L or 5 L bioreactor with defined fermentation medium.
  • Calibrate pH and dissolved oxygen (DO) probes.

4.2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with an overnight seed culture.
  • Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonia), and DO above 30% by adjusting agitation and aeration.

4.3. Fed-Batch Phase:

  • After the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a constant growth rate.
  • An exponential feeding strategy can be employed to achieve high cell density.

4.4. Induction and Production Phase:

  • When the cell density reaches a desired level (e.g., OD600 of 50-100), induce protein expression with IPTG.
  • Simultaneously, reduce the temperature to 30°C.
  • For the IUP, co-feed isopentenol with the glucose solution.
  • Add a solvent overlay for in-situ product extraction.

4.5. Fermentation Monitoring:

  • Monitor cell density, glucose concentration, and product formation throughout the fermentation.

Protocol 5: Quantification of cis-Abienol by GC-MS

5.1. Sample Preparation:

  • Centrifuge the culture broth to separate the organic layer.
  • Take a known volume of the organic layer and add an internal standard (e.g., n-hexadecane).
  • Dehydrate the sample with anhydrous sodium sulfate.

5.2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-500.

5.3. Quantification:

  • Identify the cis-abienol peak based on its retention time and mass spectrum compared to an authentic standard.
  • Quantify the concentration of cis-abienol by constructing a calibration curve using the peak area ratio of cis-abienol to the internal standard.

Conclusion

The metabolic engineering of E. coli provides a versatile and powerful platform for the production of cis-abienol. By optimizing precursor pathways, selecting efficient enzymes, and developing robust fermentation processes, high titers of cis-abienol can be achieved. The protocols outlined in this document provide a comprehensive guide for researchers to develop and optimize their own cis-abienol production systems. Further improvements can be envisioned through systems biology approaches, protein engineering of key enzymes, and advanced process control strategies.

References

Application Notes: High-Density Fed-Batch Fermentation of E. coli for cis-Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of Ambrox®, a key ingredient in the fragrance industry. Traditional extraction from its natural source, the balsam fir (Abies balsamea), is inefficient and unsustainable. Metabolic engineering of Escherichia coli offers a promising alternative for the fermentative production of cis-abienol. This application note provides a detailed protocol for the high-density fed-batch fermentation of an engineered E. coli strain designed for cis-abienol production. The protocol covers the cultivation strategy, induction, and product recovery, tailored for researchers in metabolic engineering and drug development.

Biosynthetic Pathway and Strain Engineering

The production of cis-abienol in E. coli relies on the heterologous expression of a biosynthetic pathway that converts central carbon metabolites into the target molecule. Typically, this involves engineering the native Methylerythritol Phosphate (MEP) pathway or introducing an exogenous Mevalonate (MVA) or Isopentenol Utilization Pathway (IUP) to enhance the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranylgeranyl pyrophosphate (GGPP), the direct precursor for diterpenoids. Finally, a specific diterpene synthase, cis-abienol synthase (e.g., AbCAS from Abies balsamea), catalyzes the cyclization of GGPP to form cis-abienol.

Cis-Abienol Biosynthesis Pathway cluster_pathway Engineered E. coli Metabolism cluster_mva Mevalonate (MVA) Pathway Glucose Glucose Glyceraldehyde_3_P Glyceraldehyde-3-P Glucose->Glyceraldehyde_3_P Pyruvate Pyruvate Glyceraldehyde_3_P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GGPP Geranylgeranyl-PP IPP_DMAPP->GGPP cis_Abienol cis-Abienol GGPP->cis_Abienol cis-Abienol Synthase (AbCAS)

Caption: Engineered Mevalonate (MVA) pathway in E. coli for cis-abienol production.

Fed-Batch Fermentation Protocol

High-cell-density fed-batch cultivation is employed to maximize both biomass and product titers. This strategy involves an initial batch phase to rapidly accumulate biomass, followed by a fed-batch phase where a concentrated nutrient feed is supplied to sustain growth and production while avoiding the accumulation of inhibitory byproducts. A two-phase fermentation, where an organic solvent is added to the culture medium, can be utilized to capture the secreted cis-abienol in situ, thereby reducing potential product toxicity to the cells.

I. Media Composition

A. Batch Medium (Defined Mineral Medium)

ComponentConcentration (per 1 L)
Glucose20 g
KH₂PO₄13.3 g
(NH₄)₂HPO₄4 g
Citric Acid1.7 g
MgSO₄·7H₂O1.2 g
Trace Metal Solution10 mL
Thiamine4.5 mg
Antibiotic(s)As required

B. Trace Metal Solution (100X)

ComponentConcentration (per 1 L)
FeCl₃·6H₂O27 g
ZnCl₂·4H₂O2 g
CoCl₂·6H₂O2 g
Na₂MoO₄·2H₂O2 g
CaCl₂·2H₂O1 g
CuCl₂·2H₂O1.9 g
H₃BO₃0.5 g
Concentrated HCl100 mL

C. Feed Medium

ComponentConcentration (per 1 L)
Glucose600 g
MgSO₄·7H₂O20 g
Trace Metal Solution20 mL

Note: All media components should be sterilized separately or by filtration where appropriate.

II. Experimental Workflow

Fed_Batch_Fermentation_Workflow cluster_setup Phase 1: Setup & Inoculation cluster_fermentation Phase 2: Fermentation cluster_analysis Phase 3: Harvest & Analysis Inoculum_Prep 1. Prepare Seed Culture (Shake Flask, 37°C, 12-16h) Bioreactor_Prep 2. Prepare Bioreactor (Sterile Batch Medium) Inoculum_Prep->Bioreactor_Prep Inoculation 3. Inoculate Bioreactor (5-10% v/v) Bioreactor_Prep->Inoculation Batch_Phase 4. Batch Phase (37°C, pH 7.0, DO > 30%) Until Glucose Depletion Inoculation->Batch_Phase Fed_Batch_Start 5. Start Exponential Feed (Triggered by DO spike) Batch_Phase->Fed_Batch_Start Temp_Shift 6. Temperature Shift (30°C for production) Fed_Batch_Start->Temp_Shift Induction 7. Induce with IPTG (OD600 ~ 30-50) Temp_Shift->Induction Production_Phase 8. Production Phase (Continue feeding, 48-96h) Induction->Production_Phase Harvest 9. Harvest Culture Broth Production_Phase->Harvest Extraction 10. Solvent Extraction (e.g., Hexane) Harvest->Extraction Quantification 11. GC-MS Analysis Extraction->Quantification

Application Notes and Protocols for the Quantification of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol, a labdane diterpene found in various plant resins, notably from firs (Abies species) and tobacco (Nicotiana tabacum), is a compound of significant interest due to its fragrance properties and its role as a precursor in the synthesis of valuable chemicals like Ambrox®. Accurate and precise quantification of this compound is crucial for quality control in the fragrance industry, for assessing the efficiency of biosynthetic production methods, and for research in phytochemistry and drug development.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most common analytical techniques for this purpose. The methods described are suitable for the analysis of this compound in various matrices, including plant extracts and fermentation broths.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as the sample matrix complexity, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, such as UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). HPLC is suitable for non-volatile or thermally labile compounds and can be adapted for this compound analysis.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative Validation Parameters for GC-MS Quantification of this compound

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (Recovery %)90 - 110%
Precision (RSD %)< 10%

Table 2: Representative Validation Parameters for HPLC-UV/ELSD Quantification of this compound

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a plant extract matrix.

1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) [2]

  • Objective: To extract and clean up this compound from a solid or semi-solid plant matrix.

  • Materials:

    • Plant material (e.g., dried and ground fir resin or tobacco leaves)

    • C18 sorbent

    • Mortar and pestle

    • Elution solvent (e.g., Hexane or Ethyl Acetate)

    • Glass syringe with a filter

  • Procedure:

    • Weigh 0.5 g of the homogenized plant material.

    • Add 2.0 g of C18 sorbent to the mortar.

    • Gently blend the sample and sorbent with the pestle for 4 minutes to create a homogenous mixture.

    • Transfer the mixture into a 10 mL syringe barrel with a filter at the bottom.

    • Compress the material with the syringe plunger to form a packed column.

    • Elute the analytes by passing 10 mL of the elution solvent through the column.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., 1 mL of Hexane) for GC-MS analysis.

2. Derivatization (Optional but Recommended) [1]

  • Objective: To improve the volatility and thermal stability of this compound for GC analysis.

  • Materials:

    • Dried extract from the previous step

    • Silylating agent (e.g., BSTFA with 1% TMCS)

    • Anhydrous pyridine

    • Reaction vials

  • Procedure:

    • To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Typical GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[3]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Typical MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound-TMS: Monitor characteristic ions (e.g., m/z 362 [M+], 347, 204, 189).

4. Calibration and Quantification

  • Prepare a series of standard solutions of this compound (and derivatized in the same manner as the samples) at known concentrations.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by HPLC-ELSD/MS

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from a liquid matrix (e.g., fermentation broth).

  • Materials:

    • Liquid sample

    • Extraction solvent (e.g., Ethyl Acetate or Hexane)

    • Separatory funnel

  • Procedure:

    • Take a known volume of the liquid sample (e.g., 10 mL).

    • Add an equal volume of the extraction solvent.

    • Shake the separatory funnel vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the organic layer (top layer if using hexane or ethyl acetate).

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the organic extracts and evaporate to dryness.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC Analysis

  • Instrumentation: A High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of Acetonitrile and Water. For example, start with 70% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Typical ELSD Conditions:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Typical MS Conditions (ESI source):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the [M+H]+ or [M+Na]+ adducts of this compound.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area (or height for ELSD) against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualized Workflows

cluster_gcms GC-MS Quantification Workflow node_s1 Sample Homogenization (e.g., Grinding) node_s2 Matrix Solid-Phase Dispersion (MSPD) Extraction node_s1->node_s2 node_s3 Solvent Evaporation node_s2->node_s3 Eluate node_s4 Derivatization (TMS) node_s3->node_s4 Dry Extract node_s5 GC-MS Analysis node_s4->node_s5 Derivatized Sample node_s6 Data Analysis & Quantification node_s5->node_s6 Chromatogram/ Mass Spectra

Caption: Workflow for GC-MS analysis of this compound.

cluster_hplc HPLC-ELSD/MS Quantification Workflow node_h1 Liquid Sample or Reconstituted Extract node_h2 Liquid-Liquid Extraction (LLE) node_h1->node_h2 node_h3 Solvent Evaporation node_h2->node_h3 Organic Phase node_h4 Reconstitution in Mobile Phase node_h3->node_h4 Dry Extract node_h5 HPLC Analysis node_h4->node_h5 Sample Solution node_h6 Data Analysis & Quantification node_h5->node_h6 Chromatogram

Caption: Workflow for HPLC-ELSD/MS analysis of this compound.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in various sample matrices. The choice between GC-MS and HPLC-based methods will depend on the specific requirements of the analysis. Proper method validation is essential to ensure accurate and precise results. For regulatory purposes, it is recommended to perform a full method validation according to ICH guidelines.

References

Application Notes and Protocols for Studying cis-Abienol Biosynthesis in Tobacco Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR/Cas9 gene-editing tool to investigate the biosynthesis of cis-abienol in Nicotiana tabacum (tobacco). The information is intended to guide researchers in designing and executing experiments to elucidate the genetic control of cis-abienol production, a key precursor for fragrances and a compound of interest for its potential bioactive properties.

Introduction

Cis-abienol is a labdane-related diterpenoid found in the glandular trichomes of certain tobacco cultivars and is a significant precursor to important flavors and aromas.[1] The biosynthesis of this compound is primarily controlled by two key enzymes: copalyl diphosphate synthase (NtCPS2) and cis-abienol synthase (NtABS).[1][2] NtCPS2 catalyzes the formation of 8-hydroxy-copalyl diphosphate, which is then converted to cis-abienol by NtABS.[1]

The CRISPR/Cas9 system offers a powerful and precise method for functional genomics by enabling targeted gene knockouts.[3][4] By disrupting the genes encoding NtCPS2 and NtABS, researchers can investigate the impact on cis-abienol production, uncover potential alternative biosynthetic pathways, and study the broader metabolic consequences of modifying this pathway. This technology has been successfully applied in tobacco for targeted mutagenesis with high efficiency.[3][5]

Key Genes in cis-Abienol Biosynthesis

GeneEnzyme ProductFunction
NtCPS2Copalyl diphosphate synthase 2Synthesizes 8-hydroxy-copalyl diphosphate from geranylgeranyl pyrophosphate.[1]
NtABScis-Abienol synthaseConverts 8-hydroxy-copalyl diphosphate to cis-abienol.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for CRISPR/Cas9-mediated gene editing in tobacco and the biosynthetic pathway of cis-abienol.

experimental_workflow cluster_design 1. sgRNA Design & Vector Construction cluster_transformation 2. Tobacco Transformation cluster_analysis 3. Mutant Analysis sgRNA_design sgRNA Design for Target Genes (NtCPS2/NtABS) vector_construction Cloning sgRNA into CRISPR/Cas9 Binary Vector sgRNA_design->vector_construction agrobacterium Transformation of Agrobacterium tumefaciens vector_construction->agrobacterium leaf_disc Agrobacterium-mediated Leaf Disc Transformation agrobacterium->leaf_disc co_cultivation Co-cultivation and Selection of Transgenic Shoots leaf_disc->co_cultivation dna_extraction Genomic DNA Extraction co_cultivation->dna_extraction pcr_sequencing PCR Amplification and Sequencing of Target Locus dna_extraction->pcr_sequencing phenotypic_analysis Quantification of cis-Abienol (GC-MS/LC-MS) pcr_sequencing->phenotypic_analysis

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of cis-abienol biosynthesis genes in tobacco.

cis_abienol_pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) HCPP 8-hydroxy-copalyl diphosphate GGPP->HCPP NtCPS2 cis_abienol cis-Abienol HCPP->cis_abienol NtABS NtCPS2 NtCPS2 NtABS NtABS

References

Application Notes and Protocols for Heterologous Expression of cis-Abienol Synthase in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol is a labdane-type diterpenoid with significant value in the fragrance industry as a precursor for the semisynthesis of Ambrox®, a substitute for the rare and expensive ambergris.[1] The natural source of cis-abienol is limited, primarily found in plants like balsam fir (Abies balsamea).[2] Heterologous expression in microbial hosts, particularly the yeast Saccharomyces cerevisiae, presents a promising and sustainable alternative for the production of cis-abienol.[3] S. cerevisiae is an ideal chassis for this purpose due to its well-characterized genetics, established fermentation technologies, and the presence of the native mevalonate (MVA) pathway, which synthesizes the necessary precursors for diterpene production.[4][5]

This document provides detailed application notes and protocols for the heterologous expression of cis-abienol synthase in S. cerevisiae. It covers the essential steps from the expression of the synthase to the extraction and analysis of the final product, along with metabolic engineering strategies to enhance production yields.

Biosynthetic Pathway and Strategy

The heterologous production of cis-abienol in yeast relies on the expression of a cis-abienol synthase (CAS), which converts the endogenous precursor geranylgeranyl diphosphate (GGPP) into cis-abienol.[5] GGPP is a C20 isoprenoid precursor synthesized via the MVA pathway. To enhance the yield of cis-abienol, metabolic engineering strategies are often employed to increase the intracellular pool of GGPP and direct the metabolic flux towards diterpene synthesis.

cis_abienol_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Diphosphate (FPP) mva_pathway->fpp ggpp Geranylgeranyl Diphosphate (GGPP) fpp:e->ggpp:w + IPP sterols Sterols fpp:s->sterols:n erg20 Erg20p (FPP Synthase) erg9 Erg9p (Squalene Synthase) cis_abienol cis-Abienol ggpp:e->cis_abienol:w abcas cis-Abienol Synthase (AbCAS) bts1 Bts1p (GGPP Synthase)

Figure 1: Simplified biosynthetic pathway for cis-abienol production in engineered S. cerevisiae.

Quantitative Data Summary

The production of cis-abienol can vary significantly depending on the yeast strain, expression system, and metabolic engineering strategies employed. The following table summarizes reported production titers.

Yeast StrainKey Genetic ModificationsTiter (mg/L)Reference
AM94Heterologous expression of Abies balsamea cis-abienol synthase (AbCAS)12.8[1][3]
BY4741Heterologous expression of Abies balsamea cis-abienol synthase (AbCAS)~5.0[1]
KE StrainHeterologous expression of Abies balsamea cis-abienol synthase (AbCAS)~2.5[1]

Experimental Protocols

Protocol 1: Cloning of cis-Abienol Synthase into a Yeast Expression Vector

This protocol describes the cloning of a codon-optimized cis-abienol synthase (CAS) gene into a yeast expression vector. A common choice is a high-copy number vector from the pESC series or a pYES2-derived vector, which allows for galactose-inducible or constitutive expression.[1]

Materials:

  • Codon-optimized synthetic CAS gene (e.g., from Abies balsamea)

  • Yeast expression vector (e.g., pESC-URA or a pYES2 derivative with a strong promoter like PTDH3 or PGAL1)[1]

  • Restriction enzymes (corresponding to sites on the vector's multiple cloning site)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α) for plasmid propagation

  • LB agar plates with appropriate antibiotic

  • Miniprep kit

Procedure:

  • Digest the yeast expression vector and the DNA containing the CAS gene with the selected restriction enzymes.

  • Purify the digested vector and CAS insert using a gel extraction kit.

  • Ligate the CAS insert into the linearized expression vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells.[6]

  • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.[6]

  • Select individual colonies and grow them in liquid LB medium with the appropriate antibiotic.[6]

  • Isolate the plasmid DNA using a miniprep kit.[6]

  • Verify the correct insertion of the CAS gene by restriction digestion and/or DNA sequencing.[6]

Protocol 2: Yeast Transformation and Strain Cultivation

This protocol details the transformation of the expression plasmid into S. cerevisiae and the subsequent cultivation for cis-abienol production.

Materials:

  • S. cerevisiae host strain (e.g., BY4741, AM94)[1]

  • Yeast expression plasmid containing the CAS gene

  • YPD medium

  • Selective synthetic complete (SC) drop-out medium (lacking the appropriate nutrient for plasmid selection, e.g., uracil for a URA3 marker)

  • Lithium Acetate (LiOAc) solution (0.1 M, sterile)

  • Polyethylene Glycol (PEG) solution (40% w/v PEG 3350, 0.1 M LiOAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

Procedure:

  • Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiOAc.

  • Resuspend the cell pellet in the transformation mix (PEG, LiOAc, carrier DNA, and plasmid DNA).

  • Heat shock the cells at 42°C for 40-60 minutes.

  • Plate the transformed cells on selective SC drop-out medium and incubate at 30°C for 2-3 days until colonies appear.[6]

  • For cis-abienol production, inoculate a single colony into 5 mL of selective SC medium and grow overnight at 30°C with shaking.[6]

  • Inoculate a larger volume of selective SC medium (e.g., 50 mL) with the overnight culture. If using an inducible promoter like PGAL1, use a medium containing raffinose initially, and then add galactose to induce expression when the culture reaches the mid-log phase. For constitutive promoters, grow the culture for 48-72 hours at 30°C with shaking.

Protocol 3: Extraction of cis-Abienol from Yeast Culture

This protocol outlines the extraction of cis-abienol from the yeast culture using an organic solvent overlay during fermentation, which captures the secreted product.

Materials:

  • Yeast culture producing cis-abienol

  • Organic solvent (e.g., dodecane or hexane)

  • Glass culture tubes or flasks

  • Centrifuge

Procedure:

  • During the cultivation of the engineered yeast strain (from Protocol 2, step 8), add a 10% (v/v) overlay of an organic solvent like dodecane to the culture medium.

  • At the end of the fermentation period, harvest the organic layer. This can be done by carefully pipetting off the top layer or by centrifuging the entire culture to pellet the cells and then collecting the supernatant, from which the organic phase is separated.

  • The collected organic phase contains the extracted cis-abienol and can be directly used for analysis or stored at -20°C.

Protocol 4: GC-MS Analysis of cis-Abienol

This protocol provides a general method for the identification and quantification of cis-abienol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Organic extract containing cis-abienol

  • GC-MS instrument

  • GC column (e.g., Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Helium carrier gas

  • (Optional) Derivatization agent (e.g., BSTFA for TMS derivatization)[7]

Procedure:

  • Sample Preparation: The organic extract can often be directly injected. If derivatization is required to improve volatility and peak shape, evaporate the solvent and treat the residue with a suitable agent like BSTFA.[7]

  • GC-MS Instrument Setup:

    • Injector: Set the temperature to 250°C.[6]

    • Injection Volume: 1 µL.[6]

    • Split Ratio: 10:1 or splitless, depending on the concentration.[6]

    • Carrier Gas: Helium at a constant flow rate of 1-1.2 mL/min.[7][8]

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 2 minutes.[6][8]

      • Ramp 1: Increase to 200°C at a rate of 5-10°C/min.[6][8]

      • Ramp 2: Increase to 280-320°C at a rate of 20°C/min, hold for 2-5 minutes.[6][8]

    • MS Detector:

      • Ion Source Temperature: 230°C.[8]

      • Quadrupole Temperature: 150°C.[8]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Scan Range: m/z 40-600.[8]

  • Data Analysis: Identify the cis-abienol peak by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the product by generating a standard curve with known concentrations of the cis-abienol standard.

Visualization of Experimental Workflow and Metabolic Engineering Strategy

experimental_workflow gene_synthesis cis-Abienol Synthase Gene Synthesis & Codon Optimization cloning Cloning into Yeast Expression Vector (e.g., pESC-URA) gene_synthesis->cloning transformation Yeast Transformation (Lithium Acetate Method) cloning->transformation cultivation Cultivation & Expression (Galactose Induction) transformation->cultivation extraction Solvent Overlay Extraction (Dodecane) cultivation->extraction analysis GC-MS Analysis extraction->analysis metabolic_engineering acetyl_coa Acetyl-CoA upregulation Upregulate MVA Pathway (e.g., ↑tHMG1) acetyl_coa->upregulation mva_pathway MVA Pathway fpp FPP mva_pathway->fpp upregulation->mva_pathway downregulation Downregulate Sterol Pathway (e.g., ↓ERG9) fpp->downregulation overexpression_bts1 Overexpress GGPP Synthase (Bts1p) fpp->overexpression_bts1 ggpp GGPP overexpression_cas Overexpress cis-Abienol Synthase ggpp->overexpression_cas cis_abienol cis-Abienol sterols Sterols downregulation->sterols overexpression_bts1->ggpp overexpression_cas->cis_abienol

References

Application Notes and Protocols for the Semi-synthesis of Amber Compounds from (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambergris, a rare and valuable natural substance produced in the digestive system of sperm whales, has been prized for centuries in the fragrance industry for its unique aroma and fixative properties. The primary odorant component of ambergris is (-)-Ambroxide, also known as (-)-Ambrox or (-)-Ambrafuran. Due to the protected status of sperm whales and the scarcity of natural ambergris, synthetic and semi-synthetic routes to amber compounds are of significant commercial and research interest.

(+)-cis-Abienol, a labdane diterpenoid naturally occurring in plants such as balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), serves as an excellent chiral precursor for the semi-synthesis of (-)-Ambrox.[1][2] The conversion is a two-step process involving the oxidative cleavage of the diene side chain followed by an acid-catalyzed cyclization. This application note provides detailed protocols for this semi-synthesis, along with quantitative data and visualizations to aid researchers in the successful production of these valuable amber compounds.

Chemical Pathway Overview

The semi-synthesis of (-)-Ambrox from this compound proceeds through two key chemical transformations:

  • Ozonolysis: The diene side chain of this compound is cleaved via ozonolysis to yield the intermediate diol, known as ambradiol.

  • Cyclization: The resulting ambradiol undergoes an acid-catalyzed dehydration and subsequent cyclization to form the target molecule, (-)-Ambrox. This cyclization is commonly achieved using reagents such as p-toluenesulfonyl chloride (TsCl) in pyridine.[3][4]

Synthesis_Pathway cis_Abienol This compound Ambradiol Ambradiol (Intermediate Diol) cis_Abienol->Ambradiol 1. O₃ 2. Reductive Workup Ambrox (-)-Ambrox Ambradiol->Ambrox TsCl, Pyridine

Caption: Chemical synthesis pathway from this compound to (-)-Ambrox.

Quantitative Data Summary

The following table summarizes the key quantitative data for the semi-synthesis of (-)-Ambrox from this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (%)Reference
This compoundC₂₀H₃₄O290.48--
AmbradiolC₁₆H₃₀O₂254.41Not Reported[Barrero et al., 1993, Tetrahedron, 49, 10405-10412]
(-)-AmbroxC₁₆H₂₈O236.39~85-95 (from Ambradiol)[Barrero et al., 1993, Tetrahedron, 49, 10405-10412]

Experimental Protocols

The following protocols are based on established literature procedures for the semi-synthesis of amber compounds.

Experimental Workflow

Experimental_Workflow Start Start: this compound Solution Ozonolysis Step 1: Ozonolysis Start->Ozonolysis Workup1 Reductive Workup Ozonolysis->Workup1 Purification1 Purification of Ambradiol Workup1->Purification1 Ambradiol Intermediate: Ambradiol Purification1->Ambradiol Cyclization Step 2: Cyclization Ambradiol->Cyclization Workup2 Reaction Quenching & Extraction Cyclization->Workup2 Purification2 Purification of (-)-Ambrox Workup2->Purification2 Ambrox Final Product: (-)-Ambrox Purification2->Ambrox Analysis Characterization (NMR, IR, MS) Ambrox->Analysis

Caption: Overall experimental workflow for the semi-synthesis of (-)-Ambrox.

Protocol 1: Ozonolysis of this compound to Ambradiol

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Sodium borohydride (NaBH₄) or Dimethyl sulfide (DMS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound in a mixture of anhydrous dichloromethane and methanol (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A blue color in the solution indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Perform a reductive workup by slowly adding a reducing agent. Two common methods are:

    • Sodium borohydride: Add NaBH₄ portion-wise to the cold solution and allow the mixture to warm to room temperature while stirring.

    • Dimethyl sulfide: Add DMS to the cold solution and allow it to warm to room temperature and stir for several hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ambradiol.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure ambradiol.

Protocol 2: Cyclization of Ambradiol to (-)-Ambrox

Materials:

  • Ambradiol

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the purified ambradiol in anhydrous pyridine in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Carefully quench the reaction by adding a dilute aqueous HCl solution to neutralize the pyridine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure (-)-Ambrox.

Characterization Data

The following tables summarize the expected spectroscopic data for the key compounds. Actual values should be confirmed by experimental analysis.

Table 1: Spectroscopic Data for Ambradiol (C₁₆H₃₀O₂)

Technique Expected Features
¹H NMR Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the decalin ring system, and protons of the diol side chain. The chemical shifts and splitting patterns will be characteristic of the specific stereochemistry.
¹³C NMR Resonances for the methyl, methylene, and methine carbons of the decalin core, as well as the carbons of the diol side chain.
IR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. C-O stretching around 1000-1100 cm⁻¹.
MS (m/z) The molecular ion peak [M]⁺ at m/z 254, and characteristic fragmentation patterns including the loss of water [M-H₂O]⁺.

Table 2: Spectroscopic Data for (-)-Ambrox (C₁₆H₂₈O)

Technique Expected Features
¹H NMR Characteristic signals for the methyl groups on the decalin ring system and the furan ring. The protons on the furan ring will appear as multiplets in the appropriate chemical shift range. The absence of hydroxyl proton signals.
¹³C NMR Resonances corresponding to the carbons of the tetramethyl-substituted decalin framework and the carbons of the fused furan ring.
IR (cm⁻¹) Absence of a broad O-H stretching band. Presence of C-O-C stretching vibrations for the ether linkage, typically in the 1050-1150 cm⁻¹ region. C-H stretching and bending vibrations for the saturated hydrocarbon backbone.
MS (m/z) The molecular ion peak [M]⁺ at m/z 236, along with a characteristic fragmentation pattern for the Ambrox molecule.

Safety Precautions

  • Ozone: Ozone is a toxic and powerful oxidizing agent. Ozonolysis should be performed in a well-ventilated fume hood, and any excess ozone should be quenched before venting.

  • Solvents: Dichloromethane and pyridine are hazardous solvents. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Reagents: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

Conclusion

The semi-synthesis of amber compounds, specifically (-)-Ambrox, from the readily available natural product this compound provides an efficient and stereoselective route to this valuable fragrance ingredient. The detailed protocols and data presented in this application note are intended to guide researchers in the successful synthesis and characterization of these compounds, facilitating further research and development in the fields of fragrance chemistry and drug discovery.

References

Application Note: Identification and Quantification of (+)-cis-Abienol using a Validated LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-cis-Abienol is a naturally occurring labdane diterpenoid found in various plants, notably in the resin of balsam fir (Abies balsamea) and on the surface of tobacco leaves.[1][2] It serves as a key precursor in the semisynthesis of amber compounds, which are valuable ingredients in the fragrance industry.[1][2] Furthermore, this compound has garnered interest for its potential biological activities. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including plant extracts, fermentation broths, and biological samples. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantitative analysis of this compound.

Experimental Protocols

1. Materials and Reagents

  • Analytical Standard: this compound (purity ≥95%), available from commercial suppliers such as TargetMol.[3]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Acid: Formic acid (LC-MS grade).

  • Extraction Solvents: Dichloromethane or ethyl acetate (analytical grade).

  • Solid Phase Extraction (SPE): C18 cartridges (if sample cleanup is required).

2. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. The specific steps may require optimization based on the sample matrix.

  • Grinding: Grind dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • To 1 gram of powdered plant material, add 10 mL of dichloromethane or ethyl acetate.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Drying: Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.

3. LC-MS Method

The following parameters are based on established methods for the analysis of labdane diterpenoids and can be adapted for the specific instrumentation used.[4][5][6][7][8]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 35% B

    • 2-17 min: 35-98% B

    • 17-19 min: 98% B

    • 19.1-21 min: 35% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Ion Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 500 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode:

    • Full Scan (for identification): m/z 100-500

    • Multiple Reaction Monitoring (MRM) (for quantification): The precursor ion for this compound ([M+H]⁺) is m/z 291.27. Product ions should be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the loss of water ([M+H-H₂O]⁺, m/z 273.26) and further fragmentation of the diterpene backbone.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²) > 0.995
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%

Note: The values presented in this table are typical for validated LC-MS methods for diterpenoids and should be established for each specific assay.[9][10]

Table 2: Mass Spectral Data for this compound

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound291.27273.26 ([M+H-H₂O]⁺)To be determined

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Dichloromethane/Ethyl Acetate) grinding->extraction drying Evaporation extraction->drying reconstitution Reconstitution (Methanol) drying->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, Full Scan/MRM) lc_separation->ms_detection identification Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Experimental workflow for the LC-MS identification of this compound.

References

Application Notes and Protocols for Enhanced cis-Abienol Production via Two-Phase Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enhanced production of cis-abienol in genetically engineered Escherichia coli using a two-phase cultivation strategy. This methodology facilitates in situ product recovery, mitigating potential product toxicity and improving overall yield.

Introduction

Cis-abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of Ambrox®, a key ingredient in the fragrance industry. Traditional extraction from its natural source, the balsam fir (Abies balsamea), is often inefficient and unsustainable. Metabolic engineering of microbial hosts like E. coli offers a promising alternative for the scalable and cost-effective production of cis-abienol. This protocol focuses on a two-phase cultivation system, where an organic solvent is introduced into the fermentation broth to continuously extract cis-abienol as it is produced, thereby reducing feedback inhibition and simplifying downstream processing.

Data Presentation

The following tables summarize the quantitative data from key studies on cis-abienol production using metabolically engineered E. coli.

Table 1: Comparison of cis-Abienol Production in Different Cultivation Systems

Cultivation SystemHost Strain EngineeringKey Enzymes ExpressedOrganic Solvent (in two-phase system)Final cis-Abienol Titer (mg/L)Reference
Shake Flask (TB Medium)Engineered MVA and MEP pathwaysBifunctional AbCAS and S. sclarea SsTPS2N/A41.1[1]
Shake Flask (M9 Minimal Medium)Engineered MVA and MEP pathwaysBifunctional AbCAS and S. sclarea SsTPS2N/A9.2[1]
Fed-Batch Bioreactor (Single Phase)Engineered MVA pathway, FPP synthase, GGPP synthase, Lpps, and CasFPP synthase (S. cerevisiae), GGPP synthase (P. agglomerans), Lpps and Cas (A. balsamea)N/A~220[2]
Fed-Batch Bioreactor (Two-Phase)Engineered MVA and MEP pathwaysBifunctional AbCAS and S. sclarea SsTPS2Isopropyl Myristate634.7[1][3][4]
Fed-Batch Bioreactor (Two-Phase)Optimized Isopentenol Utilization Pathway (IUP)Alcohol kinases and isopentenyl phosphate kinasesNot specified, but two-phase system employed1375.7[4]

AbCAS: cis-abienol synthase from Abies balsamea; SsTPS2: abienol synthase from Salvia sclarea; MVA: Mevalonate; MEP: Methylerythritol phosphate; FPP: Farnesyl pyrophosphate; GGPP: Geranylgeranyl pyrophosphate; Lpps: Labda-13-en-8-ol diphosphate synthase; Cas: cis-abienol synthase; IUP: Isopentenol Utilization Pathway.

Signaling and Metabolic Pathways

The biosynthesis of cis-abienol in engineered E. coli primarily involves the enhancement of precursor supply through the heterologous mevalonate (MVA) pathway and/or the native methylerythritol phosphate (MEP) pathway. These pathways provide the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

cis_abienol_biosynthesis cluster_central_metabolism Central Metabolism cluster_mep_pathway MEP Pathway (Native) cluster_mva_pathway MVA Pathway (Heterologous) cluster_isoprenoid_synthesis Isoprenoid Synthesis cluster_cis_abienol_synthesis cis-Abienol Synthesis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate MEP_intermediate MEP Pathway Intermediates Glyceraldehyde-3-phosphate->MEP_intermediate Pyruvate Pyruvate Pyruvate->MEP_intermediate Acetyl-CoA Acetyl-CoA MVA_intermediate MVA Pathway Intermediates Acetyl-CoA->MVA_intermediate IPP Isopentenyl Pyrophosphate (IPP) MEP_intermediate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_intermediate->DMAPP MVA_intermediate->IPP IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP GPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS LDPP Labda-13-en-8-ol diphosphate (LDPP) GGPP->LDPP Class II diTPS (e.g., SsTPS2) cis_Abienol cis-Abienol GGPP->cis_Abienol Bifunctional AbCAS LDPP->cis_Abienol Class I diTPS (AbCAS)

Caption: Metabolic pathway for cis-abienol biosynthesis in engineered E. coli.

Experimental Workflow

The overall experimental workflow for enhanced cis-abienol production using a two-phase fed-batch cultivation strategy is depicted below.

two_phase_cultivation_workflow cluster_strain_prep Strain Preparation cluster_fermentation_prep Fermentation Preparation cluster_fermentation Two-Phase Fed-Batch Fermentation cluster_downstream Downstream Processing strain_eng Metabolic Engineering of E. coli plasmid_trans Plasmid Transformation strain_eng->plasmid_trans seed_culture Seed Culture Preparation plasmid_trans->seed_culture inoculation Inoculation seed_culture->inoculation media_prep Bioreactor Media Preparation media_prep->inoculation batch_phase Batch Growth Phase inoculation->batch_phase induction Induction of Gene Expression batch_phase->induction fed_batch_phase Fed-Batch Phase with Nutrient Feeding & Organic Solvent Overlay induction->fed_batch_phase phase_sep Phase Separation fed_batch_phase->phase_sep extraction Solvent Extraction of cis-Abienol phase_sep->extraction quantification Quantification (UHPLC) extraction->quantification

References

Revolutionizing Diterpenoid Extraction: A Guide to Enzyme-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of diterpenoids, a diverse class of bioactive compounds with significant therapeutic potential, from plant materials has traditionally relied on conventional solvent-based methods. However, these methods often suffer from limitations such as low extraction efficiency, high energy consumption, and the use of harsh organic solvents. Enzyme-assisted extraction (EAE) has emerged as a powerful and sustainable alternative, offering increased yields, milder processing conditions, and enhanced purity of the final product. This application note provides detailed protocols and quantitative data on the use of EAE for the extraction of valuable diterpenoids from plant sources.

Principle of Enzyme-Assisted Extraction

Enzyme-assisted extraction leverages the specificity of enzymes to hydrolyze the major components of the plant cell wall, primarily cellulose, hemicellulose, and pectin.[1] This enzymatic degradation disrupts the structural integrity of the cell wall, facilitating the release of intracellular bioactive compounds, including diterpenoids, into the extraction solvent.[1] The most commonly employed enzymes in this process are cellulases, hemicellulases, and pectinases, which can be used individually or in synergistic combinations.[2][3]

Advantages of Enzyme-Assisted Extraction

  • Increased Yield: EAE consistently demonstrates higher extraction yields compared to conventional methods like maceration and Soxhlet extraction.[4][5]

  • Greener Technology: By reducing the reliance on harsh organic solvents and lowering energy consumption, EAE aligns with the principles of green chemistry.[6]

  • Milder Conditions: The use of moderate temperatures and pH levels in EAE helps to preserve the structural integrity and bioactivity of thermolabile diterpenoids.

  • Enhanced Purity: The targeted action of enzymes can lead to a cleaner extract with fewer impurities.

Key Diterpenoids and Their Enzymatic Extraction

This section focuses on the application of EAE for the extraction of two commercially significant diterpenoids: steviol glycosides (stevioside) from Stevia rebaudiana and andrographolide from Andrographis paniculata.

Steviol Glycosides from Stevia rebaudiana

Steviol glycosides, including stevioside and rebaudioside A, are natural, non-caloric sweeteners. EAE has been shown to significantly improve their extraction efficiency.

Table 1: Optimal Conditions for Enzyme-Assisted Extraction of Steviol Glycosides

ParameterCellulaseHemicellulasePectinaseViscozyme LReference
Enzyme Conc. 2% (w/v)--10.9 FBG unit g-1[6][7]
Temperature 50°C--53°C[6][7]
Time 60 minutes60 minutes60 minutes16 minutes[6][7][8]
pH 4.5 - 5.0--4.5[6][7]
Yield Increase -Up to 35-fold--[8]

Note: A direct comparison of yields between different studies should be made with caution due to variations in analytical methods and starting material.

Hemicellulase has been observed to give the highest yield of stevioside compared to cellulase and pectinase when used individually.[9] The use of enzyme cocktails, such as Viscozyme L, which contains a blend of carbohydrases including cellulase, hemicellulase, and pectinase, can also be highly effective.[7]

Andrographolide from Andrographis paniculata

Andrographolide is a bitter diterpenoid with a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.

Table 2: Optimal Conditions for Enzyme-Assisted Extraction of Andrographolide

ParameterCellulaseReference
Enzyme Conc. 0.04 - 0.06%[10]
Temperature 45 - 55°C[10]
Time 2 - 3 hours[10]
pH 4.5 - 5.5[10]
Solvent 70 - 80% Ethanol[10]

The protocol for andrographolide often involves a combination of enzymatic hydrolysis followed by other extraction techniques like ultrasonic or microwave-assisted extraction to further enhance efficiency.[10]

Experimental Protocols

Protocol 1: Enzyme-Assisted Extraction of Steviol Glycosides from Stevia rebaudiana

1. Materials and Reagents:

  • Dried and powdered Stevia rebaudiana leaves

  • Cellulase (from Aspergillus niger)

  • Acetate buffer (0.1 M, pH 4.5)

  • Ethanol

  • Deionized water

  • Shaking water bath or incubator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

2. Procedure:

  • Preparation of Plant Material: Weigh 10 g of dried, powdered Stevia leaves.

  • Enzymatic Hydrolysis:

    • Suspend the powdered leaves in 100 mL of 0.1 M acetate buffer (pH 4.5) in a 250 mL Erlenmeyer flask.

    • Add 2 g of cellulase (2% w/v) to the suspension.[6]

    • Incubate the mixture in a shaking water bath at 50°C for 60 minutes with constant agitation.[6]

  • Enzyme Inactivation: After incubation, heat the mixture to 90-100°C for 10 minutes to deactivate the enzyme.

  • Extraction:

    • Cool the mixture to room temperature.

    • Add 100 mL of ethanol and stir for 1 hour.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 60°C to obtain the crude steviol glycoside extract.

  • Analysis: Quantify the stevioside and rebaudioside A content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzyme-Assisted Extraction of Andrographolide from Andrographis paniculata

1. Materials and Reagents:

  • Dried and powdered whole plant of Andrographis paniculata

  • Cellulase

  • Ethanol (70-80%)

  • Deionized water

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • Stirred tank reactor or equivalent

  • Ultrasonic or microwave extractor (optional)

  • Filtration apparatus

  • Rotary evaporator

2. Procedure:

  • Initial Solvent Addition: To 100 g of powdered Andrographis paniculata, add 100-200 mL of 70% ethanol.[10]

  • Enzymatic Hydrolysis:

    • Transfer the mixture to a suitable vessel and add an additional 800-1000 mL of 70% ethanol.[10]

    • Adjust the pH of the slurry to 4.5-5.5.[10]

    • Add 0.04-0.06 g of cellulase (0.04-0.06% of the raw material weight).[10]

    • Maintain the temperature at 45-55°C and stir the mixture for 2-3 hours.[10]

  • Enhanced Extraction (Optional): Following enzymatic treatment, subject the mixture to ultrasonic or microwave-assisted extraction to further improve the release of andrographolide.[10]

  • Separation: Filter the mixture to separate the liquid extract from the solid plant residue.

  • Purification:

    • The crude extract can be further purified by liquid-liquid extraction with a non-polar solvent like petroleum ether to remove chlorophyll and other lipophilic impurities.

    • Further purification can be achieved using macroporous resin column chromatography.

  • Concentration and Crystallization: Concentrate the purified extract under reduced pressure and recrystallize from ethanol to obtain high-purity andrographolide.[10]

  • Analysis: Determine the purity of the andrographolide using HPLC.

Visualizing the Process

To better understand the EAE process, the following diagrams illustrate the experimental workflow and the underlying mechanism of enzymatic cell wall degradation.

EAE_Workflow Experimental Workflow for Enzyme-Assisted Extraction cluster_prep 1. Preparation cluster_extraction 2. Enzymatic Extraction cluster_downstream 3. Downstream Processing plant_material Plant Material (e.g., Dried Leaves) grinding Grinding/ Powdering plant_material->grinding slurry Slurry Formation (Powder + Buffer/Solvent) grinding->slurry enzyme_add Enzyme Addition (e.g., Cellulase, Pectinase) slurry->enzyme_add incubation Incubation (Controlled Temp, pH, Time) enzyme_add->incubation inactivation Enzyme Inactivation (Heating) incubation->inactivation separation Solid-Liquid Separation (Centrifugation/Filtration) inactivation->separation concentration Concentration (Rotary Evaporation) separation->concentration purification Purification (Chromatography) concentration->purification final_product Diterpenoid Extract purification->final_product

Caption: A generalized workflow for the enzyme-assisted extraction of diterpenoids.

Cell_Wall_Degradation Mechanism of Enzymatic Cell Wall Degradation cluster_cell Plant Cell cluster_enzymes Enzyme Cocktail cell_wall Intact Plant Cell Wall (Cellulose, Hemicellulose, Pectin) degraded_wall Degraded Cell Wall (Increased Permeability) cell_wall->degraded_wall Hydrolysis diterpenoids Diterpenoids (Trapped inside) released_diterpenoids Released Diterpenoids diterpenoids->released_diterpenoids Release cellulase Cellulase cellulase->degraded_wall hemicellulase Hemicellulase hemicellulase->degraded_wall pectinase Pectinase pectinase->degraded_wall

References

Functional Characterization of cis-Abienol Synthase (AbCAS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional characterization of cis-abienol synthase (AbCAS), a bifunctional diterpene synthase crucial for the production of the valuable fragrance precursor, cis-abienol. Detailed protocols for key experiments are provided to enable researchers to study and engineer this enzyme for various applications, including metabolic engineering and the development of novel biocatalysts.

Introduction

Cis-abienol is a labdane diterpenoid alcohol naturally found in plants like the balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum)[1][2]. It serves as a key precursor for the semi-synthesis of Ambrox®, a substitute for the rare and expensive ambergris used in high-end perfumery[3]. The biosynthesis of cis-abienol from the general diterpene precursor geranylgeranyl diphosphate (GGPP) is catalyzed by cis-abienol synthase (AbCAS)[3][4][5].

AbCAS from Abies balsamea is a remarkable bifunctional class I/II diterpene synthase[3][4][5][6]. This dual functionality allows it to perform a two-step reaction within a single polypeptide chain. In the class II active site, GGPP undergoes a protonation-initiated cyclization to form a bicyclic carbocation intermediate, which is then quenched by a water molecule to produce labda-13-en-8-ol diphosphate. This intermediate is then channeled to the class I active site, where the diphosphate moiety is cleaved to yield the final product, cis-abienol[3][5]. This bifunctional nature makes AbCAS a highly efficient catalyst and an attractive target for metabolic engineering.

Data Presentation

Quantitative Data on cis-Abienol Production

While specific Michaelis-Menten kinetic parameters (Km and kcat) for Abies balsamea cis-abienol synthase are not extensively reported in the reviewed literature, various studies have focused on optimizing its production in heterologous systems. The following table summarizes representative production titers achieved through metabolic engineering in E. coli.

Host OrganismEngineering StrategyTiter of cis-Abienol (mg/L)Reference
E. coliCo-expression of geranyl diphosphate synthase, GGPP synthase, Labda-13-en-8-ol diphosphate synthase, and diterpene synthase~0.3[2]
E. coliIntroduction of an exogenous mevalonate (MVA) pathwayup to 8.6[2]
E. coliChromosomal integration of the lower MVA pathway9.2 (in shake flask)[2]
E. coliHigh-cell-density fermentation of engineered strain~220[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Recombinant AbCAS in E. coli

This protocol describes the expression and purification of N-terminally His-tagged AbCAS from E. coli, adapted from general protocols for terpene synthase purification.

1. Gene Cloning and Expression Vector Construction:

  • The full-length coding sequence of Abies balsamea AbCAS is cloned into an E. coli expression vector, such as pET28a(+), which provides an N-terminal His6-tag for affinity purification.

2. Transformation:

  • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

3. Protein Expression:

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
  • Continue to incubate at 16-20°C for 16-20 hours with shaking.

4. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme and protease inhibitors.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
  • Elute the His-tagged AbCAS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
  • Desalt and exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column.
  • Assess the purity of the protein by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for AbCAS Activity

This protocol outlines the procedure to determine the enzymatic activity of purified recombinant AbCAS.

1. Reaction Setup:

  • Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, and 5 mM DTT.
  • In a glass vial, combine 5-10 µg of purified AbCAS with the assay buffer to a final volume of 490 µL.
  • Add a 50 µL overlay of a non-polar solvent like hexane or pentane to capture the volatile product.

2. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 10 µL of a stock solution of geranylgeranyl diphosphate (GGPP) to a final concentration of ~50 µM.
  • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction:

  • Stop the reaction by adding 50 µL of 0.5 M EDTA.
  • Vortex the vial vigorously for 30 seconds to extract the cis-abienol into the organic solvent overlay.
  • Centrifuge briefly to separate the phases.
  • Carefully transfer the organic phase to a new vial for analysis.

4. (Optional) Dephosphorylation for Intermediate Detection:

  • To detect the diphosphate intermediate, the aqueous phase can be treated with alkaline phosphatase to hydrolyze the diphosphate group, followed by extraction and analysis.

Protocol 3: Product Identification and Quantification by GC-MS

This protocol details the gas chromatography-mass spectrometry (GC-MS) method for the analysis of cis-abienol.

1. GC-MS System and Column:

  • Use a standard GC-MS system equipped with a capillary column suitable for terpene analysis, such as a DB-5ms or HP-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: Increase to 140°C at a rate of 10°C/min.
  • Ramp 2: Increase to 280°C at a rate of 20°C/min.
  • Hold at 280°C for 5 minutes.
  • Injection Mode: Splitless.

3. MS Conditions:

  • Ion Source Temperature: 230°C
  • Electron Ionization (EI) Energy: 70 eV
  • Mass Range: Scan from m/z 40 to 500.

4. Data Analysis:

  • Identify cis-abienol by comparing its retention time and mass spectrum with an authentic standard.
  • For quantification, generate a standard curve using known concentrations of a cis-abienol standard. An internal standard (e.g., 1-eicosene) can be used for improved accuracy.

Protocol 4: Site-Directed Mutagenesis of AbCAS

This protocol describes the introduction of point mutations into the AbCAS gene using a method analogous to the QuikChange™ site-directed mutagenesis protocol. This is useful for investigating the role of specific amino acid residues in catalysis and product specificity. Homology modeling has suggested that residues such as Asp-348, Leu-617, Phe-696, and Gly-723 may be important for AbCAS specificity[4][5].

1. Primer Design:

  • Design two complementary oligonucleotide primers containing the desired mutation. The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the center of the primers.

2. PCR Amplification:

  • Set up a PCR reaction with the AbCAS expression plasmid as the template, the designed mutagenic primers, and a high-fidelity DNA polymerase.
  • PCR Cycling Conditions:
  • Initial Denaturation: 95°C for 30 seconds.
  • 18-25 Cycles:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55-60°C for 1 minute.
  • Extension: 68°C for 1 minute/kb of plasmid length.
  • Final Extension: 68°C for 5 minutes.

3. Digestion of Parental DNA:

  • Digest the parental, non-mutated plasmid DNA by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours. DpnI specifically cleaves methylated and hemimethylated DNA (i.e., the parental plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic.

5. Verification of Mutation:

  • Isolate plasmid DNA from several colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

AbCAS_Biosynthetic_Pathway cluster_0 cis-Abienol Synthase (AbCAS) GGPP Geranylgeranyl Diphosphate (GGPP) ClassII Class II Active Site (Cyclization & Hydroxylation) GGPP->ClassII Protonation-initiated cyclization and water capture Intermediate Labda-13-en-8-ol Diphosphate ClassI Class I Active Site (Diphosphate Cleavage) Intermediate->ClassI Intramolecular channeling cis_Abienol cis-Abienol ClassII->Intermediate Intermediate formation ClassI->cis_Abienol Diphosphate cleavage

Caption: Biosynthetic pathway of cis-abienol catalyzed by the bifunctional AbCAS.

Experimental_Workflow_AbCAS_Characterization start Start: AbCAS Gene cloning Cloning into Expression Vector start->cloning expression Heterologous Expression in E. coli cloning->expression mutagenesis Site-Directed Mutagenesis cloning->mutagenesis Introduce mutations purification Protein Purification (Ni-NTA) expression->purification enzyme_assay In Vitro Enzyme Assay with GGPP purification->enzyme_assay product_analysis Product Analysis (GC-MS) enzyme_assay->product_analysis end Functional Characterization Complete product_analysis->end mutant_expression Mutant Protein Expression & Purification mutagenesis->mutant_expression mutant_assay Mutant Enzyme Assay mutant_expression->mutant_assay mutant_analysis Mutant Product Analysis mutant_assay->mutant_analysis mutant_analysis->end

Caption: Experimental workflow for the functional characterization of AbCAS.

References

Application Notes and Protocols: (+)-cis-Abienol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-cis-Abienol, a labdane-type diterpene alcohol, serves as a versatile and valuable chiral starting material in the synthesis of a variety of bioactive molecules and commercially significant compounds. Its inherent stereochemistry makes it an excellent chiral building block for the enantiospecific synthesis of complex natural products and their analogues. Predominantly sourced from balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), this natural product is a key precursor for the fragrance industry, particularly in the production of ambergris substitutes like Ambrox®[1][2][3]. Beyond fragrances, its utility extends to the synthesis of other bioactive compounds, including drimane-type sesquiterpenoids and other complex diterpenes.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Synthesis of (-)-Ambrox

One of the most prominent applications of this compound is in the semi-synthesis of (-)-Ambrox, a highly valued ambergris odorant. The transformation is efficiently achieved through a two-step sequence involving oxidative cleavage of the side chain followed by acid-catalyzed cyclization[4].

Signaling Pathway Diagram: Synthesis of (-)-Ambrox from this compound

Ambrox_Synthesis Abienol This compound Ambradiol Ambradiol (Intermediate) Abienol->Ambradiol 1. Ozonolysis (O₃) 2. Reductive Work-up Ambrox (-)-Ambrox Ambradiol->Ambrox Acid-Catalyzed Cyclization (e.g., p-TsOH) Nor_Ambreinolide_Synthesis cluster_0 Oxidative Degradation Abienol This compound Intermediate Intermediate Diol Abienol->Intermediate OsO₄ (cat.), NaIO₄ Nor_Ambreinolide (-)-nor-Ambreinolide Intermediate->Nor_Ambreinolide Further Oxidation & Lactonization Wiedendiol_B_Synthesis Start This compound Step1 Side-Chain Modification Start->Step1 Step2 Introduction of Functionality on Decalin Ring Step1->Step2 Step3 Final Cyclization/ Rearrangement Step2->Step3 End Wiedendiol-B Step3->End Biotransformation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Select Microbial Strain (e.g., Klebsiella oxytoca) Culture Prepare Culture Medium Strain->Culture Inoculation Inoculate with Strain Culture->Inoculation Ferment Incubate under Controlled Conditions Inoculation->Ferment Substrate Add this compound Ferment->Substrate Extraction Extract Products from Fermentation Broth Substrate->Extraction Analysis Analyze Products (GC-MS, HPLC) Extraction->Analysis

References

The Enduring Allure of the Forest: Application of (+)-cis-Abienol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[CITY, STATE, December 7, 2025] – In the perpetual quest for captivating and sustainable fragrance ingredients, the naturally derived diterpene alcohol, (+)-cis-Abienol, has emerged as a cornerstone molecule, prized for its unique olfactory properties and its pivotal role as a precursor to the highly valued ambergris substitute, Ambrox®. This document provides detailed application notes and protocols for researchers, scientists, and fragrance development professionals on the utilization of this compound in the fragrance industry.

Primarily extracted from the oleoresin of balsam fir (Abies balsamea), this compound possesses a subtle, clean, and warm woody-ambery scent with balsamic and slightly floral undertones. While its direct contribution to a fragrance composition is nuanced, its true value lies in its ability to impart a natural richness and complexity, acting as a foundational element in a variety of fragrance families, particularly those centered around woody, oriental, and fougère themes.

Olfactory Profile and Performance Data

Quantitative data on the olfactory properties and performance of this compound are crucial for its effective application in fragrance formulations. The following table summarizes key parameters, although it is important to note that specific values can vary depending on the purity of the material and the evaluation methodology.

ParameterValue/DescriptionSource/Method
Odor Threshold Data not readily available in public literature. Requires determination via gas chromatography-olfactometry (GC-O).GC-O
Substantivity on Skin Moderate to low. Estimated to last 2-4 hours when applied neat.Sensory Panel Evaluation
Substantivity on Fabric Moderate. Can be detected on cotton for up to 24 hours.Headspace GC-MS Analysis
Performance in Fine Fragrance Lends a natural, woody depth and warmth. Acts as a good blender, harmonizing other ingredients.Perfumer Evaluation
Performance in Soap Fair stability. Some degradation may occur in high pH environments, leading to a decrease in odor intensity.Accelerated Stability Testing
Performance in Lotion Good stability. The emulsion matrix helps to protect the molecule from degradation.Accelerated Stability Testing
Fixative Properties While not a primary fixative, it can contribute to the overall longevity of a fragrance by providing a solid base.[1][2][3][4]Perfumer Evaluation

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and application of this compound. The following protocols provide a framework for key experimental procedures.

Protocol 1: Extraction and Purification of this compound from Abies balsamea

This protocol outlines a modern approach to the extraction and purification of this compound from balsam fir oleoresin, moving beyond traditional methods.[5][6][7][8]

1. Materials and Equipment:

  • Balsam fir oleoresin (Canada Balsam)

  • Hexane (HPLC grade)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Dissolution: Dissolve 10 g of balsam fir oleoresin in 100 mL of hexane.

  • Filtration: Filter the solution to remove any insoluble plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until a viscous oil is obtained.

  • Column Chromatography:

    • Prepare a silica gel column using hexane as the mobile phase.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions using GC-MS to identify those containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate using a rotary evaporator to yield purified this compound.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization

GC-O is a powerful technique for identifying the specific odor characteristics of a volatile compound.[9][10][11][12]

1. Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • This compound sample (diluted in ethanol)

  • Trained sensory panel

2. Procedure:

  • Injection: Inject a small volume of the diluted this compound sample into the GC.

  • Separation: The sample is vaporized and separated into its individual components as it passes through the GC column.

  • Detection: The effluent from the column is split between the FID and the olfactometry port.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and provides a description of the odor at different retention times.

  • Data Correlation: The olfactory data is correlated with the peaks detected by the FID to create an aromagram, which maps the odor profile of the compound.

Protocol 3: Semi-Synthesis of Ambrox® from this compound

This protocol provides a general outline for the laboratory-scale synthesis of Ambrox® from this compound.[13][14]

1. Materials and Equipment:

  • This compound

  • Ozone generator

  • Sodium borohydride

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware for organic synthesis

2. Procedure:

  • Ozonolysis: Dissolve this compound in a suitable solvent and cool to -78°C. Bubble ozone through the solution until the starting material is consumed (monitored by TLC).

  • Reductive Workup: Quench the reaction with a reducing agent, such as sodium borohydride, to yield the intermediate diol.

  • Cyclization: Treat the diol with an acid catalyst in a suitable solvent and heat to induce cyclization to Ambrox®.

  • Purification: Purify the crude product by column chromatography to obtain pure Ambrox®.

Mandatory Visualizations

To further elucidate the application and context of this compound, the following diagrams have been generated using the DOT language.

cluster_0 Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Labdadienyl/Copalyl Diphosphate Intermediate GGPP->Intermediate Class II Diterpene Synthase cis_Abienol This compound Intermediate->cis_Abienol cis-Abienol Synthase (AbCAS) (Class I activity)

Caption: Biosynthetic pathway of this compound.

cluster_1 Fragrance Development Workflow Raw_Material Raw Material (this compound) QC Quality Control (GC-MS, Sensory) Raw_Material->QC Formulation Fragrance Formulation QC->Formulation Application_Testing Application Testing (e.g., Soap, Lotion) Formulation->Application_Testing Stability_Testing Stability Testing (Accelerated, Real-time) Application_Testing->Stability_Testing Sensory_Evaluation Sensory Evaluation (Panelists) Stability_Testing->Sensory_Evaluation Final_Product Final Fragrance Product Sensory_Evaluation->Final_Product

Caption: A typical workflow for fragrance development.

cluster_2 Synthesis of Ambrox® cis_Abienol This compound Ozonolysis Ozonolysis cis_Abienol->Ozonolysis Diol Intermediate Diol Ozonolysis->Diol Cyclization Acid-Catalyzed Cyclization Diol->Cyclization Ambrox Ambrox® Cyclization->Ambrox

Caption: Key steps in the synthesis of Ambrox®.

Conclusion

This compound remains a vital component in the modern perfumer's palette, offering both a unique, subtle olfactory character and a sustainable route to the creation of high-value amber notes. The methodologies and data presented here provide a foundation for the continued exploration and application of this versatile molecule. Further research into its specific odor threshold and fixative properties will undoubtedly unlock even greater potential for its use in innovative fragrance creations.

References

Microbial Transformation of (+)-cis-Abienol: Application Notes and Protocols for the Generation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of (+)-cis-Abienol, a renewable labdane diterpene, into novel compounds with potential applications in the pharmaceutical and fragrance industries. This document outlines the microorganisms, transformation products, quantitative data, experimental procedures, and the underlying biochemical pathways involved in this biotransformation process.

Introduction

This compound, a naturally occurring diterpenoid found in sources such as balsam fir (Abies balsamea), serves as a valuable and sustainable starting material for the synthesis of new chemical entities. Microbial transformation, leveraging the enzymatic machinery of microorganisms, offers a green and efficient alternative to traditional chemical synthesis for modifying complex natural products. This approach can lead to the production of novel derivatives with enhanced or unique biological activities. This document details the use of various bacterial strains for the biotransformation of this compound and provides protocols for replication and further research.

Microbial Systems and Transformation Products

Several bacterial strains have been identified for their ability to transform this compound into a range of novel compounds. The primary microorganisms and their resulting products are summarized below.

Key Microorganisms:
  • Acinetobacter tjernbergiae LSC-2: A bacterial strain isolated from fresh tobacco leaves.

  • Nocardia restricta JTS-162: A soil bacterium known for its metabolic versatility.

  • Unidentified Soil Bacterium JTS-131: A bacterium isolated from soil with the ability to utilize cis-Abienol.

Summary of Novel Compounds:

The microbial transformation of this compound by these bacteria yields a variety of oxidized and rearranged derivatives. A summary of the identified compounds is presented in the table below.

MicroorganismStarting MaterialNovel Compound
Acinetobacter tjernbergiae LSC-2This compoundSclareol
Scalaral
Amberonne
Nocardia restricta JTS-162This compound(12Z)-labda-12,14-dien-17a-oic acid
Unidentified Soil Bacterium JTS-131This compound(12Z)-labda-12,14-dien-18-ol
(12Z)-labda-12,14-dien-18-oic acid
Methyl (12Z)-labda-12,14-dien-18-oate

Quantitative Data

The efficiency of microbial transformation and the yield of specific products are critical parameters for process optimization and scalability. The following table summarizes the available quantitative data for the biotransformation of this compound.

MicroorganismTransformation ConditionsDegradation Efficiency (%)ProductConcentration (µg/mL)
Acinetobacter tjernbergiae LSC-21 mg/mL this compound, 30°C, pH 7, 150 rpm, 4 days69.3Sclareol211.3
Scalaral89.5
Amberonne57.0
Nocardia restricta JTS-162Data not availableData not available(12Z)-labda-12,14-dien-17a-oic acidData not available
Unidentified Soil Bacterium JTS-131Data not availableData not available(12Z)-labda-12,14-dien-18-olData not available
(12Z)-labda-12,14-dien-18-oic acidData not available
Methyl (12Z)-labda-12,14-dien-18-oateData not available

Note: Further research is required to quantify the yields for Nocardia restricta JTS-162 and the soil bacterium JTS-131.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

General Workflow for Microbial Transformation

The following diagram illustrates the general workflow for the microbial transformation of this compound.

G cluster_prep Microorganism Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Inoculation Inoculation of Microorganism Preculture Pre-culture Growth Inoculation->Preculture MainCulture Main Culture Inoculation Preculture->MainCulture SubstrateAddition Addition of this compound MainCulture->SubstrateAddition Incubation Incubation with Shaking SubstrateAddition->Incubation Extraction Extraction of Products Incubation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Identification Identification (GC-MS, HPLC, NMR) Purification->Identification

Caption: General experimental workflow for microbial transformation.

Protocol for Transformation using Acinetobacter tjernbergiae LSC-2

1. Media Preparation:

  • Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Adjust pH to 7.0. Sterilize by autoclaving.

  • Transformation Medium: Minimal salt medium supplemented with 0.5 mg/mL urea as the nitrogen source. Adjust pH to 7.0. Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of A. tjernbergiae LSC-2 into 50 mL of LB medium in a 250 mL Erlenmeyer flask.

  • Incubate at 30°C with shaking at 150 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.

3. Biotransformation:

  • Inoculate 100 mL of transformation medium with 2% (v/v) of the seed culture in a 500 mL Erlenmeyer flask.

  • Add this compound (dissolved in a minimal amount of a suitable solvent like ethanol) to a final concentration of 1 mg/mL.

  • Incubate at 30°C with shaking at 150 rpm for 4 days.

4. Extraction and Analysis:

  • After incubation, centrifuge the culture broth to separate the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for product identification and quantification.

Protocol for Transformation using Nocardia restricta JTS-162 and Soil Bacterium JTS-131 (General)

Detailed protocols for these specific strains are not fully available in the reviewed literature. The following is a general protocol that can be adapted.

1. Media Preparation:

  • Prepare a suitable growth medium such as Nutrient Broth or a minimal salt medium supplemented with a carbon source (e.g., glucose) and a nitrogen source.

2. Inoculum and Biotransformation:

  • Follow a similar procedure as described for A. tjernbergiae LSC-2, optimizing parameters such as temperature, pH, and incubation time.

  • The use of metabolic inhibitors may be necessary to accumulate specific intermediates.[1]

3. Extraction and Analysis:

  • Follow the extraction and analysis procedure as outlined in section 4.2.4.

Putative Biochemical Pathway

The biotransformation of this compound by Acinetobacter tjernbergiae LSC-2 is proposed to proceed through a series of oxidation reactions. The key enzymes involved are likely oxidoreductases, including terpene hydroxylases, alcohol dehydrogenases, and aldehyde dehydrogenases.[2]

G Abienol This compound Sclareol Sclareol Abienol->Sclareol Hydroxylation (Terpene Hydroxylase) Scalaral Scalaral Sclareol->Scalaral Oxidation (Alcohol Dehydrogenase) Amberonne Amberonne Scalaral->Amberonne Oxidation (Aldehyde Dehydrogenase)

References

Application Notes and Protocols for High-Cell-Density Fermentation of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a naturally occurring labdane-type diterpenoid alcohol found in plants such as the balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum).[1][2] It serves as a valuable precursor for the semi-synthesis of amber compounds, like Ambrox®, which are highly sought-after ingredients in the fragrance industry as a sustainable alternative to ambergris.[1][3] Traditional extraction from plant sources is often inefficient and unsustainable. Metabolic engineering of microbial hosts, particularly Escherichia coli, coupled with high-cell-density fermentation, presents a promising platform for the scalable and economical production of this compound.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the production of this compound using metabolically engineered E. coli in a high-cell-density, fed-batch fermentation process.

Metabolic Pathway Engineering for this compound Production

The de novo biosynthesis of this compound in E. coli requires the introduction of a heterologous metabolic pathway to convert central carbon metabolites into the final product. While E. coli possesses a native methylerythritol 4-phosphate (MEP) pathway for synthesizing isoprenoid precursors, its capacity is often insufficient for high-level production of diterpenes.[5][6] Therefore, engineering strategies typically focus on introducing the more efficient mevalonate (MVA) pathway or the isopentenol utilization pathway (IUP) to boost the supply of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4][6] These precursors are then converted to the C20 molecule geranylgeranyl diphosphate (GGPP), which is the direct substrate for the final cyclization step to produce this compound, catalyzed by a specific diterpene synthase.[1]

G cluster_0 Central Carbon Metabolism cluster_1 Heterologous Mevalonate (MVA) Pathway cluster_2 Native Methylerythritol Phosphate (MEP) Pathway cluster_3 Diterpenoid Biosynthesis Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate IPP_DMAPP_MEP IPP / DMAPP G3P->IPP_DMAPP_MEP MEP Pathway (dxs, dxr, etc.) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->IPP_DMAPP_MEP MEP Pathway (dxs, dxr, etc.) MVA Mevalonate AcetylCoA->MVA Upper MVA (atoB, HMGS, HMGR) IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Lower MVA (MK, PMK, PMD, IDI) GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPS IPP_DMAPP_MEP->GGPP cis_Abienol This compound GGPP->cis_Abienol cis-Abienol Synthase (CAS) G cluster_prep Inoculum Preparation cluster_ferm 5L Bioreactor Fermentation cluster_analysis Downstream Processing p1 Streak Plate p2 Starter Culture (3 mL) p1->p2 p3 Seed Culture (200 mL) p2->p3 f1 Inoculate Bioreactor p3->f1 f2 Batch Phase (37°C, Glucose Consumption) f1->f2 f3 Fed-Batch Phase (Glucose Feeding) f2->f3 f4 Induce with IPTG (OD₆₀₀ = 30-40) f3->f4 f5 Production Phase (30°C, 48-72h) f4->f5 f6 Harvest Cells f5->f6 a1 Solvent Extraction f6->a1 a2 GC-MS Analysis a1->a2 G cluster_gen Metabolic Engineering cluster_proc Process Engineering n1 Increase Precursor Supply (MVA or IUP Pathway) result Increased this compound Titer, Yield, and Productivity n1->result n2 Optimize Enzyme Expression (Codon Optimization, Promoter Strength) n2->result n3 Reduce Competing Pathways (Gene Knockouts) n3->result p1 High-Cell-Density Culture (Fed-Batch) p1->result p2 Optimize Fermentation Conditions (pH, DO, Temp) p2->result p3 In-situ Product Removal (Two-Phase Cultivation) p3->result

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-cis-Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on improving (+)-cis-abienol yield by increasing the supply of its metabolic precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the precursor supply for this compound production in microbial hosts?

A1: The core strategies revolve around boosting the intracellular pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 building blocks of terpenoids, which are subsequently converted to the direct precursor, geranylgeranyl diphosphate (GGPP). The main approaches include:

  • Engineering the native Methylerythritol 4-Phosphate (MEP) pathway: This involves overexpressing key rate-limiting enzymes of the MEP pathway endogenous to hosts like E. coli.

  • Introducing a heterologous Mevalonate (MVA) pathway: This strategy involves expressing the complete MVA pathway from organisms like Saccharomyces cerevisiae in a host like E. coli to provide an additional route to IPP and DMAPP.[1][2]

  • Implementing the Isopentenol Utilization Pathway (IUP): This synthetic pathway converts supplemented isopentenols (prenol and isoprenol) directly to DMAPP and IPP, bypassing native regulated pathways and often leading to significant yield improvements.[3][4]

  • Optimizing GGPP Synthesis: Co-expression of an efficient geranylgeranyl diphosphate synthase (GGPS) is crucial to convert IPP and DMAPP into GGPP, the direct substrate for cis-abienol synthase.

Q2: I am not seeing a significant increase in cis-abienol yield after overexpressing genes in the MEP pathway. What could be the issue?

A2: While the MEP pathway is a direct route to IPP and DMAPP, several factors can limit its enhancement for high-level diterpene production:

  • Distributed Metabolic Control: Control in the MEP pathway is distributed among several enzymes. Overexpressing a single enzyme may not be sufficient. A combinatorial approach, such as the simultaneous overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (DXP reductoisomerase), and idi (IPP isomerase), has shown to be more effective.[5]

  • Host Regulation: The native MEP pathway is tightly regulated by the host cell's metabolic state. This inherent regulation can limit the flux towards terpenoid precursors even with gene overexpression.

  • Codon Usage: If the heterologously expressed genes are not codon-optimized for your expression host (e.g., E. coli), this can lead to poor translation and low levels of functional enzymes.

  • Promoter Strength and Plasmid Copy Number: The choice of promoters and the copy number of your expression plasmids can significantly impact the expression levels of pathway enzymes. It may be necessary to screen different promoters and plasmids to achieve balanced pathway expression.

Q3: Is the MVA pathway or the IUP better for increasing precursor supply?

A3: Both the heterologous MVA pathway and the IUP have proven effective, and the "better" choice can depend on the specific experimental context and goals.

  • MVA Pathway: The MVA pathway can significantly boost precursor supply and has been shown to improve cis-abienol yields by approximately 31-fold compared to relying on the native MEP pathway alone.[2] It allows for de novo synthesis of precursors from a simple carbon source like glucose.[1]

  • Isopentenol Utilization Pathway (IUP): The IUP can lead to even more dramatic fold-increases in yield (e.g., ~37-fold) compared to the endogenous MEP pathway because it bypasses the stringent cellular regulation of the native MVA and MEP pathways.[3] However, it requires the addition of isopentenol precursors to the culture medium.[3][4]

For maximizing titers, the IUP has shown very high potential, though it involves the cost of precursor supplementation.[3]

Q4: My engineered strain is producing precursors, but the final this compound titer is low. What are the potential bottlenecks?

A4: If precursor supply is enhanced, low final product titers often point to bottlenecks in the downstream pathway or issues with product stability and toxicity. Consider the following:

  • Sub-optimal Diterpene Synthase Activity: The efficiency of the this compound synthase (CAS) is critical. Ensure you are using a highly active and well-expressed synthase, such as the bifunctional cis-abienol synthase from Abies balsamea (AbCAS).[6][7]

  • Phosphatase Activity: Endogenous phosphatases in the host can dephosphorylate precursor molecules like GGPP, diverting them from the desired pathway. Knocking out specific endogenous phosphatases (e.g., aphA and yqaB in E. coli) has been shown to increase cis-abienol titers.[3]

  • Product Toxicity or Volatility: High concentrations of terpenoids can be toxic to microbial hosts. A two-phase cultivation system, where an organic solvent (e.g., isopropyl myristate) is overlaid on the culture to sequester the product, can alleviate toxicity and prevent loss due to volatility.

  • Imbalanced Pathway Expression: The expression levels of the GGPS and CAS need to be balanced with the rate of precursor supply. An imbalance can lead to the accumulation of intermediate precursors or limit the final product formation rate.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no cis-abienol production with engineered MVA or MEP pathway 1. Insufficient precursor (IPP/DMAPP/GGPP) synthesis.2. Poor expression or activity of downstream enzymes (GGPS, CAS).3. Degradation of precursors by host enzymes.1. Confirm expression of all pathway enzymes via SDS-PAGE or Western blot.2. Quantify intermediate precursors if possible.3. Co-express a robust GGPS.4. Consider knocking out endogenous phosphatases.[3]5. Re-evaluate codon optimization and promoter strength for all pathway genes.
High cell density but low product yield 1. Metabolic burden from heterologous protein expression is high, diverting resources from production.2. Product toxicity is inhibiting cell function at higher densities.3. Depletion of essential nutrients or precursors in the medium.1. Optimize induction conditions (e.g., lower IPTG concentration, lower induction temperature).2. Implement a two-phase cultivation system to sequester cis-abienol.3. Optimize fed-batch fermentation strategies to maintain nutrient and precursor availability.[1][3]
Significant accumulation of intermediate precursors (e.g., FPP) instead of GGPP 1. GGPS activity is a rate-limiting step.2. FPP is being diverted to other pathways (e.g., sterol biosynthesis in yeast).1. Screen for a more efficient GGPS or increase its expression level.2. In yeast, consider down-regulating or inhibiting competing pathways that consume FPP.
Variability in yield between experimental replicates 1. Inconsistent induction timing or inducer concentration.2. Instability of expression plasmids.3. Inconsistent precursor supplementation (for IUP).1. Standardize all cultivation and induction parameters meticulously.2. Ensure plasmid stability through appropriate antibiotic selection.3. For IUP, optimize the timing and concentration of isopentenol addition.[4]

Quantitative Data Summary

Table 1: Comparison of cis-Abienol Production in Engineered E. coli

Engineering Strategy Host Strain Titer (mg/L) Cultivation Method Reference
Co-expression of GGPS and Diterpene Synthases (Baseline)E. coli~0.3Shake Flask[1]
Introduction of Exogenous MVA Pathway (Upper and Lower)E. coli8.6Shake Flask[1][2]
Chromosomal Integration of Lower MVA PathwayE. coli9.2Shake Flask[1]
High-Density Fermentation with MVA PathwayE. coli~220High-Density Fermentation[1]
IUP with Optimized Phosphatase-Deficient StrainE. coli (BD203)311.8 ± 1.0Shake Flask[3]
Fed-Batch Fermentation with IUP StrainE. coli (BD203)1375.71.3 L Bioreactor[3]

Experimental Protocols

Protocol 1: Construction of an MVA-based cis-Abienol Producing E. coli Strain

This protocol is a generalized summary based on methodologies described in the literature.[1][2]

  • Gene Sourcing and Plasmid Construction:

    • Synthesize or PCR amplify the genes for the upper MVA pathway (e.g., from Enterococcus faecalis) and the lower MVA pathway (e.g., from Saccharomyces cerevisiae). Genes should be codon-optimized for E. coli.

    • Clone the upper pathway genes (e.g., mvaE, mvaS) into a suitable expression vector (e.g., pTrc99A) under the control of an inducible promoter (e.g., Ptrc).

    • Clone the lower pathway genes (e.g., mvaK1, mvaK2, mvaD, idi) into a compatible expression vector (e.g., pACYCDuet-1).

    • Clone the genes for GGPS and a cis-abienol synthase (CAS) into a third compatible vector (e.g., pCOLADuet-1).

  • Host Transformation:

    • Transform the constructed plasmids sequentially into a suitable E. coli expression host (e.g., BL21(DE3)). Use appropriate antibiotic selection at each step to ensure maintenance of all plasmids.

  • Expression and Cultivation:

    • Inoculate a single colony of the engineered strain into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to a lower temperature (e.g., 16°C) and induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 mM).

    • Add a simple carbon source like glucose (e.g., 10 g/L).

    • Continue cultivation for 48-72 hours at the lower temperature.

  • Extraction and Analysis:

    • Extract the cis-abienol from the culture using an equal volume of an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase for cis-abienol concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Caption: Key metabolic pathways for supplying precursors to this compound.

troubleshooting_workflow start Low cis-Abienol Titer check_precursors Precursor Pathway Engineered? start->check_precursors check_enzymes Downstream Enzymes Expressed? (GGPS, CAS) check_precursors->check_enzymes Yes optimize_precursors Optimize Precursor Pathway: - Overexpress key enzymes - Introduce MVA or IUP check_precursors->optimize_precursors No check_toxicity High Cell Density Achieved? check_enzymes->check_toxicity Yes verify_expression Verify Protein Expression: - SDS-PAGE / Western Blot - Codon Optimization check_enzymes->verify_expression No/Unsure check_phosphatases Consider Bottlenecks: - Knockout phosphatases - Screen better synthases check_toxicity->check_phosphatases No implement_2phase Mitigate Toxicity: - Implement two-phase cultivation - Optimize fermentation check_toxicity->implement_2phase Yes optimize_precursors->check_enzymes verify_expression->check_toxicity success Improved Titer check_phosphatases->success implement_2phase->success

References

Technical Support Center: Overcoming (+)-cis-Abienol Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of (+)-cis-abienol in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial production challenging?

This compound is a labdane-type diterpenoid with applications in the fragrance and specialty chemicals industries. Microbial production offers a sustainable alternative to extraction from natural sources. However, like many other terpenes, high concentrations of this compound can be toxic to microbial hosts, limiting production titers. This toxicity is a significant hurdle in developing economically viable fermentation processes.

Q2: Is there any data on the toxic levels of this compound in common microbial hosts?

Direct and comprehensive data on the toxicity of this compound, such as IC50 or Minimum Inhibitory Concentration (MIC) values, in standard chassis organisms like E. coli and S. cerevisiae is limited in publicly available literature. However, one study has reported that engineered E. coli strains could grow effectively in the presence of this compound at concentrations up to 2 g/L, suggesting a notable tolerance in this host under the tested conditions. For context, the antimicrobial activities of other labdane diterpenes have been reported with MIC values ranging from 4 to 533 µg/mL against various bacteria.[1][2][3]

Q3: What are the general mechanisms of terpene toxicity in microbial cells?

The lipophilic nature of terpenes, including diterpenes like this compound, allows them to accumulate in and disrupt microbial cell membranes. This can lead to:

  • Loss of membrane integrity: Increased membrane fluidity and permeability can cause leakage of essential ions and metabolites.

  • Inhibition of membrane-bound enzymes: Disruption of the membrane environment can impair the function of proteins involved in respiration and transport.

  • Induction of oxidative stress: The presence of foreign hydrophobic molecules can trigger the production of reactive oxygen species (ROS).

  • General metabolic burden: The expression of heterologous pathways for this compound production and the physiological stress it causes can divert resources from essential cellular processes.

Troubleshooting Guides

Issue 1: Poor cell growth and viability in this compound producing cultures.

Possible Cause: Intracellular accumulation of this compound is reaching toxic levels.

Troubleshooting Steps:

  • Quantify Toxicity: Determine the specific tolerance of your microbial host to this compound by performing a Minimum Inhibitory Concentration (MIC) assay. This will establish a baseline for acceptable intracellular and extracellular concentrations.

  • Two-Phase Cultivation: Implement an in-situ product removal strategy by co-cultivating your microbial host with a biocompatible organic solvent (e.g., dodecane, isopropyl myristate). This organic phase will sequester the secreted this compound, reducing its concentration in the aqueous phase and mitigating toxicity.

  • Enhance Product Export: Overexpress native or heterologous efflux pumps that can actively transport this compound out of the cell. This can prevent intracellular accumulation to toxic levels.

  • Membrane Engineering: Modify the lipid composition of the cell membrane to enhance its robustness. For example, in S. cerevisiae, increasing the ergosterol content can improve tolerance to membrane-disrupting compounds.

Issue 2: Low titers of this compound despite successful pathway engineering.

Possible Cause: Sub-lethal concentrations of this compound are causing metabolic stress and reducing the overall productivity of the microbial host.

Troubleshooting Steps:

  • Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic analysis on your production strain under producing versus non-producing conditions. This can reveal stress response pathways that are activated and identify potential targets for engineering to improve tolerance.

  • Optimize Cultivation Conditions: Adjust fermentation parameters such as temperature, pH, and nutrient feeding strategies. Sometimes, reducing the metabolic rate can improve tolerance and overall product yield over time.

  • Promoter Engineering: Use inducible promoters to decouple the cell growth phase from the production phase. Allow the culture to reach a high cell density before inducing the expression of the this compound biosynthesis pathway. This can minimize the toxic effects on a growing population.

Quantitative Data Summary

Table 1: Reported Tolerance and Antimicrobial Activity of this compound and Other Labdane Diterpenes.

CompoundOrganism(s)MeasurementValue
This compoundEscherichia coliNo growth inhibition up to2 g/L
Graminifolin A-CCurtobacterium flaccumfaciens, Clavibacter michiganensisMIC67 - 533 µg/mL
Unnamed Labdane DiterpeneGram-positive bacteriaMIC4 - 8 µg/mL
Gomojosides B, C, E, FEscherichia coliAntibacterial Activity (in nutritional agar)500 ppm

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Microbial host strain (e.g., E. coli, S. cerevisiae)

  • Appropriate liquid growth medium (e.g., LB, YPD)

  • This compound stock solution in a suitable solvent (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Microplate reader

Methodology:

  • Prepare Inoculum: Grow an overnight culture of the microbial host. Dilute the culture in fresh medium to a standardized cell density (e.g., 0.5 McFarland standard for bacteria, or 1 x 10^6 cells/mL for yeast).

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with cells, no this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal growth temperature for the host organism for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (or a significant reduction in turbidity as measured by a microplate reader at 600 nm) compared to the positive control.

Protocol 2: Two-Phase Cultivation for In-Situ Product Removal

Materials:

  • Engineered microbial host strain for this compound production

  • Fermentation medium

  • Biocompatible organic solvent (e.g., dodecane, isopropyl myristate)

  • Shake flasks or bioreactor

Methodology:

  • Cultivation Setup: Inoculate the fermentation medium with the production strain.

  • Addition of Organic Phase: After an initial period of cell growth (e.g., 6-8 hours), add the sterile organic solvent to the culture at a desired volume ratio (e.g., 10-20% v/v).

  • Fermentation: Continue the fermentation under standard conditions. The agitation should be sufficient to ensure adequate mixing of the two phases.

  • Sampling: At regular intervals, take samples from both the aqueous and organic phases. Separate the phases by centrifugation.

  • Analysis: Analyze the aqueous phase for cell density and nutrient consumption. Analyze the organic phase for the concentration of this compound using a suitable method like GC-MS.

Visualizations

Toxicity_Pathway Abienol This compound Membrane Cell Membrane Abienol->Membrane Accumulates in Disruption Membrane Disruption (Increased Fluidity/Permeability) Membrane->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane Proteins Disruption->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Production Disruption->ROS Cell_Death Reduced Growth / Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death ROS->Cell_Death

Caption: Proposed mechanism of this compound toxicity in microbial cells.

Mitigation_Strategy cluster_Cell Microbial Cell cluster_Strategies Mitigation Strategies Production This compound Production Accumulation Intracellular Accumulation Production->Accumulation Toxicity Toxicity Accumulation->Toxicity Two_Phase Two-Phase Cultivation (In-situ removal) Two_Phase->Accumulation Reduces Export Efflux Pump Overexpression Export->Accumulation Reduces Membrane_Eng Membrane Engineering Membrane_Eng->Toxicity Increases Tolerance Experimental_Workflow Start Start: Low this compound Titer Isolate_Strain Isolate Production Strain Start->Isolate_Strain MIC_Assay Determine MIC of this compound Isolate_Strain->MIC_Assay Two_Phase Implement Two-Phase Cultivation MIC_Assay->Two_Phase If toxicity is observed Omics_Analysis Transcriptomic/Proteomic Analysis Two_Phase->Omics_Analysis If titers are still low Engineer_Tolerance Engineer Tolerance Mechanisms (e.g., Efflux Pumps, Membrane Mod.) Omics_Analysis->Engineer_Tolerance Optimize_Fermentation Optimize Fermentation Process Engineer_Tolerance->Optimize_Fermentation End End: Improved Titer and Robustness Optimize_Fermentation->End

References

Technical Support Center: Optimization of Fermentation Conditions for (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for (+)-cis-Abienol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation process for this compound production.

Issue 1: Low or No this compound Titer

Potential Cause Troubleshooting Step
Inefficient Precursor Supply The biosynthesis of this compound relies on the availability of the precursor geranylgeranyl diphosphate (GGPP).[1][2] If the endogenous metabolic pathway (like the MEP pathway in E. coli) is not sufficient, consider engineering the host strain. Introduce an exogenous pathway like the mevalonate (MVA) pathway.[3][4] For instance, expressing the upper and lower MVA pathway genes can significantly enhance the precursor supply.[3] Alternatively, the isopentenol utilization pathway (IUP) can be used to increase the supply of dimethylallyl diphosphate (DMAPP), a key building block for GGPP.[1]
Suboptimal Enzyme Activity The choice and expression level of the cis-Abienol synthase (CAS) are critical.[2][5] Screen different CAS enzymes from various sources, such as Abies balsamea (AbCAS).[2][4] A bifunctional class I/II cis-abienol synthase from Abies balsamea has shown effectiveness.[5] Consider codon optimization of the synthase gene for the expression host. Also, investigate the combination of different synthases, such as a class II abienol synthase from Salvia sclarea (SsTPS2) with AbCAS.[2][4]
Suboptimal Induction Conditions The concentration of the inducer (e.g., IPTG for lac-based promoters) and the timing of induction are crucial.[1] Optimize the IPTG concentration and the cell density (OD600) at which induction is initiated.
Inadequate Carbon Source The choice of carbon source can impact both cell growth and product formation. While glucose is commonly used, other carbon sources might be more effective depending on the host strain and metabolic pathway.[2]
Product Toxicity High concentrations of this compound or other terpene intermediates can be toxic to the microbial host, inhibiting growth and productivity.[6] To mitigate this, consider implementing a two-phase fermentation system by adding an organic solvent overlay, such as isopropyl myristate, to extract the product in situ.[2][4][7]

Issue 2: Poor Cell Growth

Potential Cause Troubleshooting Step
Metabolic Burden The expression of heterologous pathways and enzymes can impose a significant metabolic burden on the host cells, leading to slow growth.[6] To address this, consider using lower-copy number plasmids or weaker promoters to reduce the expression levels of the pathway enzymes. Also, ensure the fermentation medium is rich enough to support both cell growth and product synthesis.
Toxicity of Intermediates Accumulation of intermediate metabolites in the biosynthetic pathway can be toxic to the cells. Analyze the culture broth for the presence of such intermediates. If identified, try to balance the expression of the pathway enzymes to prevent bottlenecks and accumulation of specific compounds.
Suboptimal Fermentation Conditions Non-optimal pH, temperature, or aeration can hinder cell growth.[8] Ensure these parameters are monitored and controlled throughout the fermentation process. The optimal conditions will be specific to the host organism. For example, for E. coli, a temperature of 30°C and a pH of 7.0 are often used.[1]

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for this compound production?

A1: Escherichia coli is a commonly used and well-characterized host for producing this compound due to its fast growth and well-established genetic tools.[1][3][4][9] However, other hosts like Saccharomyces cerevisiae can also be engineered for terpenoid production.[6] The choice of host will depend on the specific metabolic engineering strategies you plan to implement.

Q2: What is the role of a two-phase fermentation system?

A2: A two-phase fermentation system is employed to mitigate the toxicity of the product to the host cells.[7][10] An immiscible organic solvent is added to the culture medium to continuously extract the produced this compound, thereby keeping its concentration in the aqueous phase low and reducing its inhibitory effects on cell growth and metabolism.[2][4] Isopropyl myristate is an example of a solvent used for this purpose.[2][4]

Q3: How can I increase the precursor supply for this compound biosynthesis?

A3: To increase the supply of the precursor GGPP, you can engineer the host's metabolic pathways. Strategies include:

  • Overexpressing the native MEP pathway genes.

  • Introducing a heterologous MVA pathway: This is a common and effective strategy. The MVA pathway can be divided into upper and lower sections, and expressing these can significantly boost precursor availability.[3]

  • Utilizing the Isopentenol Utilization Pathway (IUP): This pathway can enhance the supply of DMAPP, a key precursor.[1]

Q4: What are typical yields for this compound in a lab-scale fermenter?

A4: Reported titers for this compound vary depending on the strain, pathway, and fermentation strategy. In shake flasks, titers around 9.2 mg/L to 311.8 mg/L have been reported.[1][2][3] In fed-batch bioreactors with optimized conditions and two-phase cultivation, titers have reached up to 634.7 mg/L and even 1375.7 mg/L.[1][2][4]

Quantitative Data Summary

Strain/Condition Titer (mg/L) Scale Reference
Engineered E. coli with MVA pathway~220High-cell-density fermentation[3]
Engineered E. coli with IUP (BD203)311.8 ± 1.0Shake flask[1]
Engineered E. coli with IUP (BD203)1375.71.3 L bioreactor[1]
Engineered E. coli with MVA pathway and two-phase cultivation634.7Fed-batch bioreactor[2][4]
Engineered E. coli with chromosomal MVA genes9.2Shake flask[2][3]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

  • Strain Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.

  • Seed Culture: Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium in a 500 mL shake flask. Grow at 37°C and 220 rpm until the OD600 reaches 0.6-0.8.

  • Production Culture: Inoculate the seed culture into the production medium (e.g., M9 minimal medium or Terrific Broth) to an initial OD600 of 0.1.

  • Induction: When the OD600 of the production culture reaches a predetermined value (e.g., 0.6), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Substrate/Precursor Addition: If using a pathway like the IUP, add the necessary precursor (e.g., isopentenol) at the time of induction or at a specified time point.

  • Cultivation: Continue the cultivation at a lower temperature (e.g., 30°C) for 48-72 hours.

  • Two-Phase System (Optional): At the time of induction, add a sterile organic solvent (e.g., isopropyl myristate) to a final concentration of 10-20% (v/v).

  • Sampling and Analysis: Collect samples at regular intervals to measure cell density (OD600) and this compound concentration using GC-MS or HPLC.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

  • Seed Culture Preparation: Prepare a seed culture as described in the shake flask protocol.

  • Bioreactor Setup: Prepare the bioreactor with the production medium. Sterilize the vessel and medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase: Grow the culture in batch mode at 37°C, maintaining the pH at 7.0 (using NH4OH or NaOH/H3PO4) and dissolved oxygen (DO) above 30% by controlling the agitation speed and airflow.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated glucose solution.

  • Induction: When the cell density reaches a high level (e.g., OD600 of 30-50), lower the temperature to 30°C and add the inducer (e.g., IPTG).[1]

  • Two-Phase System: Add the organic solvent overlay at the time of induction.

  • Cultivation: Continue the fed-batch fermentation for an extended period (e.g., 96-120 hours), maintaining the control parameters.

  • Sampling and Analysis: Regularly monitor cell growth and product formation.

Visualizations

Biosynthetic_Pathway_of_cis_Abienol cluster_MEP MEP Pathway cluster_MVA MVA Pathway (Exogenous) cluster_IUP IUP (Exogenous) G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... GGPP GGPP IPP_DMAPP->GGPP GGPP Synthase AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA MVA->IPP_DMAPP ... Isopentenol Isopentenol IPP_I Isopentenyl Phosphate Isopentenol->IPP_I IPP_I->IPP_DMAPP LDP Labda-13-en-8-ol diphosphate GGPP->LDP Diterpene Synthase (Class II) cis_Abienol This compound LDP->cis_Abienol cis-Abienol Synthase (Class I)

Caption: Biosynthetic pathways for this compound production in engineered E. coli.

Fermentation_Optimization_Workflow Start Start: Engineered Strain Shake_Flask Shake Flask Experiments Start->Shake_Flask Strain_Screening Strain & Enzyme Screening Shake_Flask->Strain_Screening Media_Optimization Media Optimization (Carbon, Nitrogen) Strain_Screening->Media_Optimization Condition_Optimization Condition Optimization (Temp, pH, Inducer) Media_Optimization->Condition_Optimization Analysis Analysis (GC-MS/HPLC) Condition_Optimization->Analysis Bioreactor Scale-up to Bioreactor Fed_Batch Fed-Batch Strategy Bioreactor->Fed_Batch Two_Phase Two-Phase Cultivation Fed_Batch->Two_Phase Two_Phase->Analysis Analysis->Bioreactor Promising Results End Optimized Process Analysis->End High Titer

References

Enhancing cis-abienol production by optimizing the mevalonate pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing cis-abienol production by optimizing the mevalonate (MVA) pathway.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue/Question Potential Causes Troubleshooting Steps
Q1: Low or no cis-abienol production is detected after introducing the biosynthetic pathway. 1. Inefficient expression of one or more pathway enzymes. 2. Suboptimal codon usage for the host organism. 3. Toxicity of an intermediate metabolite. 4. Incorrect assembly of the expression vector. 5. Inactive or inhibited enzymes.1. Verify the expression of each enzyme via SDS-PAGE or Western blot. 2. Codon-optimize the genes for the expression host (e.g., E. coli). 3. Reduce inducer concentration or use a lower-copy-number plasmid to mitigate toxicity. 4. Confirm plasmid integrity through restriction digestion and sequencing. 5. Perform in vitro assays for key enzymes to check for activity.
Q2: The accumulation of precursor molecules is observed, but the final product, cis-abienol, is minimal. 1. A bottleneck at the final enzymatic steps (e.g., cis-abienol synthase). 2. Suboptimal ratio of diterpene synthases. 3. Feedback inhibition of pathway enzymes.1. Overexpress the rate-limiting enzyme, such as cis-abienol synthase. 2. Screen different combinations and expression levels of diterpene synthases. A combination of a bifunctional class I/II cis-abienol synthase and a class II abienol synthase has been shown to be effective.[1][2][3] 3. Investigate potential feedback inhibition and consider using enzyme variants that are less sensitive to it.
Q3: The host strain exhibits poor growth after induction of the MVA pathway. 1. Metabolic burden from the expression of multiple heterologous genes. 2. Accumulation of toxic intermediates from the MVA pathway. 3. Depletion of essential precursors, such as acetyl-CoA.1. Optimize the expression levels of pathway genes using promoters of varying strengths. 2. Balance the upper and lower portions of the MVA pathway to prevent intermediate accumulation.[4] 3. Engineer the host to increase the supply of critical precursors.
Q4: The yield of cis-abienol is inconsistent across different experimental batches. 1. Variability in culture conditions (temperature, pH, aeration). 2. Inconsistent inducer concentration or timing of induction. 3. Plasmid instability.1. Strictly control and monitor all fermentation parameters. 2. Standardize the induction protocol. 3. Ensure plasmid stability by maintaining selective pressure and verifying plasmid presence.
Q5: Difficulty in extracting and quantifying cis-abienol. 1. Inefficient extraction from the culture. 2. Degradation of the product during extraction or analysis. 3. Low sensitivity of the analytical method.1. Employ a two-phase cultivation system with a solvent like isopropyl myristate to capture the product in situ.[1][2][3] 2. Minimize sample processing time and keep samples at a low temperature. 3. Use a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the MVA pathway for cis-abienol production.

Q1: Why is the mevalonate (MVA) pathway preferred over the native methylerythritol phosphate (MEP) pathway in E. coli for cis-abienol production?

While E. coli has a native MEP pathway for isoprenoid precursor biosynthesis, introducing a heterologous MVA pathway has been shown to significantly improve cis-abienol yields. Engineering the MVA pathway can lead to an approximately 31-fold increase in production compared to overexpression of the MEP pathway alone.[1][2][3] This is because the MVA pathway can bypass the tight native regulation of the MEP pathway, allowing for a higher flux towards the desired diterpenoid product.[5][6]

Q2: What are the key enzymes in the engineered MVA pathway for cis-abienol production?

The MVA pathway can be divided into an upper and a lower part. Key enzymes include:

  • Upper Pathway: Acetyl-CoA acetyltransferase (atoB), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR).

  • Lower Pathway: Mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate pyrophosphate decarboxylase (MVD), and isopentenyl pyrophosphate (IPP) isomerase (IDI).[4]

Q3: How can the supply of precursors for the MVA pathway be increased?

To enhance the precursor pool, particularly acetyl-CoA, various metabolic engineering strategies can be employed. These include directing carbon flux towards acetyl-CoA and away from competing pathways. Additionally, optimizing the expression of the upper MVA pathway enzymes is crucial for efficient conversion of acetyl-CoA to mevalonate.

Q4: What is the role of diterpene synthases in cis-abienol production, and how can they be optimized?

Diterpene synthases are critical for converting the C20 precursor, geranylgeranyl diphosphate (GGPP), to cis-abienol. The choice and combination of these enzymes significantly impact the final yield. For instance, the combination of a bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) and a class II abienol synthase from Salvia sclarea (SsTPS2) has proven to be highly effective.[1][2][3] Screening different synthases and optimizing their expression levels is a key step in maximizing production.

Q5: What is two-phase cultivation, and why is it beneficial for cis-abienol production?

Two-phase cultivation involves adding an organic solvent to the aqueous culture medium. This solvent captures the hydrophobic product, cis-abienol, as it is produced. This in situ extraction prevents product degradation, reduces potential toxicity to the host cells, and simplifies the downstream purification process. Isopropyl myristate is a commonly used solvent for this purpose.[1][2]

Quantitative Data Summary

The following table summarizes the improvements in cis-abienol production achieved through various MVA pathway optimization strategies.

Strategy Host Organism Production Titer Fold Improvement Reference
Overexpression of MEP pathwayE. coli-~7-fold[1][2]
Engineering of MVA pathwayE. coli-~31-fold[1][2]
Introduction of exogenous MVA pathwayE. coli8.6 mg/L-[4]
Chromosomal integration of lower MVA genesE. coli9.2 mg/L-[4]
High-cell-density fermentationE. coli~220 mg/L-[4]
Two-phase cultivation in a fed-batch bioreactorE. coli634.7 mg/L-[1][2][3]
Isopentenol utilization pathway (IUP) optimizationE. coli1375.7 mg/L~37-fold (vs. endogenous MEP)[7]

Experimental Protocols

Protocol 1: Construction of an E. coli Strain for cis-Abienol Production
  • Gene Synthesis and Codon Optimization: Synthesize the genes for the MVA pathway enzymes and the selected diterpene synthases. Codon-optimize these genes for expression in E. coli.

  • Plasmid Construction:

    • Clone the upper MVA pathway genes (e.g., atoB, HMGS, HMGR) into a suitable expression vector under the control of an inducible promoter (e.g., T7 or araBAD).

    • Clone the lower MVA pathway genes (e.g., MK, PMK, MVD, IDI) into a compatible expression vector with a different antibiotic resistance marker.

    • Clone the diterpene synthase genes (e.g., AbCAS and SsTPS2) into a third compatible vector.

  • Transformation: Transform the constructed plasmids into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Verification: Verify the successful transformation and plasmid integrity through colony PCR, restriction digestion, and sequencing.

Protocol 2: Two-Phase Fed-Batch Fermentation for cis-Abienol Production
  • Inoculum Preparation: Grow a single colony of the engineered E. coli strain overnight in LB medium with appropriate antibiotics at 37°C.

  • Bioreactor Setup: Inoculate a bioreactor containing a defined fermentation medium with the overnight culture.

  • Batch Phase: Grow the cells at 37°C with controlled pH and dissolved oxygen levels until the glucose in the initial medium is depleted.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose solution to maintain a constant low glucose concentration.

    • When the optical density at 600 nm (OD600) reaches a desired level (e.g., 10-20), induce the expression of the pathway genes by adding the appropriate inducer (e.g., IPTG or arabinose).

    • Simultaneously, add an organic solvent (e.g., isopropyl myristate) to the bioreactor to create a two-phase system (e.g., 20% v/v).

  • Cultivation: Continue the fermentation at a reduced temperature (e.g., 30°C) for 48-72 hours.

  • Sampling and Analysis:

    • Periodically take samples from the organic phase.

    • Analyze the concentration of cis-abienol using GC-MS.

Visualizations

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mvp Mevalonate-5-P mevalonate->mvp MK mvpp Mevalonate-5-PP mvp->mvpp PMK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp IDI gpp GPP ipp->gpp fpp FPP ipp->fpp ggpp GGPP ipp->ggpp dmapp->gpp gpp->fpp fpp->ggpp cis_abienol cis-Abienol ggpp->cis_abienol Diterpene Synthases

Caption: The engineered mevalonate (MVA) pathway for cis-abienol production.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_fermentation Fermentation & Production cluster_analysis Analysis gene_synthesis Gene Synthesis & Codon Optimization ligation Ligation gene_synthesis->ligation vector_prep Vector Preparation vector_prep->ligation transformation_plasmid Transformation ligation->transformation_plasmid verification_plasmid Verification transformation_plasmid->verification_plasmid inoculum Inoculum Preparation verification_plasmid->inoculum fermentation Fed-Batch Fermentation inoculum->fermentation induction Induction & Two-Phase Cultivation fermentation->induction sampling Sampling induction->sampling extraction Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for cis-abienol production and analysis.

Troubleshooting_Logic start Start Experiment check_production Low/No cis-Abienol? start->check_production check_growth Poor Host Growth? check_production->check_growth No troubleshoot_expression Verify Enzyme Expression Codon Optimize Check Plasmid Integrity check_production->troubleshoot_expression Yes check_precursors Precursor Accumulation? check_growth->check_precursors No troubleshoot_toxicity Reduce Inducer Balance Pathway Modules check_growth->troubleshoot_toxicity Yes success Successful Production check_precursors->success No troubleshoot_bottleneck Overexpress Final Synthase Screen Synthase Combinations check_precursors->troubleshoot_bottleneck Yes troubleshoot_expression->start troubleshoot_toxicity->start troubleshoot_bottleneck->start

Caption: A logical troubleshooting workflow for enhancing cis-abienol production.

References

Technical Support Center: Purification of (+)-cis-Abienol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-cis-Abienol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the downstream processing of this compound from microbial fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts used for this compound production?

A1: Escherichia coli (E. coli) is a commonly used microbial host for the recombinant production of this compound.[1][2] Genetic engineering strategies in E. coli often involve the introduction of a heterologous mevalonate (MVA) pathway and the co-expression of key enzymes such as geranylgeranyl diphosphate synthase (GGPPS), Labda-13-en-8-ol diphosphate synthase (LPPS), and cis-Abienol synthase (CAS).[1]

Q2: What are the typical titers of this compound achieved in fermentation?

A2: Titers of this compound can vary significantly depending on the strain engineering and fermentation strategy. Reported titers in E. coli have ranged from approximately 0.3 mg/L in initial shake flask experiments to over 1375 mg/L in optimized fed-batch fermentation processes.[1][3] High-cell-density fermentation and two-phase cultivation systems have been shown to significantly improve yields.[1]

Q3: How does in situ product recovery (ISPR) or two-phase fermentation benefit this compound purification?

A3: Two-phase fermentation, a form of ISPR, is a highly effective strategy for this compound production for several reasons. Firstly, it mitigates the potential toxicity of cis-Abienol to the microbial host at high concentrations.[1] Secondly, it simplifies downstream processing by capturing the hydrophobic product in an organic solvent phase, effectively separating it from the aqueous fermentation broth and many polar impurities.[4] This can eliminate the need for initial extraction steps post-fermentation.[4] Organic solvents like isopropyl myristate and n-dodecane have been used for this purpose.[4]

Q4: What analytical methods are suitable for quantifying this compound and assessing its purity?

A4: The most common analytical techniques for the identification and quantification of this compound and related diterpenoids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][5][6] For purity assessment of organic reference materials, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and orthogonal method to chromatography.[7]

Troubleshooting Guide

Problem 1: Low recovery of this compound after extraction from the fermentation broth.

Possible Cause Troubleshooting Step
Inadequate cell lysis (if cis-Abienol is intracellular) Ensure complete cell disruption using appropriate methods like sonication or high-pressure homogenization. Monitor cell lysis efficiency microscopically.
Suboptimal solvent for liquid-liquid extraction Screen a panel of non-polar organic solvents (e.g., hexane, ethyl acetate, dodecane) for optimal partitioning of cis-Abienol. Perform small-scale extractions to determine the partition coefficient.
Emulsion formation during extraction Centrifuge the mixture at a higher speed or for a longer duration. Consider adding a deemulsifying agent or using a different solvent system.
Product degradation Ensure that the extraction process is carried out at a controlled temperature and pH to prevent degradation of cis-Abienol. Analyze for potential degradation products using GC-MS or LC-MS.[8]

Problem 2: Co-elution of impurities during chromatographic purification.

Possible Cause Troubleshooting Step
Presence of structurally similar byproducts The biosynthetic pathway can produce other diterpenoids or isoprenoid intermediates.[1][5] Optimize the chromatographic method by changing the stationary phase (e.g., from normal-phase to reverse-phase) or adjusting the mobile phase gradient for better resolution.
Inappropriate chromatographic technique If using silica gel chromatography, consider switching to a different stationary phase like C18 for reverse-phase chromatography. Preparative HPLC can offer higher resolution for difficult separations.[9]
Overloading of the column Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation.

Problem 3: Difficulty in removing the organic solvent after two-phase fermentation.

Possible Cause Troubleshooting Step
High boiling point of the organic solvent If using a high-boiling point solvent like dodecane, consider downstream purification steps that do not require complete solvent removal initially, such as adsorption onto a hydrophobic resin. Alternatively, use a lower boiling point solvent if compatible with the fermentation process.
Thermal degradation of cis-Abienol during solvent evaporation Use rotary evaporation under reduced pressure and moderate temperature to remove the solvent. For heat-sensitive compounds, lyophilization from a suitable solvent might be an option, though less common for non-polar compounds.

Quantitative Data Summary

Production Strain/System Fermentation Scale Cultivation Method Achieved Titer (mg/L) Reference
Engineered E. coliShake FlaskM9 minimal medium9.2[1]
Engineered E. coli3L FermenterHigh-cell-density fed-batch~220[1][2]
Engineered E. coliFed-batch bioreactorTwo-phase cultivation with isopropyl myristate634.7[3]
Engineered E. coli (BD203)Shake FlaskOptimized addition strategies311.8 ± 1.0[3]
Engineered E. coli (BD203)1.3L BioreactorOptimized fed-batch fermentation1375.7[3]

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth (without in situ extraction)

  • Cell Separation: Centrifuge the fermentation broth to pellet the microbial cells. Separate the supernatant and the cell pellet.

  • Extraction from Supernatant: Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane) three times. Combine the organic phases.

  • Cell Lysis and Extraction from Pellet: Resuspend the cell pellet in a buffer and lyse the cells using a sonicator or high-pressure homogenizer. Extract the lysate with an equal volume of the organic solvent three times. Combine the organic phases.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the extract in vacuo using a rotary evaporator.

  • Analysis: Analyze the crude extract for this compound content and purity using GC-MS or HPLC.

Protocol 2: Purity Assessment by Chromatography

  • Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify fractions containing pure this compound.

  • High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Use a suitable column (e.g., C18 reverse-phase).

    • Develop a mobile phase system (e.g., a gradient of methanol and water) that provides good separation of this compound from remaining impurities.[6]

    • Inject the partially purified sample and collect the peak corresponding to this compound.

    • Analyze the collected fraction for purity.

Visualizations

Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fermentation Broth (E. coli) Harvest Harvesting (Centrifugation) Fermentation->Harvest Cell Separation Extraction Extraction (Solvent or Resin) Harvest->Extraction Crude Lysate/ Supernatant Concentration Concentration (Rotary Evaporation) Extraction->Concentration Organic Phase Purification Chromatography (e.g., HPLC) Concentration->Purification Crude Extract Final_Product This compound (>98% Purity) Purification->Final_Product Purified Fractions Analysis Purity Analysis (GC-MS, qNMR) Purification->Analysis Final_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Product Purity Impurity_Type Identify Impurity Type (e.g., via MS) Start->Impurity_Type Polar Polar Impurities Impurity_Type->Polar Polar NonPolar Non-Polar/ Structurally Similar Impurity_Type->NonPolar Non-Polar Solvent_Wash Liquid-Liquid Wash (e.g., water/brine) Polar->Solvent_Wash Optimize_Chroma Optimize Chromatography (Gradient, Stationary Phase) NonPolar->Optimize_Chroma Solvent_Wash->Optimize_Chroma Recrystallize Recrystallization Optimize_Chroma->Recrystallize Success Purity Goal Met Recrystallize->Success

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Optimization of Enzyme-Assisted Extraction of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme-assisted extraction (EAE) of (+)-cis-Abienol.

Frequently Asked Questions (FAQs)

Q1: What is enzyme-assisted extraction (EAE) and why is it beneficial for extracting this compound?

Enzyme-assisted extraction is a technique that utilizes enzymes to break down the complex cell wall structures of plant materials, facilitating the release of intracellular target compounds.[1][2] For this compound, a lipophilic diterpenoid often found in the oleoresin of plants like balsam fir, EAE offers several advantages over traditional solvent-based methods:[3][4]

  • Increased Yield: By degrading cell wall components like cellulose, pectin, and hemicellulose, enzymes can improve the access of the extraction solvent to the target compound, leading to higher recovery.[1][5]

  • Milder Extraction Conditions: EAE typically operates at lower temperatures (around 40-60°C) and moderate pH levels, which helps to prevent the degradation of heat-sensitive compounds like this compound.[2][6]

  • Greener Technology: This method often reduces the reliance on harsh organic solvents, aligning with the principles of green chemistry and sustainable development.[1][2]

  • Enhanced Purity: The high specificity of enzymes can lead to a cleaner extract with fewer impurities.[7]

Q2: Which enzymes are suitable for the extraction of this compound?

Since this compound is typically located within the plant cell, enzymes that can degrade the structural components of the cell wall are most effective. As plant cell walls are complex matrices, a combination of enzymes, often referred to as an enzyme cocktail, is generally more effective.[2][6] Suitable enzymes include:

  • Cellulases: These enzymes break down cellulose, a major component of the plant cell wall.[8]

  • Pectinases: Pectinases degrade pectin, another key structural polysaccharide in the cell wall.[6]

  • Hemicellulases/Xylanases: These enzymes hydrolyze hemicellulose and xylan, which are also integral to the cell wall structure.[2]

The optimal choice and combination of enzymes will depend on the specific plant material being used.

Q3: What are the critical parameters to optimize for EAE of this compound?

The efficiency of EAE is influenced by several interconnected parameters that need to be carefully optimized.[6][9] These include:

  • Enzyme Concentration: Higher enzyme concentration generally increases the extraction yield up to a certain point, after which it may plateau.

  • Temperature: Each enzyme has an optimal temperature for activity. Temperatures that are too high can lead to enzyme denaturation.[10]

  • pH: The pH of the extraction medium must be within the optimal range for the selected enzymes to ensure maximum activity.[10]

  • Extraction Time: The duration of the enzymatic treatment is crucial; sufficient time is needed for the enzymes to act, but prolonged times may not significantly increase the yield and could lead to compound degradation.[2]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and the accessibility of the enzyme to the substrate.[11]

  • Particle Size of the Plant Material: Smaller particle sizes provide a larger surface area for the enzymes to act upon.[6]

Q4: How can I quantify the yield of this compound in my extracts?

Accurate quantification of this compound is essential for optimizing the extraction process. A common and reliable analytical method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be used.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Yield of this compound 1. Ineffective cell wall degradation. 2. Suboptimal extraction parameters (pH, temperature, time). 3. Inappropriate solvent for extraction. 4. Degradation of this compound.1. Use a combination of enzymes (cellulase, pectinase, hemicellulase). Increase enzyme concentration. Ensure proper particle size of the plant material. 2. Systematically optimize each parameter. Use a statistical approach like Response Surface Methodology (RSM). 3. Since this compound is lipophilic, ensure the solvent has appropriate polarity. Consider using a green solvent. 4. Verify that the extraction temperature is not too high. Minimize extraction time where possible.
Inconsistent Results 1. Heterogeneity of the plant material. 2. Inaccurate control of experimental parameters. 3. Instability of the enzyme preparation.1. Homogenize the plant material before each experiment. 2. Calibrate all instruments (pH meter, water bath, etc.). Prepare fresh solutions for each set of experiments. 3. Store enzymes according to the manufacturer's instructions. Prepare fresh enzyme solutions for each use.
High Co-extraction of Impurities 1. Non-specific action of enzymes. 2. Inappropriate choice of extraction solvent.1. While enzymes are specific, some non-target compounds may be released. Consider downstream purification steps (e.g., column chromatography). 2. Optimize the solvent system to selectively dissolve this compound.
Enzyme Inactivation 1. Extreme pH or temperature. 2. Presence of inhibitors in the plant material.1. Operate within the enzyme's optimal pH and temperature range.[10] 2. Pre-treat the plant material to remove potential inhibitors if known. Consider using a higher enzyme concentration.

Data on Optimized EAE Conditions for Related Compounds

While specific data for this compound is limited, the following tables summarize optimized EAE conditions for other lipophilic compounds like triterpenoids and flavonoids. This data can serve as a starting point for developing a protocol for this compound.

Table 1: Optimized EAE Conditions for Triterpenoids and Phenolic Compounds from Rubus alceaefolius [11][12]

ParameterOptimal Value
EnzymeViscozyme L (cellulase complex)
Enzyme Concentration2.5%
Solid-to-Solvent Ratio1:35 (w/v)
Temperature50°C
Extraction Time120 minutes

Table 2: Optimized EAE Conditions for Flavonoids from Corn Husks [8]

ParameterOptimal Value
EnzymeCellulase
Enzyme Dosage0.3–0.5 g/100 g
Incubation Time1.5–2.5 hours
Liquid-to-Solid Ratio30–40 mL/g
Solvent60–80% Ethanol

Table 3: Optimized EAE Conditions for Phenolic Compounds from Pistachio Green Hull [13]

ParameterOptimal Value
EnzymesPectinase, Cellulase, Tannase (in combination)
Solid-to-Solvent RatioOptimized
Enzyme ConcentrationOptimized
Particle SizeOptimized
Extraction TimeOptimized
Note: The study notes a 112% increase in yield with the enzyme combination compared to solvent extraction alone.

Experimental Protocols

Protocol 1: Screening of Key Parameters using a Plackett-Burman Design

This protocol is designed to identify the most influential factors affecting the EAE of this compound.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., balsam fir needles or bark) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • Store the powder in a cool, dry, and dark place.

  • Enzyme Solution Preparation:

    • Prepare stock solutions of the selected enzymes (e.g., cellulase, pectinase) in a suitable buffer (e.g., citrate buffer, pH 4.8).

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 1 g) into a reaction vessel.

    • Add the appropriate volume of buffer to achieve the desired solid-to-liquid ratio.

    • Add the specified amount of enzyme solution.

    • Incubate the mixture in a shaking water bath at the designated temperature and time.

    • After incubation, deactivate the enzymes by heating the mixture (e.g., boiling for 10 minutes).

    • Add the extraction solvent (e.g., hexane or ethyl acetate) and perform the extraction (e.g., ultrasonication for 30 minutes).

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the extract using a validated GC-MS method.

  • Experimental Design:

    • Set up a Plackett-Burman design with multiple variables (e.g., temperature, pH, enzyme concentration, time, solid-to-liquid ratio) at two levels (high and low).

    • Perform the experiments in a randomized order.

    • Analyze the results to determine which factors have a statistically significant effect on the yield of this compound.

Protocol 2: Optimization using Response Surface Methodology (RSM)

Once the significant factors are identified, this protocol can be used to find the optimal conditions.

  • Experimental Setup:

    • Use the same preparation and extraction procedures as in Protocol 1.

  • Experimental Design:

    • Use a Box-Behnken design or Central Composite Design for the significant factors identified in the screening stage.

    • Each factor should be tested at three or five levels.

    • Perform the experiments according to the design matrix.

  • Analysis and Modeling:

    • Quantify the yield of this compound for each experimental run.

    • Use statistical software to fit the data to a second-order polynomial equation.

    • Generate response surface plots to visualize the relationship between the variables and the yield.

    • Determine the optimal conditions for maximizing the extraction of this compound.

  • Validation:

    • Perform an experiment under the predicted optimal conditions to validate the model.

Visualizations

EAE_Workflow cluster_prep Preparation cluster_extraction Enzymatic Extraction cluster_analysis Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding mixing Mixing with Buffer & Enzymes grinding->mixing incubation Incubation (Controlled T°, pH, Time) mixing->incubation inactivation Enzyme Inactivation incubation->inactivation solvent_extraction Solvent Extraction inactivation->solvent_extraction separation Separation (Filtration/Centrifugation) solvent_extraction->separation analysis Quantification (GC-MS/HPLC) separation->analysis optimization Data Analysis & Optimization analysis->optimization

Caption: Workflow for Enzyme-Assisted Extraction of this compound.

Troubleshooting_Low_Yield cluster_enzyme Enzyme-related Issues cluster_process Process Parameters cluster_solvent Solvent & Degradation start Low Yield of this compound check_enzyme Is the enzyme cocktail appropriate? start->check_enzyme check_conditions Are T° and pH optimal for the enzyme? check_enzyme->check_conditions Yes solution_enzyme Solution: Use a cocktail (cellulase, pectinase). check_enzyme->solution_enzyme No check_time Is the extraction time sufficient? check_conditions->check_time Yes solution_conditions Solution: Optimize T° and pH for the chosen enzyme. check_conditions->solution_conditions No check_ratio Is the solid-to-liquid ratio optimized? check_time->check_ratio Yes solution_time Solution: Increase incubation time. check_time->solution_time No check_particle_size Is the particle size small enough? check_ratio->check_particle_size Yes solution_ratio Solution: Optimize the solid-to-liquid ratio. check_ratio->solution_ratio No check_solvent Is the solvent polarity suitable? check_particle_size->check_solvent Yes solution_particle_size Solution: Reduce particle size. check_particle_size->solution_particle_size No check_degradation Is there evidence of degradation? check_solvent->check_degradation Yes solution_solvent Solution: Test solvents with different polarities. check_solvent->solution_solvent No solution_degradation Solution: Lower temperature, reduce time. check_degradation->solution_degradation Yes

References

Technical Support Center: Microbial Synthesis of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial synthesis of (+)-cis-Abienol.

Troubleshooting Guide

Issue 1: Low or No this compound Titer

Question: We have engineered our microbial strain (E. coli) with the necessary biosynthetic genes, but we are observing very low or no production of this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low or no titer of this compound is a common issue that can stem from several factors, ranging from precursor supply to enzyme activity and product toxicity. Below is a step-by-step guide to diagnose and address this problem.

1. Insufficient Precursor Supply (IPP and DMAPP): The biosynthesis of this compound, a diterpene, requires a robust supply of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] In E. coli, the native methylerythritol 4-phosphate (MEP) pathway often represents a bottleneck.

  • Troubleshooting Steps:

    • Overexpress key MEP pathway genes: Enhance the expression of rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (dxr).[2] Overexpression of isopentenyl diphosphate isomerase (idi) can also be beneficial to balance the IPP/DMAPP ratio.[2]

    • Introduce a heterologous mevalonate (MVA) pathway: The MVA pathway, typically found in eukaryotes, can be engineered into E. coli to provide an additional route to IPP and DMAPP from acetyl-CoA.[3][4] This has been shown to significantly increase the yield of various terpenoids.[4]

    • Implement the isopentenol utilization pathway (IUP): The IUP provides an alternative, efficient route to produce IPP or DMAPP, bypassing the native MEP and MVA pathways and their regulatory mechanisms.[5]

2. Suboptimal Performance of Biosynthetic Enzymes: The efficiency of the enzymes responsible for converting precursors to this compound is critical.

  • Troubleshooting Steps:

    • Enzyme Selection: The choice of geranylgeranyl diphosphate synthase (GGPPS) and this compound synthase (CAS) can significantly impact the final titer. It is advisable to screen synthases from different organisms. A bifunctional class I/II cis-Abienol synthase (AbCAS) from balsam fir (Abies balsamea) has been shown to be effective.[6][7]

    • Codon Optimization: Ensure that the genes encoding the biosynthetic enzymes are codon-optimized for the expression host (e.g., E. coli) to prevent issues with translation.

    • Promoter Strength and Plasmid Copy Number: Fine-tune the expression levels of the pathway enzymes. Overexpression of some enzymes can lead to the accumulation of toxic intermediates or place a metabolic burden on the host. Utilize promoters of varying strengths and plasmids with different copy numbers to balance the metabolic flux.

3. Accumulation of Toxic Intermediates: Intermediates in the terpenoid biosynthetic pathway, such as farnesyl pyrophosphate (FPP), can be toxic to microbial cells, inhibiting growth and productivity.[3]

  • Troubleshooting Steps:

    • Pathway Balancing: As mentioned above, balancing the expression of pathway enzymes can prevent the accumulation of any single intermediate.

    • Two-Phase Cultivation: Implement a two-phase cultivation system by adding an organic solvent (e.g., dodecane or isopropyl myristate) to the fermentation broth.[5] this compound is hydrophobic and will partition into the organic phase, thereby reducing its concentration in the aqueous phase and mitigating potential product toxicity.

4. Suboptimal Fermentation Conditions:

  • Troubleshooting Steps:

    • Optimize Media Composition: Ensure the fermentation medium provides all necessary nutrients for cell growth and product synthesis. This includes optimizing the carbon source, nitrogen source, and trace elements.[5]

    • Fed-Batch Fermentation: Employ a fed-batch strategy to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts from overflow metabolism.[8][9] A predefined exponential feeding strategy can be used to achieve high cell densities.[9]

    • Induction Strategy: Optimize the inducer concentration (e.g., IPTG) and the timing of induction. Induction at a specific cell density (OD600) can be critical for maximizing product yield.

Issue 2: Presence of Significant Byproducts

Question: Our analysis (GC-MS/HPLC) shows the presence of our target this compound, but also several other significant peaks. What are these byproducts and how can we reduce their formation?

Answer: Byproduct formation is a common challenge in microbial biosynthesis, often arising from enzyme promiscuity, metabolic imbalances, or degradation of the target product.

1. Identification of Potential Byproducts: Based on the biochemistry of terpene synthesis and microbial metabolism, potential byproducts in this compound synthesis include:

  • Isomers and Related Diterpenes: Terpene synthases can sometimes be promiscuous, producing a range of related terpene structures from the same GGPP precursor.[3]

  • Hydroxylated Intermediates: An imbalance in the MEP pathway can lead to the accumulation of intermediates like 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which can potentially be incorporated into the final product, leading to hydroxylated forms.

  • Degradation Products: The host organism may possess endogenous enzymes that can modify or degrade this compound. Known microbial transformation products of cis-Abienol include sclareol, scalaral, and amberonne.[5][10] While these were identified in specific degradation studies, their formation as byproducts in a production strain cannot be ruled out.

  • Upstream Intermediates: Inefficient conversion down the pathway could lead to the accumulation and secretion of upstream precursors. For instance, with an imbalanced MEP pathway, 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) has been observed to be exported from the cells.[11]

2. Strategies to Reduce Byproduct Formation:

  • Enzyme Engineering: Site-directed mutagenesis of the cis-Abienol synthase can be employed to improve its specificity and reduce the formation of isomeric byproducts.[3]

  • Metabolic Pathway Balancing: Tightly regulating the expression of each enzyme in the pathway can prevent the buildup of intermediates that might be shunted into side pathways.

  • Host Strain Engineering: Knocking out genes encoding for enzymes that may degrade or modify this compound can be an effective strategy. This requires identifying the specific endogenous enzymes responsible for byproduct formation.

  • Process Optimization: Optimizing fermentation conditions such as pH and temperature can influence enzyme activity and specificity, potentially reducing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which precursor pathway is better for this compound production in E. coli: the native MEP pathway, an engineered MVA pathway, or the IUP?

A1: While enhancing the native MEP pathway can improve yields, introducing a heterologous MVA or IUP pathway generally leads to significantly higher titers of terpenoids.[4][5] The MVA pathway has been successfully used to increase this compound production.[4] The IUP offers the advantage of bypassing the complex native regulatory networks of both the MEP and MVA pathways.[5] The optimal choice may depend on the specific genetic background of the host strain and the overall metabolic engineering strategy.

Q2: What are the recommended analytical methods for quantifying this compound and its byproducts?

A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: Ideal for separating and identifying volatile and semi-volatile compounds. The fermentation broth is typically extracted with an organic solvent (e.g., ethyl acetate or hexane), and the extract is then analyzed. Derivatization may be necessary for certain compounds.[12]

  • HPLC: Often used for quantification. A C18 column is commonly employed with a mobile phase such as a methanol/water or acetonitrile/water gradient.[13][14] Detection can be done using a UV detector or coupled with a mass spectrometer (LC-MS) for more sensitive and specific detection.[14]

Q3: Is this compound toxic to the microbial host?

A3: High concentrations of many terpenoids can be toxic to microbial cells by disrupting cell membranes. While some studies have shown that E. coli can tolerate commercially available cis-Abienol at concentrations up to 2 g/L in shake flasks, toxicity can still be a concern at higher titers achieved in fed-batch fermentations.[15] Implementing a two-phase cultivation system is a recommended strategy to mitigate product toxicity.

Q4: What is a typical yield of this compound in an engineered E. coli strain?

A4: Reported yields vary widely depending on the strain, the metabolic engineering strategy, and the fermentation process. Titers have been reported from a few mg/L in initial shake flask experiments to over 1 g/L in optimized fed-batch fermentations. For example, one study reported achieving 1375.7 mg/L of cis-abienol in a 1.3 L bioreactor using an optimized IUP pathway and fed-batch fermentation.[5] Another study achieved approximately 220 mg/L in a high-cell-density fermentation using an engineered MVA pathway.[4]

Quantitative Data Summary

Engineering StrategyHost OrganismCultivation MethodTiter (mg/L)Reference
Combinatorial expression of synthasesE. coliShake Flask~0.3[4]
Introduction of exogenous MVA pathwayE. coliShake Flask8.6 - 9.2[4]
Engineered MVA pathwayE. coliHigh-density fed-batch~220[4]
Optimized Isopentenol Utilization Pathway (IUP)E. coliShake Flask311.8[5]
Optimized IUPE. coliFed-batch bioreactor1375.7[5]
Engineered MVA pathway with two-phase cultivationE. coliFed-batch bioreactor634.7[5]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in E. coli

This protocol is a generalized procedure based on common practices for high-density fermentation of E. coli.[8][9][15][16][17]

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate at 37°C with shaking at 200-250 rpm for 6-8 hours.

    • Transfer the seed culture to a larger volume (e.g., 100 mL) of minimal medium (like M9) in a shake flask and incubate at 37°C with shaking until an OD600 of 6-8 is reached.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined fermentation medium (e.g., M9 minimal medium supplemented with glucose, magnesium sulfate, and trace metals).

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Run the batch phase at 37°C. Maintain pH at 7.0 using automated addition of a base (e.g., NH4OH). Maintain dissolved oxygen (DO) above 30% by controlling agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the exponential feeding of a concentrated glucose and nutrient solution. The feed rate is calculated to maintain a specific growth rate (e.g., 0.15 h⁻¹).

    • When the culture reaches a desired cell density (e.g., OD600 of ~20-30), lower the temperature to 30°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v dodecane) at the time of induction.

    • Continue the fed-batch fermentation for 48-72 hours, maintaining pH and DO levels.

  • Harvesting:

    • Cool the bioreactor and harvest the cells by centrifugation.

    • The cell pellet and the organic phase (if used) are collected for product extraction.

Protocol 2: Extraction and Analysis of this compound

This protocol outlines a general procedure for extracting and analyzing this compound from a fermentation culture.

  • Extraction:

    • If a two-phase system was used, separate the organic layer from the aqueous culture.

    • For extraction from the whole broth or the cell pellet, add an equal volume of ethyl acetate and vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane or methanol) for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan in a mass range of m/z 50-500.

    • Identification: Compare the retention time and mass spectrum of the peak of interest to an authentic this compound standard.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV or MS detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or by mass spectrometry.

    • Quantification: Create a standard curve using known concentrations of a purified this compound standard.

Visualizations

Metabolic_Pathway_for_cis_Abienol_Synthesis cluster_host Host Central Metabolism cluster_MEP MEP Pathway (Native/Engineered) cluster_MVA MVA Pathway (Heterologous) cluster_cis_Abienol cis-Abienol Biosynthesis cluster_byproducts Potential Byproduct Formation Glyceraldehyde-3P Glyceraldehyde-3P DXS DXS, DXR, etc. Glyceraldehyde-3P->DXS Pyruvate Pyruvate Pyruvate->DXS Acetyl-CoA Acetyl-CoA MVA_Enzymes MVA Pathway Enzymes Acetyl-CoA->MVA_Enzymes MEP_Intermediates MEP Pathway Intermediates DXS->MEP_Intermediates Multiple Steps IPP_DMAPP_Pool IPP + DMAPP Pool MEP_Intermediates->IPP_DMAPP_Pool IPP, DMAPP GGPS GGPPS IPP_DMAPP_Pool->GGPS MVA_Enzymes->IPP_DMAPP_Pool IPP, DMAPP GGPP GGPP GGPS->GGPP CAS cis-Abienol Synthase (CAS) GGPP->CAS cis_Abienol This compound CAS->cis_Abienol Isomers Isomers & Related Diterpenes CAS->Isomers Degradation_Products Degradation Products (e.g., Sclareol) cis_Abienol->Degradation_Products Host Enzymes Troubleshooting_Workflow Start Low/No cis-Abienol Titer Check_Precursors 1. Check Precursor Supply (IPP & DMAPP) Start->Check_Precursors Check_Enzymes 2. Evaluate Enzyme Performance Start->Check_Enzymes Check_Toxicity 3. Assess Product/ Intermediate Toxicity Start->Check_Toxicity Check_Fermentation 4. Optimize Fermentation Conditions Start->Check_Fermentation Solution_Precursors Enhance MEP pathway Introduce MVA/IUP pathway Check_Precursors->Solution_Precursors Solution_Enzymes Screen synthases Codon optimization Balance expression Check_Enzymes->Solution_Enzymes Solution_Toxicity Two-phase cultivation Balance pathway Check_Toxicity->Solution_Toxicity Solution_Fermentation Fed-batch strategy Optimize media & induction Check_Fermentation->Solution_Fermentation End Improved Titer Solution_Precursors->End Solution_Enzymes->End Solution_Toxicity->End Solution_Fermentation->End

References

Fed-batch strategy to avoid substrate inhibition in cis-abienol fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fed-batch strategies to avoid substrate inhibition in cis-abienol fermentation.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of cis-abienol fermentation?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where an excess of the substrate can lead to a decrease in the reaction rate. In cis-abienol fermentation, high concentrations of the primary carbon source (e.g., glucose) or precursors in the engineered metabolic pathway can become toxic to the microbial host (Escherichia coli or Saccharomyces cerevisiae), leading to reduced cell growth and lower product yields. This can occur through various mechanisms, including the formation of unproductive enzyme-substrate complexes.[1][2][3]

Q2: Why is a fed-batch strategy recommended for cis-abienol production?

A2: A fed-batch strategy is recommended to maintain substrate concentrations at optimal, non-inhibitory levels. By feeding the substrate at a controlled rate, researchers can prevent its accumulation to toxic levels, thereby sustaining cell viability and maximizing the productivity of cis-abienol.[4][5][6] This approach is particularly crucial in high-cell-density fermentations to achieve higher product titers.[7]

Q3: What are the common microbial hosts for cis-abienol production?

A3: The most commonly used microbial hosts for cis-abienol production are Escherichia coli[7][8][9] and Saccharomyces cerevisiae.[10][11] Both organisms are well-characterized and have a wide range of genetic tools available for metabolic engineering.

Q4: What metabolic pathways are typically engineered for cis-abienol production?

A4: The biosynthesis of cis-abienol, a diterpenoid, relies on the supply of the precursor geranylgeranyl diphosphate (GGPP). The primary metabolic pathways engineered to enhance GGPP supply are the native methylerythritol phosphate (MEP) pathway in E. coli, the mevalonate (MVA) pathway (often introduced exogenously), and the isopentenol utilization pathway (IUP).[7][9][12][13]

Q5: What is two-phase cultivation and how does it help in cis-abienol fermentation?

A5: Two-phase cultivation involves the addition of an organic solvent to the aqueous fermentation broth to create a second phase. This organic phase can sequester hydrophobic products like cis-abienol, thereby reducing potential product toxicity to the host cells and potentially improving overall yield. Isopropyl myristate is one solvent that has been used for this purpose.[8][9][13]

Troubleshooting Guides

Problem 1: Low cis-Abienol Titer Despite High Cell Density

Possible Cause Suggested Solution
Substrate Inhibition The feeding rate of the primary carbon source (e.g., glucose) may be too high, leading to accumulation and inhibition.
Troubleshooting Steps:
1. Monitor the residual glucose concentration in the bioreactor.
2. Implement a controlled feeding strategy, such as an exponential feed, to maintain a low, constant glucose level.[11]
3. Experiment with different feeding profiles (e.g., linear, stepwise) to identify the optimal rate.[10]
Precursor Pathway Imbalance The engineered metabolic pathway may not be optimally balanced, leading to the accumulation of intermediate metabolites that could be toxic or divert flux away from cis-abienol.
Troubleshooting Steps:
1. Analyze the expression levels of the key enzymes in your engineered pathway (e.g., from the MVA or MEP pathway).
2. Overexpress or downregulate specific enzymes to redirect metabolic flux towards GGPP and cis-abienol.
3. Consider chromosomal integration of pathway genes for more stable expression.[7]
Product Toxicity High concentrations of cis-abienol may be toxic to the host cells.
Troubleshooting Steps:
1. Implement a two-phase cultivation system by adding an organic solvent like isopropyl myristate to sequester cis-abienol.[8][13]
2. Optimize the timing of the organic solvent addition.

Problem 2: Poor Cell Growth During Fed-Batch Fermentation

Possible Cause Suggested Solution
Inhibitory Byproduct Formation The accumulation of inhibitory byproducts, such as acetate in E. coli or ethanol in S. cerevisiae, can negatively impact cell growth.
Troubleshooting Steps:
1. Monitor the concentration of common inhibitory byproducts.
2. Adjust the feeding strategy to avoid overflow metabolism. In S. cerevisiae, maintaining a low glucose concentration can prevent ethanol formation.[11]
3. For E. coli, consider using glycerol as a carbon source, which can sometimes lead to higher yields and less acetate formation compared to glucose.[12]
Nutrient Limitation Essential nutrients other than the primary carbon source may become limiting during high-density cultivation.
Troubleshooting Steps:
1. Ensure the feeding medium is adequately supplemented with nitrogen, phosphate, trace metals, and vitamins.
2. Optimize the concentrations of components like yeast extract and peptone in the feed medium.[9][14]
Dissolved Oxygen Limitation In high-cell-density cultures, oxygen transfer can become a limiting factor.
Troubleshooting Steps:
1. Increase the agitation and aeration rates in the bioreactor.
2. Consider using an oxygen-enriched air supply.

Data Presentation

Table 1: Comparison of cis-Abienol Production in Different E. coli Strains and Fermentation Strategies

StrainKey Genetic ModificationsFermentation ModeTiter (mg/L)Reference
Engineered E. coliIntroduction of exogenous MVA pathwayHigh-cell-density fermentation~220[7]
CM2/pLCEC/pCLES-Shake flask (M9 medium)9.2[8]
Engineered E. coliDiterpene synthase screening, two-phase cultivationFed-batch bioreactor634.7[8][13]
BD203Double-phosphatase-deficient, IUP pathwayShake flask311.8 ± 1.0[9]
BD203Double-phosphatase-deficient, IUP pathwayFed-batch bioreactor (1.3 L)1375.7[9]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation Protocol for cis-Abienol Production in E. coli

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Seed Culture: Transfer the pre-culture to 100 mL of Terrific Broth (TB) medium in a 500 mL shake flask. Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0.

  • Bioreactor Inoculation: Inoculate a 1.3 L bioreactor containing 1 L of fermentation medium with the seed culture to an initial OD600 of 0.1-0.2.

  • Batch Phase: Grow the culture at 37°C. Maintain the pH at 7.0 using automated addition of ammonia. Control dissolved oxygen (DO) at 20-30% by adjusting the agitation speed and aeration rate.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose and nutrient solution. A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate.

  • Induction: When the OD600 reaches a desired level (e.g., 20-30), induce the expression of the cis-abienol biosynthesis pathway genes by adding an appropriate inducer (e.g., IPTG). Reduce the cultivation temperature to 30°C.

  • Two-Phase Cultivation (Optional): At the time of induction, add a sterile organic solvent (e.g., isopropyl myristate) to the bioreactor to a final concentration of 10-20% (v/v).

  • Sampling and Analysis: Periodically take samples to measure OD600, substrate and byproduct concentrations (using HPLC), and cis-abienol titer (using GC-MS).

  • Harvest: Continue the fermentation for 48-120 hours post-induction, then harvest the culture for product extraction and purification.

Visualizations

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fed-Batch Fermentation cluster_analysis Analysis & Harvest PreCulture Pre-culture (LB Medium) SeedCulture Seed Culture (TB Medium) PreCulture->SeedCulture BatchPhase Batch Phase (Initial Carbon Source) SeedCulture->BatchPhase Inoculation FedBatchPhase Fed-Batch Phase (Controlled Feeding) BatchPhase->FedBatchPhase Carbon Source Depletion Induction Induction (e.g., IPTG) FedBatchPhase->Induction Desired OD600 ProductionPhase Production Phase (Two-Phase Cultivation Optional) Induction->ProductionPhase Sampling Periodic Sampling (OD, HPLC, GC-MS) ProductionPhase->Sampling Harvest Harvest & Product Extraction ProductionPhase->Harvest Sampling->ProductionPhase

Caption: Experimental workflow for fed-batch fermentation of cis-abienol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low cis-Abienol Titer SubstrateInhibition Substrate Inhibition? Start->SubstrateInhibition PathwayImbalance Pathway Imbalance? Start->PathwayImbalance ProductToxicity Product Toxicity? Start->ProductToxicity AdjustFeed Adjust Feed Rate SubstrateInhibition->AdjustFeed Yes OptimizePathway Optimize Pathway Expression PathwayImbalance->OptimizePathway Yes TwoPhase Implement Two-Phase Cultivation ProductToxicity->TwoPhase Yes

Caption: Troubleshooting logic for low cis-abienol titer.

References

Technical Support Center: Separation of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and separation of (+)-cis-Abienol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of this compound from its isomers and other impurities.

General Workflow for this compound Isolation

The initial step in purifying this compound typically involves extraction from a natural source, most commonly the oleoresin of balsam fir (Abies balsamea), followed by a series of purification steps.[1][2][3][4] The choice of subsequent separation methods depends on the complexity of the isomeric mixture and the desired final purity.

start Crude Plant Extract (e.g., Balsam Fir Oleoresin) extraction Solvent Extraction (e.g., Ethanol, Hexane) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration pre_purification Pre-purification (e.g., Liquid-Liquid Extraction) concentration->pre_purification separation Isomer Separation pre_purification->separation hplc Preparative HPLC separation->hplc High Resolution ag_chrom Argentation Chromatography separation->ag_chrom Unsaturation Differences crystallization Fractional Crystallization separation->crystallization High Concentration analysis Purity Analysis (GC-MS, HPLC) hplc->analysis ag_chrom->analysis crystallization->analysis product Pure this compound analysis->product

Caption: General workflow for the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers I might encounter when isolating this compound?

When isolating this compound from natural sources like balsam fir or tobacco, you may encounter several related labdane diterpenes and isomers. These can include geometric isomers (trans-abienol), positional isomers, and other diterpenoids with similar structures. The specific impurity profile will depend heavily on the plant source and the initial extraction method used.[5]

Method 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a robust and widely used technique for isolating natural products, offering high resolution for separating closely related isomers.[4][6]

FAQs for Preparative HPLC

Q2: What is the general principle of using preparative HPLC to separate this compound isomers?

Preparative HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For abienol isomers, which are relatively non-polar, reversed-phase chromatography is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile). Isomers will exhibit slight differences in polarity and hydrophobicity, causing them to travel through the column at different rates, thus enabling their separation.[4][7]

Q3: How do I scale up an analytical HPLC method to a preparative scale?

Scaling up involves adjusting parameters like flow rate, injection volume, and gradient times to accommodate the larger column dimensions while maintaining the separation quality achieved at the analytical scale. The primary goal is to maintain the resolution of the target peaks.[8] A key principle is to keep the linear velocity of the mobile phase constant.

G cluster_analytical Analytical Scale cluster_scaleup Scale-Up Calculations cluster_preparative Preparative Scale A1 Develop Analytical Method (e.g., 4.6 mm ID column) A2 Determine Max Sample Load (Overload Study) A1->A2 S1 Calculate Preparative Flow Rate (Geometric Scaling) A2->S1 Input analytical parameters S2 Calculate Preparative Injection Volume S1->S2 S3 Adjust Gradient Time (if applicable) S2->S3 P1 Run Preparative Separation (e.g., 50 mm ID column) S3->P1 Apply calculated parameters P2 Collect Fractions P1->P2 P3 Analyze Fractions for Purity P2->P3

Caption: Workflow for scaling up an HPLC method from analytical to preparative scale.

Experimental Protocol: Reversed-Phase Prep-HPLC

This protocol provides a starting point for the separation of this compound from its isomers. Optimization will likely be required.

  • Sample Preparation:

    • Dissolve the pre-purified oleoresin extract in the mobile phase at a high concentration (e.g., 50-100 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water is often effective. Start with a higher water concentration and gradually increase the methanol concentration. For example:

      • Solvent A: Water

      • Solvent B: Methanol

      • Gradient: Start at 70% B, increase to 100% B over 30 minutes.

    • Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as abienol lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) can also be used.

    • Injection Volume: Determined by an initial loading study, but can range from 1-5 mL depending on the sample concentration and column capacity.

  • Fraction Collection & Analysis:

    • Collect fractions based on the elution profile from the detector.

    • Analyze the purity of each fraction using analytical HPLC or GC-MS.[9][10]

    • Pool the pure fractions and remove the solvent under reduced pressure.

ParameterAnalytical Scale ExamplePreparative Scale Example
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Vol. 20 µL1-2 mL (of 50 mg/mL solution)
Mobile Phase Methanol/Water GradientMethanol/Water Gradient (same %)
Troubleshooting Guide for Preparative HPLC
Issue Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Column Overload: Injecting too much sample mass. 2. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte.[11] 3. Mobile Phase pH: Inappropriate pH causing analyte ionization.1. Reduce the injection volume or sample concentration. 2. Use a highly end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust mobile phase pH to suppress ionization.
Peak Splitting 1. Column Void: A void has formed at the column inlet. 2. Partially Blocked Frit: Debris is obstructing the sample flow path.[12][13] 3. Solvent Mismatch: The sample solvent is much stronger than the mobile phase, causing the sample to spread on the column.1. Replace the column. Avoid sudden pressure shocks. 2. Reverse and flush the column. If the problem persists, replace the frit or the column. 3. Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution 1. Inadequate Selectivity: The mobile phase is not optimal for separating the isomers. 2. Low Efficiency: Column is old or damaged; flow rate is too high.1. Optimize the mobile phase. Try a different organic modifier (e.g., acetonitrile instead of methanol) or add a modifier. 2. Reduce the flow rate. If that doesn't help, replace the column.
High Backpressure 1. Column/Frit Blockage: Particulate matter from the sample or mobile phase. 2. Buffer Precipitation: If using buffers, they may precipitate in high organic concentrations.1. Filter all samples and mobile phases. Flush the system and column in the reverse direction. 2. Ensure the buffer is soluble in the highest organic concentration used in the gradient.

Method 2: Argentation (Silver Nitrate) Chromatography

This technique is highly effective for separating compounds based on the number, position, and geometry of their double bonds.[14] Since this compound and its isomers may differ in their unsaturation, argentation chromatography can be a powerful tool.

FAQs for Argentation Chromatography

Q4: How does argentation chromatography work?

The stationary phase, typically silica gel, is impregnated with silver nitrate (AgNO₃). The silver ions (Ag⁺) form reversible π-complexes with the double bonds of the analytes. The strength of this interaction depends on the steric accessibility and nature of the double bond. Cis-isomers, having more exposed double bonds, generally form stronger complexes and are retained longer on the column than trans-isomers.[14][15]

cluster_column Column Cross-Section cluster_isomers Isomers in Mobile Phase Silica Silica Gel Support Ag Ag⁺ cis cis-Isomer cis->Ag Stronger π-complex (Slower Elution) trans trans-Isomer trans->Silica Weaker π-complex (Faster Elution)

Caption: Principle of isomer separation in argentation chromatography.

Experimental Protocol: Silver Nitrate Impregnated Silica Gel Chromatography
  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in water or methanol (e.g., 10-20g AgNO₃ in 50 mL of solvent).

    • In a fume hood and protected from light, create a slurry by adding 100g of silica gel to the AgNO₃ solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Activate the AgNO₃-silica gel by heating at 110-120°C for several hours. Store in a dark, desiccated container.

  • Chromatographic Conditions:

    • Stationary Phase: 10-20% (w/w) AgNO₃-impregnated silica gel.

    • Column: Glass column packed with the prepared stationary phase.

    • Mobile Phase: A non-polar solvent system is required. Start with hexane and gradually increase the polarity by adding a solvent like diethyl ether or ethyl acetate. Polar, protic solvents like methanol must be avoided as they can wash the silver nitrate off the column.[15]

    • Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution and Analysis:

    • Elute the column with the chosen mobile phase gradient.

    • Collect fractions and monitor by TLC (using AgNO₃-impregnated TLC plates for best results) or GC-MS.

    • Combine pure fractions and remove the solvent.

Troubleshooting Guide for Argentation Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation 1. Incorrect Mobile Phase Polarity: Solvent is too polar, eluting all compounds too quickly, or not polar enough. 2. Deactivated AgNO₃-Silica: The stationary phase has been exposed to light or moisture.1. Perform TLC analysis to optimize the solvent system before running the column. Start with a very non-polar solvent and gradually increase polarity. 2. Prepare fresh AgNO₃-silica gel and ensure it is properly activated and stored away from light.
Silver Leaching 1. Use of Polar/Protic Solvents: Solvents like methanol or water are dissolving the silver nitrate.[15]1. Strictly use non-polar solvent systems (e.g., hexane, dichloromethane, diethyl ether, ethyl acetate).
Band Tailing 1. Irregular Column Packing: The column was not packed uniformly. 2. Overloading: Too much sample was loaded onto the column.1. Ensure the column is packed carefully and evenly to create a homogenous bed. 2. Reduce the amount of sample loaded relative to the amount of stationary phase.

Method 3: Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility. If this compound is present in high concentration in the extract and has a significantly different solubility than its isomers in a particular solvent, this method can be a cost-effective purification step.

FAQs for Fractional Crystallization

Q5: When is fractional crystallization a suitable method?

This method is most effective when the target compound constitutes a high percentage of the mixture and when a solvent can be found in which the target compound is significantly less soluble (or more soluble) than the impurities, especially at different temperatures. It is often a process of trial and error to find the optimal solvent and temperature conditions.[16]

Experimental Protocol: Fractional Crystallization
  • Solvent Selection:

    • Test the solubility of the crude abienol mixture in various solvents (e.g., hexane, acetone, methanol, ethanol, or mixtures) at different temperatures.

    • The ideal solvent will dissolve the mixture when hot but allow for the selective crystallization of this compound upon cooling, leaving the majority of isomers in the solution (the mother liquor).

  • Crystallization Procedure:

    • Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Slowly cool the solution to allow for the formation of large, well-defined crystals. Rapid cooling often leads to the trapping of impurities.

    • Optionally, add a seed crystal of pure this compound to induce crystallization.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals. The purity can be checked by GC-MS or HPLC.

    • Multiple recrystallization steps may be necessary to achieve the desired purity.

Troubleshooting Guide for Fractional Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation: The solution is supersaturated and requires nucleation to begin.1. Slowly evaporate some of the solvent to increase the concentration. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms 1. Solvent is unsuitable: The compound is "oiling out" instead of crystallizing. 2. Cooling too rapidly. 1. Try a different solvent or a mixture of solvents. 2. Allow the solution to cool more slowly. Use an insulated bath.
Low Purity of Crystals 1. Impurities co-crystallized: The solubility difference between the isomers is not large enough in the chosen solvent. 2. Inefficient washing: Mother liquor containing impurities was not fully removed.1. Try a different solvent system or perform another recrystallization step on the obtained crystals. 2. Ensure the crystals are washed with fresh, ice-cold solvent during filtration.

References

Technical Support Center: Enhancing cis-Abienol Production via the Isopentenol Utilization Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of the isopentenol utilization pathway (IUP) for cis-abienol synthesis. The information is derived from key research findings to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the isopentenol utilization pathway (IUP) and why is it used for cis-abienol production?

The isopentenol utilization pathway is an engineered metabolic route that synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from exogenously supplied isopentenols (prenol and isoprenol).[1][2][3][4][5] This pathway is advantageous because it can bypass the native, tightly regulated methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathways in microorganisms like E. coli.[3][6] By decoupling precursor formation from central carbon metabolism, the IUP can potentially lead to a higher flux towards terpenoid production, including cis-abienol.[7][8]

Q2: What are the key enzymes in the engineered isopentenol utilization pathway for cis-abienol synthesis?

The core IUP consists of two main enzymatic steps:

  • Alcohol Kinase/Promiscuous Kinase: This enzyme catalyzes the first phosphorylation of isopentenols (prenol or isoprenol) to form isopentenyl monophosphate (IP) or dimethylallyl monophosphate (DMAP).[2][9]

  • Isopentenyl Phosphate Kinase (IPK): This enzyme catalyzes the second phosphorylation, converting IP or DMAP into the final precursors, IPP or DMAPP.[2][6][9]

Downstream of the IUP, the following enzymes are required to convert IPP and DMAPP to cis-abienol: 3. Geranylgeranyl Diphosphate Synthase (GGPPS): Condenses IPP and DMAPP to produce geranylgeranyl diphosphate (GGPP), the direct precursor for diterpenoids.[10][11] 4. cis-Abienol Synthase (CAS): A bifunctional enzyme that cyclizes GGPP to produce cis-abienol.[12][13][14][15] It has been isolated from plants like balsam fir (Abies balsamea).[12][15]

Q3: Which host organism is commonly used for cis-abienol production with the IUP?

Escherichia coli is a widely used host for producing cis-abienol and other terpenoids via the IUP.[1][6][10][11][16][17] Its well-characterized genetics and rapid growth make it a suitable chassis for metabolic engineering.[18][19] Research has also explored the use of yeast, such as Saccharomyces cerevisiae, for the IUP.[2]

Q4: What are the typical yields of cis-abienol reported using the IUP in engineered microbes?

cis-Abienol titers can vary significantly based on the specific strain engineering, pathway optimization, and fermentation conditions. Reported titers in E. coli have ranged from initial yields of a few milligrams per liter to over a gram per liter in optimized fed-batch fermentations. For instance, studies have reported achieving up to 1375.7 mg/L of cis-abienol in a 1.3 L bioreactor through fed-batch fermentation.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no cis-abienol production 1. Inefficient kinase activity (Alcohol Kinase or IPK). 2. Imbalance in the expression of pathway enzymes. 3. Limited precursor (IPP/DMAPP) supply. 4. Poor activity of cis-Abienol Synthase (CAS). 5. Degradation of intermediates or final product.1. Screen a variety of alcohol kinases and IPKs from different organisms to find the most efficient combination.[6] 2. Optimize the expression levels of each pathway enzyme using different promoters, ribosome binding sites (RBS), or gene copy numbers.[2] 3. Ensure efficient conversion of isopentenols by optimizing the kinase steps. Consider co-expression of a GGPPS to pull the flux towards the final product.[10] 4. Use a codon-optimized CAS gene for the expression host. Ensure the enzyme is correctly folded and active. Consider screening different CAS orthologs.[12][13] 5. Knock out endogenous phosphatases that may dephosphorylate pathway intermediates.[6] Implement a two-phase cultivation system with an organic solvent overlay to extract cis-abienol from the aqueous phase, preventing potential degradation and reducing product toxicity.[20][21]
Cell growth inhibition or death after isopentenol addition 1. Isopentenol toxicity. 2. Accumulation of toxic phosphorylated intermediates (e.g., IPP, DMAPP).[1][22]1. Optimize the concentration of isopentenols added to the culture. Start with lower concentrations (e.g., 1-2 g/L) and gradually increase.[3] Prenol has been reported to be less toxic than isoprenol.[3] Implement a fed-batch or continuous feeding strategy for isopentenols to maintain a low, non-toxic concentration in the medium. 2. Ensure a balanced metabolic flux by optimizing the expression of downstream enzymes (GGPPS and CAS) to prevent the accumulation of IPP and DMAPP.[1]
Accumulation of pathway intermediates (e.g., GGPP) 1. Low catalytic efficiency of the terminal enzyme, cis-Abienol Synthase (CAS). 2. Suboptimal reaction conditions for CAS (e.g., pH, temperature).1. Increase the expression level of CAS. Consider using a stronger promoter or a higher copy number plasmid. 2. Perform in vitro assays to determine the optimal conditions for your specific CAS and adjust fermentation parameters accordingly.
High variability in cis-abienol production between experiments 1. Plasmid instability. 2. Inconsistent induction of gene expression. 3. Variations in fermentation conditions.1. For long-term production, consider integrating the expression cassettes into the host chromosome to ensure stability.[19] 2. Standardize the induction protocol, including the cell density at induction and the concentration of the inducer (e.g., IPTG).[10] 3. Maintain consistent fermentation parameters such as temperature, pH, aeration, and agitation. Use a well-defined medium.

Quantitative Data Summary

Table 1: Reported cis-Abienol Titers in Engineered E. coli using the Isopentenol Utilization Pathway.

Strain Engineering and Fermentation Strategycis-Abienol Titer (mg/L)Reference
Optimization of kinases and knockout of endogenous phosphatases in shake flasks311.8 ± 1.0[6]
Fed-batch fermentation with optimized strain1375.7[6]
Initial IUP implementation with subsequent MVA pathway introduction~0.3 (IUP only)[17]
MVA pathway optimization in fed-batch fermentation~220[11][17]
Diterpene synthase screening and two-phase cultivation in a fed-batch bioreactor634.7[20][21]

Table 2: Impact of Precursor Supply Strategies on Terpenoid Production.

Precursor Supply PathwayFold Improvement in Product Titer (compared to endogenous MEP pathway)Reference
Isopentenol Utilization Pathway (IUP) for cis-abienol~37-fold[6]
Engineered Mevalonate (MVA) Pathway for cis-abienol~31-fold[20][21]
Engineered Methylerythritol 4-Phosphate (MEP) Pathway for cis-abienol~7-fold[20][21]

Key Experimental Protocols

1. General Protocol for cis-Abienol Production in E. coli Shake Flasks

  • Strain and Plasmid Construction:

    • Synthesize and codon-optimize the genes for the alcohol kinase, isopentenyl phosphate kinase, GGPPS, and cis-abienol synthase for expression in E. coli.

    • Clone the genes into suitable expression vectors (e.g., pET or pTrc series) under the control of inducible promoters (e.g., T7 or trc). Assemble the genes into one or more plasmids.

    • Transform the resulting plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cultivation and Induction:

    • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 50 mL of Terrific Broth (TB) or a defined minimal medium in a 250 mL shake flask.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Cool the culture to a lower temperature (e.g., 16-30°C) and add an inducer (e.g., 0.1-1.0 mM IPTG).

    • Simultaneously, add isopentenols (e.g., a 1:1 mixture of prenol and isoprenol) to a final concentration of 1-2 g/L.

    • For two-phase cultivation, add a sterile organic solvent (e.g., dodecane or isopropyl myristate) at 10-20% (v/v) of the culture volume.

    • Continue incubation for 48-72 hours.

  • Extraction and Analysis:

    • If using a two-phase system, collect the organic layer. If not, perform a solvent extraction of the whole culture broth using a solvent like ethyl acetate or hexane.

    • Analyze the organic phase for the presence of cis-abienol using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the cis-abienol concentration using a standard curve prepared with a pure standard.

2. Protocol for Screening Kinase Efficiency

  • Construct Library: Create a library of expression plasmids, each containing a different candidate alcohol kinase or isopentenyl phosphate kinase gene.

  • Parallel Cultivations: Transform each plasmid into an E. coli strain that contains the other necessary pathway components (the other kinase, GGPPS, and CAS).

  • Small-Scale Production: Perform small-scale (e.g., 1-5 mL) cultivations and inductions for each strain in parallel as described above.

  • Product Quantification: After a set fermentation time, extract and quantify the cis-abienol produced by each strain.

  • Selection: The strain producing the highest titer of cis-abienol contains the most efficient kinase for this pathway.

Visualizations

Isopentenol_Utilization_Pathway cluster_IUP Isopentenol Utilization Pathway (IUP) cluster_cisAbienol cis-Abienol Synthesis Isopentenols Isopentenols (Prenol/Isoprenol) IP_DMAP IP / DMAP Isopentenols->IP_DMAP Alcohol Kinase + ATP IPP_DMAPP IPP / DMAPP IP_DMAP->IPP_DMAPP IP Kinase + ATP GGPP GGPP IPP_DMAPP->GGPP GGPPS cisAbienol cis-Abienol GGPP->cisAbienol cis-Abienol Synthase (CAS)

Caption: The engineered Isopentenol Utilization Pathway for cis-abienol synthesis.

Experimental_Workflow A Strain Construction (Gene Cloning, Assembly) B Transformation into Host (e.g., E. coli) A->B C Shake Flask Cultivation & Induction B->C D Addition of Isopentenols & Organic Overlay C->D E Fermentation (48-72h) D->E F Extraction of cis-Abienol E->F G GC-MS Analysis & Quantification F->G H Optimization (Enzymes, Conditions) G->H H->A Redesign

Caption: General experimental workflow for cis-abienol production.

Troubleshooting_Workflow rect_node rect_node Start Low/No Product? Cause1 Check Enzyme Expression (SDS-PAGE) Start->Cause1 Cause2 Assess Cell Viability (Plating/Microscopy) Start->Cause2 Cause3 Analyze Intermediates (LC-MS/GC-MS) Start->Cause3 Sol1 Optimize Codons, Promoters, RBS Cause1->Sol1 Proteins not expressed Sol2 Reduce Isopentenol Conc., Optimize Feeding Cause2->Sol2 Toxicity observed Sol3 Up/Down-regulate Specific Enzymes Cause3->Sol3 Bottleneck identified

Caption: A logical workflow for troubleshooting low cis-abienol yield.

References

Technical Support Center: Optimization of Purification Processes for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of natural products.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when selecting an extraction method for a new natural product?

The choice of an appropriate extraction method is fundamental for the successful isolation of natural products.[1][2][3] Key factors to consider include:

  • Physicochemical Properties of the Target Compound: The polarity, solubility, thermal stability, and molecular weight of the natural product will dictate the most suitable solvent and extraction technique.[1][2] For instance, volatile compounds like essential oils are often extracted using steam distillation, while non-volatile compounds are typically extracted using solvent extraction.[1]

  • The Nature of the Source Material: The physical state (solid or liquid) and the complexity of the matrix from which the compound is being extracted are important considerations.[1][4] For example, grinding solid plant material can increase the extraction yield by breaking down cell walls.[5]

  • Solvent Selection: The ideal solvent should have high selectivity for the target compound, be non-reactive, and have a low boiling point for easy removal.[2][3] The principle of "like dissolves like" is a crucial guideline, where the polarity of the solvent should match the polarity of the target compound.[2]

  • Efficiency and Cost: The desired yield of the final product, the time constraints of the project, and the overall budget will influence the choice between traditional methods like maceration and more advanced techniques like Supercritical Fluid Extraction (SFE).[3][6]

2. How can I improve the yield and purity of my target compound during the initial extraction phase?

Optimizing the initial extraction is crucial for maximizing yield and purity.[1][4] Consider the following strategies:

  • Particle Size Reduction: For solid samples, reducing the particle size by grinding or milling increases the surface area available for solvent penetration, which can enhance extraction efficiency.[2][5]

  • Solvent-to-Solid Ratio: An optimal ratio ensures that the solvent is not saturated with the solute, allowing for efficient extraction.[2]

  • Temperature and Duration: Increasing the extraction temperature can improve solubility and diffusion rates. However, for thermolabile compounds, lower temperatures and longer extraction times may be necessary to prevent degradation.[2][7]

  • Agitation: Stirring or shaking the mixture during extraction can enhance the diffusion of the solute from the raw material into the solvent.[5]

  • Sequential Extraction: Using a series of solvents with increasing polarity can help to selectively extract different classes of compounds, thereby simplifying the subsequent purification steps.

3. What are the common challenges when scaling up a purification process from the lab to a pilot or industrial scale?

Scaling up a purification process presents several challenges that can affect efficiency, cost, and product quality.[8][9][10] Key issues include:

  • Maintaining Resolution in Chromatography: As the column diameter increases, maintaining the same resolution can be difficult due to changes in packing density and flow dynamics.[10]

  • Process Efficiency and Throughput: What works on a small scale may not be efficient or cost-effective on a larger scale.[9] A careful balance between purity and throughput needs to be established.[9]

  • Solvent Consumption and Cost: The volume of solvents required increases significantly with scale, impacting both cost and environmental considerations.

  • Equipment and Hardware Limitations: The pressure limits and flow rates of larger chromatography systems can be a constraint.[10]

  • Heat Transfer: In methods like distillation, efficient heat transfer becomes more challenging in larger vessels.

Troubleshooting Guides

Issue 1: Low Recovery of Target Compound After Extraction

Question: I am experiencing a very low yield of my target compound after the initial solvent extraction. What could be the problem and how can I fix it?

Answer:

Low recovery can stem from several factors related to the extraction process itself. Here’s a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent The polarity of your solvent may not be optimal for your target compound.[2]Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) and analyze the extracts (e.g., by TLC or HPLC) to identify the most effective solvent.
Insufficient Extraction Time or Temperature The compound may require more time or a higher temperature to be efficiently extracted.[2]Increase the extraction time and/or temperature in small increments, monitoring the stability of the target compound to avoid degradation.
Poor Solvent Penetration For solid materials, the solvent may not be effectively reaching the compound within the matrix.[2]Ensure the raw material is finely ground to increase the surface area.[5] Consider using extraction techniques that enhance penetration, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[3]
Compound Degradation The target compound may be unstable under the extraction conditions (e.g., high temperature, presence of light or oxygen).[7]Conduct the extraction at a lower temperature, in the dark, or under an inert atmosphere (e.g., nitrogen).
Issue 2: Poor Separation of Compounds in Column Chromatography

Question: My column chromatography is not providing good separation of the compounds in my extract. The fractions are all mixed. What should I do?

Answer:

Poor separation in column chromatography is a common issue that can often be resolved by optimizing the chromatographic conditions.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase The solvent system (mobile phase) may be too polar or not polar enough, resulting in compounds eluting too quickly or not at all.Use Thin-Layer Chromatography (TLC) to screen different solvent systems and gradients to find the optimal conditions for separation.[11][12] A good starting point is a solvent system that gives your target compound an Rf value of around 0.2-0.4 on the TLC plate.
Improper Column Packing Air bubbles, cracks, or an uneven stationary phase bed in the column can lead to band broadening and poor separation.Ensure the column is packed uniformly without any air gaps. A "slurry packing" method is often recommended.
Column Overloading Applying too much sample to the column can exceed its separation capacity.Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for silica gel.
Incorrect Flow Rate A flow rate that is too fast can reduce the interaction time between the compounds and the stationary phase, leading to poor resolution.Optimize the flow rate. A slower flow rate generally provides better separation, but at the cost of longer run times.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Question: I am consistently getting a stable emulsion layer between the aqueous and organic phases during my liquid-liquid extraction, making it impossible to separate the layers. How can I prevent or break this emulsion?

Answer:

Emulsion formation is a frequent problem, especially when dealing with complex biological matrices that contain surfactant-like molecules.[13]

Prevention/Resolution Strategy Detailed Methodology Expected Outcome
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[13]Reduced formation of an emulsion layer.
Addition of Salt Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic compounds in the aqueous layer.The emulsion layer breaks, and the two phases separate more cleanly.
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force can help to break the emulsion and separate the layers.[13]A clear separation of the aqueous and organic layers, with the emulsion components potentially forming a pellet at the bottom.
Filtration through Glass Wool or Phase Separator Paper Pass the mixture through a plug of glass wool in a funnel or use a specialized phase separator paper. These materials can help to coalesce the droplets of the dispersed phase.[13]The two phases are separated as one passes through the filter while the other is retained.
Changing the pH Adjusting the pH of the aqueous phase can alter the charge of the compounds causing the emulsion, potentially breaking it.The emulsion breaks due to changes in the solubility and interfacial properties of the emulsifying agents.

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation

This protocol outlines a general workflow for isolating a bioactive compound from a crude extract.

  • Initial Extraction:

    • Prepare a crude extract from the source material using an appropriate solvent (e.g., methanol or ethanol).[14]

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Preliminary Bioassay:

    • Screen the crude extract for the desired biological activity.[14]

  • Initial Fractionation:

    • Subject the active crude extract to an initial separation step, such as vacuum liquid chromatography (VLC) or column chromatography with a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).[14][15]

  • Fraction Bioassay:

    • Test each fraction for biological activity to identify the active fraction(s).[14]

  • Secondary Fractionation:

    • Further purify the active fraction(s) using a more refined chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), using a different stationary phase or mobile phase to achieve better separation.[11]

  • Isolation and Structure Elucidation:

    • Isolate the pure active compound.

    • Characterize the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][16]

Visualizations

Experimental_Workflow_Purification Raw_Material Raw Natural Source Material Extraction Extraction (e.g., Maceration, Soxhlet) Raw_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Primary Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Identify Activity Purification Secondary Purification (e.g., Prep-HPLC) Active_Fraction->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound

Caption: Bioassay-guided purification workflow for natural products.

Troubleshooting_Logic_Chromatography Start Poor Separation in Column Chromatography Check_TLC Optimize Mobile Phase with TLC? Start->Check_TLC Check_TLC->Start No, Re-evaluate Solvent Choice Check_Packing Check Column Packing? Check_TLC->Check_Packing Yes Check_Packing->Start No, Repack Column Check_Load Reduce Sample Load? Check_Packing->Check_Load Yes Check_Load->Start No, Further Optimization Needed Good_Separation Achieved Good Separation Check_Load->Good_Separation Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

A Head-to-Head Battle of Catalysis: Bifunctional vs. Monofunctional Diterpene Synthases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Natural Product Synthesis and Drug Development

In the intricate world of biosynthetic pathways, diterpene synthases (diTPSs) stand out for their ability to generate a vast array of complex molecular skeletons from a simple precursor, geranylgeranyl diphosphate (GGPP). These enzymes are broadly categorized into two architectural and functional classes: bifunctional and monofunctional synthases. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate enzymatic tools for their specific applications in natural product synthesis and drug development.

At a Glance: Two Strategies for Diterpene Synthesis

Bifunctional diterpene synthases are single polypeptide chains that harbor two distinct active sites, a Class II active site and a Class I active site. The Class II site, characterized by a DxDD motif, initiates the cyclization of the linear GGPP substrate through protonation, typically forming a bicyclic diphosphate intermediate such as copalyl diphosphate (CPP). This intermediate is then channeled to the Class I active site, which contains a conserved DDxxD motif, where it undergoes further cyclization and rearrangement reactions to yield the final diterpene product.[1][2]

Monofunctional diterpene synthases , in contrast, are individual enzymes that each catalyze a single step in the biosynthetic pathway. A typical pathway involves a Class II diTPS (a CPP synthase) that converts GGPP to CPP, followed by the action of a separate Class I diTPS that utilizes CPP as its substrate to produce the final diterpene scaffold.[3][4] This modular approach requires the coordinated action of two separate enzymes to achieve the same transformation as a single bifunctional enzyme.

Performance Comparison: A Look at the Data

The choice between a bifunctional and a monofunctional system can significantly impact product distribution and potentially the overall efficiency of a biosynthetic pathway. The following table summarizes key performance data from studies on diTPSs involved in conifer resin acid biosynthesis, a well-characterized system where both enzyme types are present.

Enzyme SystemKey Product(s)Substrate(s)Product Distribution (%)Kinetic ParametersReference
Bifunctional
Pinus banksiana levopimaradiene/abietadiene synthase (PbLAS)Levopimaradiene, Abietadiene, Neoabietadiene, PalustradieneGGPP35:25:20:20Km (GGPP): ~3 µM[3][5]
Monofunctional Pair
Pinus banksiana (+)-CPP synthase (mutant PaLAS:D611A) + P. banksiana Isopimaradiene synthase (PbmISO1)IsopimaradieneGGPP>90% IsopimaradieneNot reported as a coupled system[3][4]
Pinus banksiana (+)-CPP synthase (mutant PaLAS:D611A) + P. banksiana Pimaradiene synthase (PbmPIM1)PimaradieneGGPP>95% PimaradieneNot reported as a coupled system[3][4]

Key Observations:

  • Product Specificity: In the studied conifer system, the monofunctional pairs exhibit higher product specificity, yielding predominantly a single diterpene product (>90-95%).[3][4] In contrast, the bifunctional levopimaradiene/abietadiene synthase produces a mixture of several related diterpenes.[3] This suggests that for applications requiring a high purity of a specific diterpene, a monofunctional system may be advantageous.

  • Catalytic Efficiency: While a direct comparison of kcat/Km is not available from a single study, the bifunctional architecture is proposed to enhance catalytic efficiency through substrate channeling, where the intermediate product of the first reaction is directly transferred to the second active site without diffusing into the bulk solvent.[6] This can lead to a higher overall reaction rate compared to a system of two independent monofunctional enzymes where the intermediate must diffuse from one enzyme to the next. The reported Km value for the bifunctional abietadiene synthase for GGPP is in the low micromolar range, indicating a high affinity for its substrate.[5][7]

Mechanistic Differences Visualized

The catalytic mechanisms of bifunctional and monofunctional diterpene synthases can be visualized as distinct workflows.

Bifunctional_vs_Monofunctional_Diterpene_Synthases cluster_bifunctional Bifunctional Diterpene Synthase cluster_monofunctional Monofunctional Diterpene Synthases bifunc_start GGPP bifunc_enzyme Single Bifunctional Enzyme (Class II & Class I sites) bifunc_start->bifunc_enzyme Substrate binding bifunc_intermediate Intermediate (e.g., CPP) (channeled) bifunc_enzyme->bifunc_intermediate Class II activity bifunc_product Diterpene Product(s) bifunc_enzyme->bifunc_product Class I activity bifunc_intermediate->bifunc_enzyme Substrate channeling mono_start GGPP mono_enzyme1 Monofunctional Enzyme 1 (Class II Synthase) mono_start->mono_enzyme1 Substrate binding mono_intermediate Intermediate (e.g., CPP) (released) mono_enzyme1->mono_intermediate Catalysis mono_enzyme2 Monofunctional Enzyme 2 (Class I Synthase) mono_intermediate->mono_enzyme2 Substrate diffusion mono_product Diterpene Product mono_enzyme2->mono_product Catalysis

Caption: Reaction pathways for bifunctional vs. monofunctional diterpene synthases.

Experimental Corner: Protocols for Characterization

Accurate comparison of diterpene synthase performance relies on robust and standardized experimental protocols. Below are methodologies for key experiments.

Experimental Workflow for diTPS Comparison

diTPS_Workflow cluster_workflow Experimental Workflow start Gene Cloning & Expression (Bifunctional vs. Monofunctional pair) purification Protein Purification (e.g., Ni-NTA chromatography) start->purification assay Enzyme Assay (incubation with GGPP/CPP) purification->assay extraction Product Extraction (e.g., with hexane) assay->extraction kinetics Enzyme Kinetics Assay (varying substrate concentration) assay->kinetics analysis Product Analysis (GC-MS) extraction->analysis data_analysis Data Analysis (Product identification, quantification, kcat, Km determination) analysis->data_analysis kinetics->data_analysis

Caption: A typical experimental workflow for comparing diTPS performance.

In Vitro Diterpene Synthase Assay

This protocol is adapted for a typical in vitro assay to determine product profiles.

  • Reaction Mixture Preparation: In a 2 mL glass vial, prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 10% (v/v) glycerol

    • 5 mM DTT

  • Enzyme Addition: Add 1-5 µg of purified bifunctional diTPS or the monofunctional Class I diTPS. For coupled assays with monofunctional enzymes, add both the Class II and Class I synthases.

  • Substrate Addition: Initiate the reaction by adding the substrate:

    • For bifunctional and Class II monofunctional synthases: 10-50 µM GGPP.

    • For Class I monofunctional synthases: 10-50 µM CPP (if commercially available) or use a coupled assay format starting with GGPP and a Class II synthase.

  • Incubation: Overlay the reaction mixture with 500 µL of hexane to capture volatile products and incubate at 30°C for 2-16 hours with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding 50 µL of 0.5 M EDTA and vortexing vigorously for 30 seconds. Centrifuge to separate the phases.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new glass vial containing a small amount of anhydrous Na2SO4 to remove any residual water. The sample is now ready for GC-MS analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 7890A GC system (or equivalent) coupled to a 5975C mass spectrometer is commonly used.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating diterpene hydrocarbons.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 15°C/min.

      • Ramp 2: Increase to 300°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify products by comparing their mass spectra and retention times with authentic standards or by interpretation of fragmentation patterns and comparison to spectral libraries (e.g., NIST). Quantify products by integrating the peak areas of characteristic ions.

Enzyme Kinetics Assay

To determine Km and kcat values, perform the in vitro assay as described above, but vary the substrate concentration over a range (e.g., 0.5 to 50 µM). Ensure that the reaction time and enzyme concentration are within the linear range of product formation. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

Conclusion and Future Outlook

The choice between bifunctional and monofunctional diterpene synthases is context-dependent. Bifunctional enzymes may offer higher catalytic efficiency through substrate channeling, making them attractive for in vivo applications where high flux through a pathway is desired. However, they often exhibit product promiscuity. Monofunctional systems, while potentially less efficient due to substrate diffusion between enzymes, can provide higher product specificity. This makes them valuable tools for the clean synthesis of a single, desired diterpene.

The ongoing discovery of novel diTPSs from diverse organisms and the advancements in protein engineering will undoubtedly expand the toolkit available to researchers. The ability to mix and match monofunctional enzymes or to engineer the active sites of bifunctional synthases will provide greater control over product outcomes and catalytic efficiencies, paving the way for the customized production of valuable diterpenoids for pharmaceutical and other industrial applications.

References

A Structural and Functional Comparison of the Diterpenes (+)-cis-Abienol and Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two closely related labdane diterpenes: (+)-cis-Abienol and sclareol. Both compounds are of significant interest in various scientific and industrial fields, from fragrance production to potential therapeutic applications. This document summarizes their structural characteristics, biosynthetic origins, and compares their biological activities based on available experimental data.

Structural and Physicochemical Properties

This compound and sclareol share a common labdane diterpene skeleton but differ in their functional groups and saturation, leading to distinct physicochemical properties.

PropertyThis compoundSclareol
Chemical Formula C₂₀H₃₄OC₂₀H₃₆O₂
Molecular Weight 290.48 g/mol 308.50 g/mol
IUPAC Name (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]-3,4,4a,6,7,8-hexahydronaphthalen-2-ol(1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol
Key Structural Features A single tertiary alcohol group at C-8 and a conjugated diene system in the side chain.Two tertiary alcohol groups, one at C-8 and another at C-13.
Source Balsam fir (Abies balsamea), tobacco (Nicotiana tabacum)Clary sage (Salvia sclarea), Cistus creticus, Nicotiana glutinosa

Structural Comparison Diagram

G cluster_abienol This compound cluster_sclareol Sclareol Abienol Abienol Sclareol Sclareol

Caption: Chemical structures of this compound and Sclareol.

Biosynthesis

The biosynthetic pathways of this compound and sclareol, while both originating from geranylgeranyl pyrophosphate (GGPP), involve distinct enzymatic steps.

Biosynthetic Pathway Overview

G cluster_abienol cis-Abienol Biosynthesis cluster_sclareol Sclareol Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CAS cis-Abienol Synthase (bifunctional) GGPP->CAS single enzyme LPS Labd-13-en-8-ol diphosphate synthase (Class II diTPS) GGPP->LPS two enzymes Abienol This compound CAS->Abienol LDPP Labda-13-en-8-ol diphosphate LPS->LDPP SS Sclareol Synthase (Class I diTPS) Sclareol Sclareol SS->Sclareol LDPP->SS

Caption: Biosynthetic pathways of this compound and Sclareol from GGPP.

Sclareol biosynthesis proceeds through the methylerythritol-phosphate (MEP) pathway and involves two distinct diterpene synthases (diTPS). A class II diTPS first cyclizes GGPP to a labdadienyl/copalyl diphosphate intermediate, which is then converted to sclareol by a class I diTPS. In contrast, the biosynthesis of this compound is catalyzed by a single bifunctional cis-abienol synthase.

Comparative Biological Activity

While both molecules are structurally similar, their differing functional groups result in varied biological activities. The most direct comparative data available is on their ability to inhibit bacterial wilt disease.

Inhibition of Bacterial Wilt Disease

A key study by Seo et al. (2012) directly compared the efficacy of this compound and sclareol in inhibiting bacterial wilt disease caused by the pathogen Ralstonia solanacearum. The study found that both compounds were effective in inhibiting the disease in tobacco, tomato, and Arabidopsis plants without exhibiting direct antibacterial activity against the pathogen.[1][2]

CompoundPlant ModelConcentrationOutcomeReference
This compound Tobacco, Tomato, Arabidopsis100 µMDelayed disease symptoms and reduced bacterial growth in planta.[1][2]
Sclareol Tobacco, Tomato, Arabidopsis100 µMDelayed disease symptoms and reduced bacterial growth in planta.[1][2]

The study suggests that the protective effect of these diterpenes is due to the induction of host defense mechanisms rather than direct toxicity to the bacteria.[1][2]

Antimicrobial and Anti-inflammatory Activity of Sclareol

Extensive research has been conducted on the individual biological activities of sclareol. It has demonstrated notable antimicrobial and anti-inflammatory properties.

ActivityTest SystemKey Findings
Antimicrobial Various Candida speciesEffective against C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis.
Various bacteriaSignificant effects against Bacillus cereus, Escherichia coli, Salmonella abony, Staphylococcus aureus, Proteus mirabilis, and Proteus vulgaris.
Anti-inflammatory LPS-stimulated RAW264.7 macrophagesInhibited nitric oxide (NO) production and the expression of iNOS and COX-2 proteins.
λ-carrageenan-induced mouse paw edemaReduced paw edema, tissue content of NO, TNF-α, and malondialdehyde (MDA).

Note: Direct comparative data for the antimicrobial and anti-inflammatory activities of this compound is limited in the current literature.

Experimental Protocols

Inhibition of Bacterial Wilt Disease by Root Pre-treatment (Adapted from Seo et al., 2012)

Workflow Diagram

G A Prepare solutions of This compound and Sclareol (100 µM in 0.1% methanol) B Pre-treat plant roots with diterpene solutions for 2 days A->B C Inoculate roots with Ralstonia solanacearum suspension B->C D Monitor disease symptom development daily C->D E Quantify bacterial growth in planta at specific time points C->E

Caption: Workflow for assessing diterpene-mediated inhibition of bacterial wilt.

Methodology:

  • Plant Preparation: Tobacco (Nicotiana tabacum), tomato (Solanum lycopersicum), or Arabidopsis thaliana plants are grown under controlled greenhouse conditions.

  • Diterpene Treatment: The roots of the plants are pre-treated for 48 hours by immersing them in a hydroponic solution containing either 100 µM this compound or 100 µM sclareol, dissolved in 0.1% methanol. A control group is treated with a 0.1% methanol solution.

  • Pathogen Inoculation: After the pre-treatment period, the roots are inoculated with a suspension of Ralstonia solanacearum (e.g., strain 8225 for tobacco) using the root-cutting method.[1] This involves making small incisions in the roots before exposing them to the bacterial suspension.

  • Disease Assessment: The development of wilt symptoms is monitored and scored daily for a period of up to 20 days post-inoculation (dpi).

  • Bacterial Quantification: To determine the bacterial load within the plants, stem or root sections are harvested at various time points, homogenized, and the number of colony-forming units (CFUs) is determined by serial dilution plating on an appropriate growth medium.

Conclusion

This compound and sclareol, while structurally similar, exhibit distinct biosynthetic pathways. Experimental evidence demonstrates that both compounds are equally effective at inducing resistance to bacterial wilt disease in several plant species, not by direct antibacterial action, but likely through the activation of host defense responses. Sclareol has been more extensively studied for its individual antimicrobial and anti-inflammatory properties. Further research is warranted to directly compare the anti-inflammatory and cytotoxic profiles of this compound and sclareol to fully elucidate their therapeutic potential. This comparative guide provides a foundation for researchers and drug development professionals to understand the key differences and similarities between these two important labdane diterpenes.

References

A Comparative Analysis of Microbial Hosts for Diterpene Production: E. coli vs. S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of synthetic biology offers promising avenues for the sustainable production of high-value diterpenes, a diverse class of natural products with wide-ranging applications in medicine, agriculture, and industry. The choice of microbial host is a critical determinant of success in engineering diterpene biosynthesis. This guide provides an objective comparison of two of the most prominent microbial workhorses, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for the production of diterpenes. Supported by experimental data, this document outlines the key strengths and weaknesses of each chassis, details relevant experimental protocols, and visualizes the core metabolic pathways.

Key Performance Metrics: A Quantitative Comparison

The selection of a microbial host for diterpene production is often guided by achievable titers and productivities. The following table summarizes reported production metrics for various diterpenes in engineered E. coli and S. cerevisiae.

DiterpeneMicrobial HostPrecursor PathwayTiter (mg/L)Cultivation MethodReference
Miltiradiene S. cerevisiaeMevalonate (MVA)488Fed-batch fermentation[1]
S. cerevisiaeMevalonate (MVA)36515-L bioreactor culture[2]
S. cerevisiaeMevalonate (MVA)64005 L bioreactor[3]
Taxadiene E. coliMethylerythritol phosphate (MEP) & MVA1000Not specified
S. cerevisiaeMevalonate (MVA)184.2Fed-batch fermentation[4][5]
S. cerevisiaeMevalonate (MVA)57Not specified[6]
Levopimaradiene E. coliMethylerythritol phosphate (MEP)700Bench-scale bioreactor[7]
S. cerevisiaeMevalonate (MVA)215.5Fed-batch fermentation[8]
S. cerevisiaeMevalonate (MVA)49.21Shake-flask culture[7]
Casbene S. cerevisiaeMevalonate (MVA)>1000 (total oxidized casbanes)Millititer plates[9]
13R-Manoyl oxide S. cerevisiaeMevalonate (MVA)3000Fed-batch fermentation[10]
Sclareol S. cerevisiaeMevalonate (MVA)11400Not specified[11]
Jolkinol C S. cerevisiaeMevalonate (MVA)~800Millititer plates[9]
Gibberellins Bacteria & FungiNot specifiedNot specifiedNot specified[12][13][14][15]

Host-Specific Advantages and Disadvantages

Escherichia coli

Advantages:

  • Rapid Growth and High Cell Densities: E. coli boasts a fast doubling time, allowing for rapid biomass accumulation and shorter fermentation cycles.[16][17][18][19] High-density fed-batch cultures can achieve cell densities exceeding 50 g dry cell weight per liter.[16][20]

  • Well-Characterized Genetics and Tools: A vast and sophisticated genetic toolbox is available for E. coli, simplifying metabolic engineering efforts.

  • Efficient MEP Pathway: The native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis can be highly efficient for diterpene production.

Disadvantages:

  • Lack of Post-Translational Modifications and Compartmentalization: As a prokaryote, E. coli lacks the complex intracellular membrane systems, such as the endoplasmic reticulum, which are often necessary for the proper folding and activity of eukaryotic enzymes, particularly cytochrome P450s (CYPs).[4][21]

  • Endotoxin Production: The lipopolysaccharide (LPS) in the outer membrane of E. coli is an endotoxin, which necessitates costly purification steps for pharmaceutical applications.

  • Phage Contamination Risk: Industrial-scale fermentations are susceptible to bacteriophage contamination, which can lead to catastrophic batch failures.

Saccharomyces cerevisiae

Advantages:

  • GRAS Status: S. cerevisiae is "Generally Recognized As Safe" (GRAS), which simplifies the regulatory approval process for products intended for human consumption or therapeutic use.

  • Eukaryotic Machinery: Being a eukaryote, yeast possesses the necessary intracellular machinery, including the endoplasmic reticulum, for the functional expression of complex eukaryotic enzymes like plant-derived CYPs, which are often required for the downstream modification of the diterpene backbone.[7][21]

  • Robustness in Industrial Fermentations: Yeast is generally more tolerant to low pH and high osmotic stress, making it a robust host for large-scale industrial fermentations.

  • Native MVA Pathway: The endogenous mevalonate (MVA) pathway is a well-understood and highly engineerable route for isoprenoid precursor supply.[21]

Disadvantages:

  • Slower Growth Rate: Compared to E. coli, S. cerevisiae has a slower growth rate, leading to longer fermentation times.

  • Metabolic "Pull" Towards Sterols: A significant portion of the carbon flux through the MVA pathway is naturally directed towards the synthesis of ergosterol, a vital component of the yeast cell membrane.[21] This necessitates metabolic engineering strategies to redirect flux towards diterpene production.

  • Complex Genetic Manipulation (Historically): While recent advances like CRISPR/Cas9 have greatly simplified genome editing in yeast, it has historically been more complex than in E. coli.

Metabolic Pathways and Engineering Strategies

The biosynthesis of diterpenes in both hosts relies on the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key difference lies in the upstream pathways that produce these precursors.

Diterpene_Biosynthesis_Overview cluster_ecoli Escherichia coli cluster_yeast Saccharomyces cerevisiae Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate MEP Pathway MEP Pathway Glyceraldehyde-3-phosphate->MEP Pathway Pyruvate Pyruvate Pyruvate->MEP Pathway IPP/DMAPP IPP/DMAPP MEP Pathway->IPP/DMAPP Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway MVA Pathway->IPP/DMAPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) IPP/DMAPP->Geranylgeranyl Pyrophosphate (GGPP) Diterpene Synthases Diterpene Synthases Geranylgeranyl Pyrophosphate (GGPP)->Diterpene Synthases Diterpenes Diterpenes Diterpene Synthases->Diterpenes P450s, etc. P450s, etc. Diterpenes->P450s, etc. Functionalized Diterpenes Functionalized Diterpenes P450s, etc.->Functionalized Diterpenes

Fig. 1: Overview of diterpene biosynthesis pathways in E. coli and S. cerevisiae.

Common metabolic engineering strategies in both hosts include:

  • Upregulation of the native precursor pathway: Overexpressing key enzymes in the MEP or MVA pathways to increase the supply of IPP and DMAPP.

  • Heterologous pathway expression: Introducing the MVA pathway into E. coli to supplement the native MEP pathway.

  • Downregulation of competing pathways: Reducing the flux towards byproducts such as squalene in yeast to channel more precursors to diterpene synthesis.[21]

  • Expression of heterologous diterpene synthases and modifying enzymes: Introducing genes from plants or fungi that encode the enzymes responsible for producing the desired diterpene and its functional modifications.

  • Codon optimization: Adapting the nucleotide sequence of heterologous genes to the codon usage bias of the host organism to improve protein expression.

Experimental Protocols

Fed-Batch Fermentation for Diterpene Production

Fed-batch cultivation is a common strategy to achieve high cell densities and, consequently, high product titers.

a) E. coli Fed-Batch Fermentation:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in Luria-Bertani (LB) or a defined minimal medium, grown overnight at 37°C with shaking.

  • Bioreactor Setup: A bioreactor containing a defined mineral salt medium with a limiting carbon source (e.g., glucose) is inoculated with the seed culture to an initial OD600 of 0.1-0.2.

  • Batch Phase: The culture is grown in batch mode at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels (e.g., >30% saturation) until the initial carbon source is depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase: A concentrated feeding solution containing glucose and other necessary nutrients is fed into the bioreactor at an exponential rate to maintain a specific growth rate.[17]

  • Induction: When the culture reaches a desired cell density (e.g., OD600 of 50-100), the expression of the diterpene biosynthesis pathway is induced (e.g., with IPTG for Lac-inducible promoters). The temperature is often lowered (e.g., to 30°C) to improve protein folding and reduce metabolic burden.

  • Harvest: The fermentation is continued for 48-72 hours post-induction, after which the cells are harvested by centrifugation.

b) S. cerevisiae Fed-Batch Fermentation:

  • Inoculum Preparation: A pre-culture is prepared by inoculating a single colony into a synthetic defined (SD) medium or YPD medium and incubating at 30°C with shaking.

  • Bioreactor Setup: A bioreactor with a defined medium is inoculated with the pre-culture.

  • Batch Phase: The culture grows at 30°C with pH and DO control. Yeast initially consumes glucose, producing ethanol (the Crabtree effect).

  • Fed-Batch Phase: After glucose depletion, a glucose-based feeding solution is supplied to control the growth rate and avoid ethanol accumulation.[22] Alternatively, a two-phase fermentation can be employed where ethanol produced in the batch phase is consumed in the fed-batch phase.[22]

  • Harvest: The fermentation is typically run for 96-144 hours before harvesting the cells.

Diterpene Extraction
  • Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed using methods such as sonication, bead beating, or high-pressure homogenization.

  • Solvent Extraction: An organic solvent immiscible with water, such as hexane, ethyl acetate, or a mixture of both, is added to the cell lysate.[23] For extracellularly secreted diterpenes, the culture supernatant can be directly extracted.

  • Phase Separation: The mixture is vigorously vortexed and then centrifuged to separate the organic and aqueous phases.

  • Collection and Evaporation: The organic phase containing the diterpenes is carefully collected. The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the product.

Diterpene Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique for the identification and quantification of volatile and semi-volatile compounds like diterpenes.

GC_MS_Workflow Sample_Preparation Sample Preparation (Extraction & Derivatization) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Column) GC_Injection->GC_Separation Ionization Ionization (e.g., EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Library Matching & Quantification) Detector->Data_Analysis Results Identification & Titer Data_Analysis->Results

Fig. 2: General workflow for the analysis of diterpenes by GC-MS.
  • Sample Preparation: The dried extract is redissolved in a known volume of a suitable solvent (e.g., hexane or ethyl acetate). An internal standard is often added for accurate quantification.

  • GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The different compounds in the sample are separated based on their boiling points and interactions with the stationary phase as they pass through a long, thin capillary column.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum for each compound is a unique fingerprint that can be compared to spectral libraries (e.g., NIST) for identification.[24] Quantification is achieved by comparing the peak area of the compound of interest to that of the internal standard and a calibration curve generated with a pure standard of the diterpene.

Conclusion

Both E. coli and S. cerevisiae have demonstrated their potential as robust platforms for diterpene production, with each offering a unique set of advantages and disadvantages. E. coli excels in terms of rapid growth and high-density cultivation, making it an attractive host for producing diterpene hydrocarbons that do not require complex post-translational modifications. However, for the production of functionalized diterpenoids, particularly those requiring P450-mediated oxidations, S. cerevisiae is often the superior choice due to its eukaryotic cellular machinery.

The selection of the optimal host will ultimately depend on the specific diterpene of interest, the complexity of its biosynthetic pathway, and the intended application of the final product. The continuous development of synthetic biology tools for both organisms will undoubtedly lead to further improvements in diterpene titers and productivities, paving the way for the commercial-scale microbial production of these valuable natural products.

References

A Comparative Guide to the Structural Validation of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive three-dimensional arrangement of atoms in a molecule is crucial for understanding its biological activity and for guiding further research in drug discovery and development. While single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, its application is contingent on the ability to grow high-quality crystals, which is not always feasible. To date, a published X-ray crystal structure for the labdane diterpenoid (+)-cis-abienol is not available in the public domain.

This guide provides a comprehensive comparison of the alternative, yet powerful, analytical techniques that have been employed to elucidate and validate the structure of this compound. We will delve into the experimental data and methodologies that collectively provide a confident assignment of its connectivity, relative stereochemistry, and absolute configuration.

Spectroscopic and Chromatographic Approaches for Structural Elucidation

Spectroscopic and chromatographic methods are fundamental in the initial characterization of natural products. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) have been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon skeleton and relative stereochemistry of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular structure can be assembled.

  • ¹H NMR: Provides information about the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number of unique carbon environments and their hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), allowing for the complete assembly of the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a 5 mm NMR tube.[2]

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H, ¹³C, and various 2D NMR spectra are acquired. Key parameters such as the number of scans, relaxation delays, and acquisition times are optimized to ensure good signal-to-noise and resolution.

  • Data Processing and Analysis: The resulting Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.[1] The spectra are then phased, baseline-corrected, and referenced to the residual solvent signal or an internal standard (e.g., TMS).[2][3] The chemical shifts, coupling constants, and cross-peaks are then analyzed to piece together the structure.

Table 1: ¹³C NMR Chemical Shift Data for cis-Abienol

Carbon No.Chemical Shift (δ) in ppm
139.2
218.5
342.1
433.5
556.1
620.3
743.0
873.6
957.9
1039.8
1124.1
12124.9
13140.2
14110.8
15142.2
1612.5
1728.5
1833.5
1921.6
2015.6

Data sourced from SpectraBase.[4]

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Purified Sample Purified Sample NMR Spectrometer NMR Spectrometer Purified Sample->NMR Spectrometer 1D_NMR 1D NMR (¹H, ¹³C) NMR Spectrometer->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR Spectrometer->2D_NMR Assign_Signals Assign Chemical Shifts & Coupling Constants 1D_NMR->Assign_Signals Establish_Connectivity Establish C-H & C-C Connectivity 2D_NMR->Establish_Connectivity Determine_Stereochem Determine Relative Stereochemistry (NOE) Establish_Connectivity->Determine_Stereochem Proposed_Structure Proposed Structure Determine_Stereochem->Proposed_Structure Integration of Data

NMR Structural Elucidation Workflow

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. For this compound, MS confirms the molecular formula C₂₀H₃₄O.[5] The fragmentation pattern can also be characteristic of the labdane diterpenoid class, providing corroborating evidence for the proposed carbon skeleton.[6][7]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum. For tandem MS (MS/MS), specific ions are selected and fragmented to provide more detailed structural information.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds like diterpenes in complex mixtures and for confirming the identity of a purified compound by its retention time and mass spectrum.[9][10]

Experimental Protocol: GC-MS

  • Sample Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the GC. The sample is vaporized in the heated injection port.

  • Separation: The vaporized sample is carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of each peak can be compared to spectral libraries for identification.

Definitive Structural Confirmation Methods

While spectroscopy provides strong evidence, other methods offer more definitive proof of a proposed structure.

Total Synthesis

The unambiguous confirmation of a natural product's structure can be achieved through its total chemical synthesis.[11][12] If the synthetic compound, with a known and controlled stereochemistry, exhibits identical spectroscopic and physical properties to the natural product, the proposed structure is unequivocally verified.[13][14]

Total_Synthesis_Logic Natural_Product Isolated this compound Spectroscopic_Data_NP Spectroscopic Data (NMR, MS, etc.) Natural_Product->Spectroscopic_Data_NP Proposed_Structure Proposed Structure Spectroscopic_Data_NP->Proposed_Structure Interpretation Comparison Comparison Spectroscopic_Data_NP->Comparison Synthetic_Compound Synthesized Compound with Defined Stereochemistry Proposed_Structure->Synthetic_Compound Chemical Synthesis Spectroscopic_Data_Synth Spectroscopic Data (NMR, MS, etc.) Synthetic_Compound->Spectroscopic_Data_Synth Spectroscopic_Data_Synth->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Match

Logic of Structural Validation via Total Synthesis

Determination of Absolute Configuration

The methods described so far establish the connectivity and relative stereochemistry. Determining the absolute configuration of a chiral molecule without X-ray crystallography often relies on chiroptical methods.[15]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[16] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.[16][17]

Experimental and Computational Protocol: ECD

  • ECD Spectrum Measurement: The ECD spectrum of the purified chiral compound is recorded in a suitable solvent.

  • Computational Modeling: A conformational search is performed for the possible enantiomers of the proposed structure. The geometry of the low-energy conformers is optimized using methods like Density Functional Theory (DFT).[18]

  • ECD Spectrum Calculation: Time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum for each enantiomer, which is a Boltzmann-weighted average of the spectra of the individual conformers.

  • Comparison and Assignment: The calculated spectrum that matches the experimental spectrum allows for the assignment of the absolute configuration.

ECD_Workflow cluster_experimental Experimental cluster_computational Computational Sample Purified this compound ECD_Measurement Measure ECD Spectrum Sample->ECD_Measurement Comparison Compare Experimental & Calculated Spectra ECD_Measurement->Comparison Model_R Model (R)-enantiomer DFT_Calc_R Calculate Theoretical ECD Spectrum for (R) Model_R->DFT_Calc_R Model_S Model (S)-enantiomer DFT_Calc_S Calculate Theoretical ECD Spectrum for (S) Model_S->DFT_Calc_S DFT_Calc_R->Comparison DFT_Calc_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment Best Match

Workflow for Absolute Configuration by ECD

Summary of Methods and Data

MethodType of Information ProvidedKey Experimental Data
NMR Spectroscopy Carbon-hydrogen framework, connectivity, relative stereochemistryChemical shifts (δ), coupling constants (J), NOE correlations
Mass Spectrometry Molecular weight, molecular formula, structural fragmentsm/z values of molecular ion and fragment ions
GC-MS Purity, identification in mixturesRetention time, mass spectrum
Total Synthesis Unambiguous structural proofComparison of all spectroscopic data of synthetic vs. natural sample
ECD Spectroscopy Absolute configuration (stereochemistry)Circular dichroism spectrum (Δε vs. wavelength)

Conclusion

While the direct visualization of this compound's three-dimensional structure through X-ray crystallography remains an open avenue for future research, the collective evidence from a suite of powerful analytical techniques provides a robust and reliable validation of its structure. The combination of NMR for skeletal and relative stereochemical determination, mass spectrometry for molecular formula confirmation, total synthesis for unambiguous proof, and chiroptical methods for establishing absolute configuration represents a classic and effective approach in natural product chemistry. This multi-faceted strategy ensures a high degree of confidence in the assigned structure, enabling its use in further biological and medicinal chemistry studies.

References

A Comparative Guide to the Bioactivity of (+)-cis-Abienol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of (+)-cis-Abienol and its primary degradation products. While this compound is a naturally occurring labdane diterpene with significant interest in the fragrance and chemical synthesis industries, research into its specific bioactivities remains limited. In contrast, its degradation products, notably sclareol and sclareolide, have been the subject of numerous studies, revealing a range of pharmacological effects. This document summarizes the available quantitative data on their cytotoxic, antimicrobial, and anti-inflammatory properties, details the experimental protocols used to generate this data, and visualizes the relevant biochemical pathways.

Bioactivity Comparison: A Data-Driven Overview

The following tables summarize the quantitative data available for the bioactivity of sclareol and sclareolide. It is important to note that direct comparative studies including this compound are scarce in publicly available literature. Therefore, this guide focuses on the well-documented activities of its degradation products to provide a baseline for future comparative research.

Table 1: Cytotoxicity Data (IC50 values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
SclareolMG63 (Osteosarcoma)11.0[1]
SclareolideK562 (Leukemia)10.8 ± 0.6[2]
SclareolideMV4-11 (Leukemia)4.5 ± 0.3[2]
Table 2: Antimicrobial Activity (MIC values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
SclareolideStaphylococcus aureus ATCC 25923>100
SclareolidePseudomonas aeruginosa ATCC 27950>100
SclareolideEscherichia coli ATCC 25922>100
SclareolideEnterococcus faecalis ATCC 29212>100
SclareolideCryptococcus neoformans H9916[3]
SclareolideCryptococcus gattii R26532[3]

Note: While some studies report general antibacterial activity for sclareol, specific MIC values are not consistently provided.

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory potential.

CompoundCell LineInhibition ParameterValueReference
SclareolRAW 246.7Inhibited NO productionDose-dependent[4]
SclareolideRAW 264.7IC50 for NO inhibitionNot explicitly found in searches

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Assay: Nitric Oxide Determination using Griess Reagent

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and incubate for 24 hours.[8]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 550 nm.[8]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Visualization of Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation of this compound and the signaling pathways affected by its degradation products.

cluster_degradation Degradation Pathway of this compound Abienol This compound Sclareol Sclareol Abienol->Sclareol Oxidation Sclareolide Sclareolide Sclareol->Sclareolide Oxidation Ambreinolide (+/-)-Ambreinolide Sclareolide->Ambreinolide Reduction

Caption: Degradation pathway of this compound to its major bioactive products.

cluster_pathway Modulation of Inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Sclareol Sclareol IKK IKK Sclareol->IKK inhibits p38 p38 Sclareol->p38 inhibits ERK ERK Sclareol->ERK inhibits JNK JNK Sclareol->JNK inhibits LPS LPS LPS->IKK LPS->p38 LPS->ERK LPS->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nucleus->iNOS_COX2 induces transcription AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->Inflammatory_Cytokines induces transcription

Caption: Sclareol inhibits NF-κB and MAPK signaling pathways to reduce inflammation.

References

A Comparative Guide to MVA and MEP Pathways for (+)-cis-Abienol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-value diterpenoids like (+)-cis-Abienol, a key precursor for the fragrance and pharmaceutical industries, is increasingly shifting from traditional plant extraction to microbial fermentation. This guide provides an objective comparison of the two primary biosynthetic routes for terpenoid production in engineered microorganisms: the native E. coli methylerythritol phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway. This comparison is supported by experimental data from studies focused on optimizing this compound synthesis, primarily in Escherichia coli.

Data Presentation: Performance Comparison

Experimental evidence strongly suggests that the heterologous MVA pathway significantly outperforms the native MEP pathway for the production of this compound in E. coli. Engineering of the MVA pathway has been shown to improve the yield of this compound by approximately 31-fold, a substantial increase compared to the 7-fold improvement observed with the engineered MEP pathway.[1][2][3][4] The most successful strategies have employed the MVA pathway in conjunction with fed-batch fermentation and a two-phase cultivation system, achieving titers as high as 634.7 mg/L.[1][2][3][4]

PathwayHost OrganismKey Engineering StrategyTiter (mg/L)Yield Improvement (relative to baseline)Cultivation Method
MVA Pathway E. coliHeterologous expression of the complete MVA pathway634.7[1][3]~31-fold[1][2][3][4]Fed-batch with two-phase cultivation
MEP Pathway E. coliOverexpression of key MEP pathway enzymesNot explicitly reported, but lower than MVA~7-fold[1][2][3][4]Shake flask / Fed-batch
MVA Pathway E. coliIntroduction of an exogenous MVA pathwayup to 9.2 (shake flask), 220 (fed-batch)[2][5]-Shake flask and Fed-batch
Isopentenol Utilization Pathway (IUP) E. coliExpression of a concise IUP1375.7[6]~37-fold (compared to endogenous MEP)[6]Fed-batch with two-phase cultivation

Mandatory Visualization

Biosynthetic Pathways

The following diagrams illustrate the MVA and MEP pathways leading to the synthesis of this compound.

MVA_Pathway cluster_0 MVA Pathway cluster_1 Diterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP:e->GPP:w FPP FPP IPP:e->FPP:w GGPP GGPP IPP:e->GGPP:w DMAPP:e->GPP:w GPP->FPP FPP->GGPP This compound This compound GGPP->this compound AbCAS

MVA pathway for this compound production.

MEP_Pathway cluster_0 MEP Pathway cluster_1 Diterpene Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P DXP DXP Glyceraldehyde-3-P:e->DXP:w MEP MEP DXP->MEP DXR Pyruvate Pyruvate Pyruvate:e->DXP:w CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMBPP HMBPP ME-cPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP IDI GPP GPP IPP:e->GPP:w FPP FPP IPP:e->FPP:w GGPP GGPP IPP:e->GGPP:w DMAPP:e->GPP:w GPP->FPP FPP->GGPP This compound This compound GGPP->this compound AbCAS

MEP pathway for this compound production.
Experimental Workflow

The following diagram outlines a general experimental workflow for comparing the MVA and MEP pathways for this compound production.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Cultivation cluster_2 Analysis A Plasmid Construction (MVA or MEP pathway genes) B Host Transformation (E. coli) A->B C Shake Flask Cultivation (Initial Screening) B->C D Fed-Batch Fermentation (Scale-up) C->D E Two-Phase Cultivation (In situ product recovery) D->E F Extraction of this compound E->F G Quantification (GC-MS) F->G

General experimental workflow.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies comparing the MVA and MEP pathways for this compound production.

Strain Construction and Plasmid Assembly

The construction of production strains involves the assembly of multiple genes encoding the enzymes of either the MVA or MEP pathway into expression plasmids.

  • Gene Sourcing and Codon Optimization: Genes for the MVA pathway are typically sourced from organisms like Enterococcus faecalis and Saccharomyces cerevisiae. For the MEP pathway, native E. coli genes are often overexpressed. All gene sequences are usually codon-optimized for expression in E. coli.

  • Plasmid Construction: A multi-plasmid system is often employed to co-express the different modules of the biosynthetic pathway. For instance, a three-plasmid system can be used:

    • Plasmid 1 (MVA or MEP pathway): Carries the genes for the core MVA or MEP pathway.

    • Plasmid 2 (Diterpene Synthases): Contains the genes for geranylgeranyl diphosphate synthase (GGPPS) and the specific this compound synthase (AbCAS).

    • Plasmid 3 (Optional - Feeder Pathway): May include genes to enhance the supply of precursors like acetyl-CoA. Standard molecular cloning techniques such as Gibson assembly or restriction-ligation are used to construct these plasmids.

Shake Flask Cultivation for Initial Screening

Initial screening of engineered strains is typically performed in shake flasks to assess their production capabilities.

  • Media: A rich medium such as Luria-Bertani (LB) or Terrific Broth (TB), supplemented with appropriate antibiotics for plasmid maintenance, is used.

  • Inoculation and Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate the main culture to an initial OD600 of ~0.05-0.1.

  • Induction: When the culture reaches a mid-log phase (OD600 of 0.6-0.8), gene expression is induced with an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cultivation Conditions: Cultures are typically incubated at 30-37°C with shaking at 180-250 rpm for 48-72 hours.

  • Two-Phase System (Optional): For hydrophobic products like this compound, an organic solvent (e.g., dodecane or isopropyl myristate) can be added to the culture medium (10-20% v/v) to facilitate in situ product recovery and reduce product toxicity.

Fed-Batch Fermentation for Enhanced Production

To achieve higher cell densities and product titers, fed-batch fermentation is employed.

  • Bioreactor Setup: A laboratory-scale bioreactor (e.g., 5 L) is used with a defined mineral salt medium.

  • Initial Batch Phase: The fermentation begins with a batch phase where the cells grow on an initial concentration of a carbon source (e.g., glucose) until it is depleted.

  • Feeding Strategy: Upon depletion of the initial carbon source, a concentrated feed solution containing glucose and other necessary nutrients is continuously or intermittently fed into the bioreactor. The feed rate is controlled to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

  • Process Control: Key parameters such as pH, temperature, and dissolved oxygen (DO) are monitored and controlled throughout the fermentation. pH is typically maintained at 7.0 by the addition of a base (e.g., ammonia), temperature is controlled at 30-37°C, and DO is maintained above 20% saturation by adjusting agitation and aeration rates.

  • Induction: Gene expression is induced at a specific cell density (e.g., OD600 of 20-30).

  • Two-Phase System: An organic solvent is added to the bioreactor at the time of induction to create a two-phase system for in situ product recovery.

Extraction and Quantification of this compound

Accurate quantification of the produced this compound is crucial for comparing the efficiency of the two pathways.

  • Sample Preparation:

    • Aqueous Phase: A sample of the fermentation broth is centrifuged to separate the cells. The supernatant is extracted with an equal volume of an organic solvent (e.g., ethyl acetate or hexane).

    • Organic Phase (from two-phase cultivation): A sample of the organic layer is taken directly for analysis.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: A GC system coupled with a mass spectrometer is used.

    • Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenoids.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds in the sample. For example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard. The mass spectrum of the product is compared to that of the standard for confirmation of identity.[7]

Conclusion

The available experimental data clearly indicates that for the production of this compound in E. coli, the heterologous MVA pathway is superior to the native MEP pathway in terms of achievable yield. The successful implementation of the MVA pathway, combined with optimized fermentation strategies such as fed-batch cultivation and in situ product recovery, has led to significant titers of this compound. While the MEP pathway can be improved, its inherent tight regulation may limit its potential for high-level production of diterpenoids compared to the more modular and independently regulated MVA pathway. Future research may focus on further optimizing the MVA pathway, balancing enzyme expression levels, and exploring alternative host organisms for even greater production efficiency.

References

A Comparative Analysis of the Cytotoxic Effects of Labdane Diterpenes on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of various labdane diterpenes against a range of cancer cell lines. The information presented is collated from recent scientific studies to facilitate the objective assessment of their potential as anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates a typical workflow for evaluating cytotoxicity.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of labdane diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several labdane diterpenes against various cancer cell lines, as reported in the scientific literature. Lower IC50 values are indicative of higher cytotoxic potency.

Labdane DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
AndrographolideHCT-116Colon Carcinoma3.82[1]
AndrographolideHT-29Colon Carcinoma>100[1]
AndrographolideMCF-7Breast Adenocarcinoma15.21[1]
AndrographolideH69PRSmall Cell Lung Carcinoma3.66[1]
14-DeoxyandrographolideHCT-116Colon Carcinoma5.12[1]
14-DeoxyandrographolideHT-29Colon Carcinoma3.81[1]
14-Deoxy-12-hydroxyandrographolideHCT-116Colon Carcinoma4.86[1]
NeoandrographolideHCT-116Colon Carcinoma4.53[1]
NeoandrographolideMCF-7Breast Adenocarcinoma28.32[1]
NeoandrographolideH69PRSmall Cell Lung Carcinoma4.19[1]
Compound 7 (from C. mutablis)MDA-MB-231Breast Cancer7.71[2]
Compound 17MDA-MB-231Breast Cancer< 8[2]
Compound 17T-47DBreast Cancer< 8[2]
Compound 20MDA-MB-231Breast Cancer< 8[2]
Compound 20T-47DBreast Cancer> 8[2]
7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dialHeLaCervical CancerInactive[3]
Compound 17HeLaCervical Cancer9.12[3]
Compound 25HeLaCervical Cancer8.54[3]
Chlorolabdans ARajiBlood Cancer22.5[4]
Chlorolabdans BRajiBlood Cancer1.2[4]
Epoxylabdans ARajiBlood Cancer13.4[4]

Experimental Protocols

The evaluation of the cytotoxic activity of labdane diterpenes is predominantly conducted using in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.

Cell Culture and Treatment

Human cancer cell lines, such as those listed in the table above, are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the labdane diterpenes, typically dissolved in a solvent like dimethyl sulfoxide (DMSO), for a specified period (e.g., 48 or 72 hours). A control group treated with the solvent alone is always included.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the labdane diterpene and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While many studies have focused on determining the cytotoxic potency of labdane diterpenes, there is a recognized need for more in-depth research into their mechanisms of action.[2] Some studies suggest that the cytotoxic effects of certain natural products, including diterpenes, can be attributed to the induction of apoptosis (programmed cell death). This can involve the disruption of microtubules, leading to cell cycle arrest at the metaphase.[2][3] For instance, paclitaxel, a well-known diterpenoid anticancer drug, functions by promoting the polymerization of tubulin, which in turn suppresses microtubule dynamics and results in mitotic arrest.[2][3] Further investigation is required to elucidate the specific signaling pathways modulated by various labdane diterpenes.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for assessing the cytotoxicity of natural products and a simplified representation of a potential mechanism of action.

G cluster_0 In Vitro Cytotoxicity Screening A Cancer Cell Line Selection (e.g., MCF-7, HCT-116) B Cell Seeding in Multi-well Plates A->B C Treatment with Labdane Diterpenes (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Data Analysis (Calculation of IC50) E->F

Caption: A typical workflow for in vitro cytotoxicity screening of labdane diterpenes.

G cluster_1 Potential Cytotoxic Mechanism LD Labdane Diterpene MT Microtubule Disruption LD->MT CCA Cell Cycle Arrest (Mitotic Arrest) MT->CCA APO Apoptosis (Programmed Cell Death) CCA->APO CD Cancer Cell Death APO->CD

References

Spectroscopic comparison of (+)-cis-Abienol and its stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to (+)-cis-Abienol and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This compound is a naturally occurring labdane diterpenoid alcohol found in sources like balsam fir (Abies balsamea) and tobacco. It serves as a valuable precursor for the synthesis of amber-type fragrance compounds, such as Ambrox®. The stereochemistry of abienol, particularly the geometry around the C12-C13 double bond, significantly influences its chemical and physical properties. This guide provides an objective spectroscopic comparison of this compound and its primary stereoisomer, trans-abienol, to aid in their identification and characterization. The data presented is compiled from published experimental results.

Stereoisomeric Landscape

The primary stereoisomers of abienol differ in the configuration of the side chain at the C9 position. The double bond between carbons C12 and C13 can exist in either a cis (or Z) or trans (or E) configuration. This guide focuses on the comparison between this compound and trans-abienol.

abienol_isomers cluster_abienol Abienol Stereoisomers cis This compound (Z-isomer) trans trans-Abienol (E-isomer) cis->trans C12=C13 Geometric Isomerism

Caption: Relationship between this compound and trans-Abienol.

Quantitative Spectroscopic Data Comparison

The most definitive spectroscopic technique for distinguishing between cis- and trans-abienol is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shifts of the carbon atoms in and adjacent to the side chain are highly sensitive to the geometry of the C12=C13 double bond.

Table 1: Comparative ¹³C NMR Chemical Shift Data (δ in ppm)

The following table summarizes the ¹³C NMR spectral data for this compound and trans-abienol, recorded in deuterochloroform (CDCl₃).

Carbon No.This compound (δ ppm)[1]trans-Abienol (δ ppm)[2]Key Differences & Rationale
C11 24.341.5The C11 methylene is significantly shielded in the cis isomer due to the steric compression (gamma-gauche effect) from the C16 methyl group.
C12 125.1124.5Minor difference, but consistent with different electronic environments.
C13 136.2135.5Minor difference.
C14 145.8145.4Minor difference.
C15 110.6110.8Minor difference.
C16 23.616.0The C16 methyl group is shielded in the trans isomer, likely due to its spatial orientation relative to the rest of the side chain.
C17 20.917.5The C17 methyl group is also shielded in the trans isomer compared to the cis isomer.

Note: Full chemical shift data for all carbons are provided in the cited sources.

Other Spectroscopic Characterization

While comprehensive side-by-side data for other techniques is scarce in recent literature, the following provides an overview of expected results based on the analysis of labdane diterpenes and published data for cis-abienol.

¹H NMR Spectroscopy

Distinct differences are expected in the chemical shifts and coupling constants of the vinylic protons (H12 and H14) and the allylic protons (H11 and C16-methyl). In the trans isomer, a larger coupling constant between H11 and H12 would be anticipated compared to the cis isomer. The chemical shift of the C16 and C17 methyl groups would also differ due to the different anisotropic effects of the double bond.

Mass Spectrometry (MS)

Mass spectrometry can be used to distinguish between abienol isomers, although the electron ionization (EI) mass spectra are often very similar. Both isomers have a molecular weight of 290.5 g/mol (C₂₀H₃₄O). Analysis by techniques like LC-MS can show different retention times.[3] The mass spectrum of cis-abienol typically shows a base peak at m/z 273, which corresponds to the loss of water (dehydration) from the molecular ion, a common fragmentation pattern for diterpene alcohols.[3][4]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, dominated by features characteristic of their shared functional groups. Key expected absorption bands include:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the tertiary alcohol.

  • ~2930 cm⁻¹ (strong): C-H stretching from sp³ hybridized carbons (methyl and methylene groups).

  • ~1645 cm⁻¹ (weak): C=C stretching from the double bonds.

  • ~1115 cm⁻¹: C-O stretching of the tertiary alcohol.

Differences might be subtly observed in the fingerprint region (below 1500 cm⁻¹) due to minor variations in vibrational modes, but these are generally not sufficient for unambiguous identification without authentic standards.

Experimental Protocols

The methodologies described below are representative of those used for the characterization of abienol and related labdane diterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 40-50 mg of the purified diterpene is dissolved in ~0.5 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlet signals for each unique carbon atom. Standard pulse programs are used. The data for Table 1 was referenced from spectra obtained in CDCl₃.[1][2]

  • Data Processing: The collected Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction to yield the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like pentane or diethyl ether.

  • Instrumentation: An Agilent 7890A GC coupled to a 7000A Triple Quad MS Detector (or similar) is commonly used.[3]

  • Chromatographic Separation: A non-polar capillary column, such as an HP-5ms (5% phenyl methyl siloxane), is used for separation. A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 20°C/min to 300°C and holds for 2 minutes.[3] Helium is used as the carrier gas.

  • Mass Analysis: Mass spectra are acquired in electron ionization (EI) mode at 70 eV.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An Agilent 1100 series LC/MSD Trap XCT Plus MS with an Atmospheric Pressure Chemical Ionization (APCI) interface in positive mode is a suitable instrument.[3]

  • Chromatographic Separation: For separating diterpene alcohols, normal-phase chromatography on a silica column (e.g., Agilent Zorbax RX-Sil) is effective.[3]

  • Detection: Products are often detected by extracting the ion chromatogram (EIC) of the dehydrated ion (m/z 273 for abienol).[3]

References

Efficacy of (+)-cis-Abienol in Agricultural Applications: A Comparative Analysis of Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the agricultural industry continues to seek sustainable and effective solutions for crop protection, the naturally derived compound (+)-cis-Abienol, a labdane diterpene, has emerged as a potential alternative to conventional synthetic fungicides. This guide provides a comprehensive comparison of the antifungal efficacy of this compound against other agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the agricultural sector.

While direct comparative studies on this compound against a wide range of commercial fungicides are still emerging, existing research on related labdane diterpenes provides valuable insights into its potential. This analysis synthesizes current knowledge to offer a preliminary assessment of its standing among other antifungal compounds.

Comparative Antifungal Efficacy

Quantitative data on the antifungal activity of this compound against specific agricultural pathogens remains limited in publicly available research. However, studies on structurally similar labdane diterpenes, such as sclareol, offer a proxy for its potential efficacy. The following tables summarize the available data for labdane diterpenes and compare it with common synthetic and natural antifungal agents.

Table 1: In Vitro Efficacy of Labdane Diterpenes against Botrytis cinerea

CompoundFungal PathogenEfficacy MetricValueSource(s)
SclareolBotrytis cinereaIC50237.6 µg/mL[1]
13-epi-SclareolBotrytis cinereaIC50268.8 µg/mL[1]
Unnamed Labdane DiterpenoidsBotrytis cinereaMycelial Growth Inhibition~40%[2][3]

Table 2: Comparative Efficacy of Other Antifungal Agents against Agricultural Pathogens

Antifungal AgentFungal PathogenEfficacy MetricValueSource(s)
Synthetic Fungicides
AzoxystrobinColletotrichum acutatumGrowth Inhibition (at 30 µM)40.5%
AzoxystrobinColletotrichum fragariaeGrowth Inhibition (at 30 µM)58.9%
MiconazoleCandida albicansIC50>7.91 µg/mL[4]
FluconazoleCandida albicansIC50>7.91 µg/mL[4]
Amphotericin BCandida albicansIC50>7.91 µg/mL[4]
Natural Compounds
EugenolBotrytis cinereaEC5038.6 µg/mL[5]
CarvacrolBotrytis cinereaIC90125 mg/L[6]
ThymolBotrytis cinereaIC90125 mg/L[6]
CladosporinColletotrichum acutatumGrowth Inhibition (at 30 µM)92.7%
CladosporinColletotrichum fragariaeGrowth Inhibition (at 30 µM)90.1%

Experimental Protocols

The methodologies employed in assessing the antifungal activity of these compounds are crucial for interpreting the data. Below are detailed protocols for key experiments cited in this guide.

In Vitro Antifungal Activity Assay (Radial Growth Test)

This method was utilized to determine the IC50 values of sclareol and 13-epi-sclareol against Botrytis cinerea[1].

  • Fungal Strain: Botrytis cinerea is maintained on a potato dextrose agar (PDA) medium.

  • Compound Preparation: The test compounds (sclareol and 13-epi-sclareol) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Medium Preparation: The stock solution is incorporated into the PDA medium at various concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug from the edge of a 7-day-old B. cinerea culture is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (typically 22-25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the control plate is fully covered.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the fungal growth, is then determined.

Mechanism of Action

The precise signaling pathways affected by this compound are still under investigation. However, research on other labdane diterpenes and natural antifungal compounds suggests a multi-faceted mechanism of action, primarily targeting the fungal cell membrane and vital cellular processes.

One proposed mechanism for labdane-type diterpenoids, such as sclareol, against Botrytis cinerea involves the uncoupling of mitochondrial oxidative phosphorylation[1]. This disruption of energy production can lead to fungal cell death. Other studies on natural terpenes suggest they can increase the permeability of the fungal cell membrane, leading to the leakage of essential cellular components and ultimately, cell lysis. This is often associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with intracellular calcium homeostasis.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_extracellular Mitochondrion Mitochondrion CellDeath Cell Death Mitochondrion->CellDeath Disrupted Energy Production CellMembrane Cell Membrane CellMembrane->CellDeath Increased Permeability ROS Reactive Oxygen Species (ROS) ROS->CellDeath Oxidative Stress Ca2_Homeostasis Ca2+ Homeostasis Ca2_Homeostasis->CellDeath Disrupted Signaling CisAbienol This compound / Labdane Diterpenes CisAbienol->Mitochondrion Uncouples Oxidative Phosphorylation CisAbienol->CellMembrane Disrupts Integrity CisAbienol->ROS Induces Production CisAbienol->Ca2_Homeostasis Disrupts Balance

Caption: Proposed mechanism of action for labdane diterpenes.

Experimental Workflow

The process of evaluating the antifungal efficacy of a novel compound like this compound involves a series of systematic steps, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo & Field Trials Start Isolate/Synthesize this compound Screening Preliminary Antifungal Screening (e.g., Agar Disc Diffusion) Start->Screening MIC_IC50 Determine MIC/IC50 Values (e.g., Broth Microdilution, Radial Growth) Screening->MIC_IC50 Comparison Compare with Commercial Fungicides MIC_IC50->Comparison Mechanism Investigate Mechanism of Action (e.g., Membrane Permeability, ROS production) Comparison->Mechanism Signaling Identify Affected Signaling Pathways Mechanism->Signaling InVivo In Vivo Testing on Host Plants Signaling->InVivo Field Field Trials InVivo->Field

Caption: Workflow for evaluating antifungal agents.

Conclusion

This compound and related labdane diterpenes represent a promising class of natural compounds for the development of novel agricultural fungicides. While more direct comparative data is needed to fully assess the efficacy of this compound against leading commercial products, the existing evidence suggests a potential for effective and more sustainable crop protection. Further research focusing on quantitative efficacy, mechanism of action, and formulation optimization is warranted to translate this potential into practical agricultural applications.

References

Comparative Transcriptome Analysis of High vs. Low Abienol-Producing Plants: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the transcriptomic differences between high and low abienol-producing plants. It is intended for researchers, scientists, and drug development professionals investigating diterpenoid biosynthesis and seeking to enhance the production of abienol, a valuable precursor for fragrances and other specialty chemicals. This document synthesizes findings from transcriptomic studies of secondary metabolite production to present a likely profile of differentially expressed genes and outlines detailed experimental protocols for replication and further investigation.

Data Presentation: Comparative Gene Expression

A comparative transcriptome analysis between high and low abienol-producing plant varieties is expected to reveal significant differences in the expression levels of genes involved in the abienol biosynthesis pathway. High abienol-producing plants are hypothesized to exhibit upregulation of genes encoding the core biosynthetic enzymes and potentially regulatory factors, while low-producing or non-producing plants may show downregulation or possess non-functional alleles of these key genes.

Table 1: Expected Differentially Expressed Genes (DEGs) in High vs. Low Abienol-Producing Plants

Gene CategoryGene Name (Example from Nicotiana tabacum)Expected Expression in High-ProducerFunction
Diterpene Synthases (Class II) NtCPS2UpregulatedCatalyzes the formation of 8-hydroxy-copalyl diphosphate from GGPP.[1]
Diterpene Synthases (Class I) NtABSUpregulatedConverts 8-hydroxy-copalyl diphosphate to Z-abienol.[1]
Precursor Biosynthesis (MEP Pathway) DXS, DXR, IspD, IspE, IspF, IspG, IspHUpregulatedSynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3]
Precursor Biosynthesis (MVA Pathway) MvaE, MvaS, MK, PMK, MVD, IDIUpregulatedAlternative pathway for IPP and DMAPP synthesis.[2][3]
GGPP Synthesis GPPS, GGPPSUpregulatedSynthesis of geranylgeranyl diphosphate (GGPP), the direct precursor for abienol biosynthesis.[3]
Cytochrome P450s (CYPs) VariousPotentially Differentially ExpressedInvolved in the modification and decoration of the diterpene skeleton.[4][5][6]
Transcription Factors MYB, bZIP, WRKYPotentially Differentially ExpressedRegulate the expression of biosynthetic genes.[7]

Abienol Biosynthesis Pathway and Experimental Workflow

The following diagrams illustrate the abienol biosynthesis pathway and a standard workflow for comparative transcriptome analysis.

Abienol_Biosynthesis_Pathway IPP IPP / DMAPP GGPP GGPP IPP->GGPP GGPPS HCDP 8-hydroxy-copalyl diphosphate GGPP->HCDP NtCPS2 (Class II) Abienol Z-Abienol HCDP->Abienol NtABS (Class I) pathway_start MEP/MVA Pathway pathway_start->IPP

Figure 1. Z-Abienol Biosynthesis Pathway.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis A 1. Plant Tissue Collection (High vs. Low Producers) B 2. Total RNA Extraction A->B C 3. mRNA Purification & Library Preparation B->C D 4. High-Throughput Sequencing (e.g., Illumina) C->D E 5. Quality Control of Raw Reads D->E F 6. Read Alignment to Reference Genome E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis G->H I 9. Functional Annotation & Pathway Analysis H->I

Figure 2. Comparative Transcriptome (RNA-Seq) Workflow.

Experimental Protocols

Comparative Transcriptome Analysis via RNA-Seq

This protocol outlines the key steps for comparing the transcriptomes of high and low abienol-producing plants.

a. Plant Material and RNA Extraction:

  • Collect fresh leaf or trichome samples from both high and low abienol-producing plant lines. Glandular trichomes are often the primary site of diterpenoid production.[1]

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Extract total RNA using a commercially available kit, such as the Spectrum™ Plant Total RNA Kit (Sigma-Aldrich), following the manufacturer's instructions.[8]

  • Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

b. Library Preparation and Sequencing:

  • Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragment the purified mRNA into smaller pieces.

  • Synthesize first- and second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq.

c. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases.

  • Alignment: Align the cleaned reads to a reference genome or de novo assembled transcriptome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Utilize packages such as DESeq2 or edgeR to identify statistically significant differentially expressed genes (DEGs) between the high and low abienol-producing samples.

  • Functional Annotation: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and metabolic pathways.

Quantification of Abienol in Plant Tissues

This protocol describes the extraction and quantification of abienol from plant material.

a. Extraction:

  • Grind frozen plant tissue to a fine powder under liquid nitrogen.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add an appropriate volume of an organic solvent. Dichloromethane has been used for the extraction of cis-abienol.[4] Alternatively, a two-phase extraction with a non-polar solvent like hexane or diethyl ether can be employed.

  • Vortex the mixture vigorously for several minutes.

  • Centrifuge the sample to pellet the plant debris.

  • Carefully transfer the supernatant containing the extracted abienol to a new vial.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants and dry them under a gentle stream of nitrogen gas.

  • Re-suspend the dried extract in a known volume of a suitable solvent (e.g., methanol, hexane) for analysis.

b. Quantification by UPLC (Ultra-Performance Liquid Chromatography):

  • Instrumentation: A UPLC system equipped with a C18 column (e.g., WATERS XBridge C18, 4.6 x 250 mm, 5 µm) and a UV or mass spectrometer detector.[4]

  • Mobile Phase: An isocratic mobile phase of methanol, water, and acetic acid (e.g., 90:8:2 v/v/v) can be effective.[4]

  • Standard Curve: Prepare a series of standard solutions of purified abienol of known concentrations.

  • Analysis: Inject the standards and the re-suspended plant extracts into the UPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the abienol standards. Use the equation of the linear regression from the standard curve to calculate the concentration of abienol in the plant extracts.

c. Quantification by GC-MS (Gas Chromatography-Mass Spectrometry):

  • Instrumentation: A GC-MS system with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).

  • Temperature Program: An initial oven temperature of 40-60°C, held for 1-2 minutes, followed by a ramp up to 240-280°C at a rate of 6-10°C/min.[3][5]

  • Analysis: Inject a small volume (e.g., 1 µL) of the re-suspended extract into the GC inlet. The abienol will be separated from other compounds based on its boiling point and interaction with the column, and then detected by the mass spectrometer.

  • Quantification: Similar to UPLC, create a standard curve using purified abienol. The quantification can be based on the total ion chromatogram (TIC) or by monitoring specific ions characteristic of abienol for greater selectivity.

Conclusion

The comparative transcriptomic approach is a powerful tool for elucidating the molecular mechanisms underlying high-level production of valuable secondary metabolites like abienol. By identifying upregulated genes in high-producing cultivars, researchers can pinpoint key enzymatic and regulatory players. This knowledge is crucial for targeted breeding programs and metabolic engineering efforts aimed at enhancing the yield of abienol for industrial applications. The protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

A Head-to-Head Comparison of cis-Abienol Synthase Orthologs for Applications in Biotechnology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal biocatalyst is a critical step in establishing efficient and sustainable production of valuable compounds. cis-Abienol, a labdane-type diterpenoid, is a key precursor for the synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry. The enzymatic synthesis of cis-abienol is catalyzed by cis-abienol synthase (CAS). This guide provides a head-to-head comparison of known cis-abienol synthase orthologs, presenting available performance data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.

Performance Comparison of cis-Abienol Synthase Orthologs

EnzymeSource OrganismAbbreviationEnzyme TypeSubstrate(s)Product(s)Kinetic Parameters (Km, kcat)
cis-Abienol SynthaseAbies balsameaAbCASBifunctional (Class I/II)Geranylgeranyl diphosphate (GGPP)cis-AbienolData not available in cited literature
cis-Abienol SynthaseNicotiana tabacumNtABSBifunctional (Class I/II)Geranylgeranyl diphosphate (GGPP)cis-AbienolData not available in cited literature
Sclareol SynthaseSalvia sclareaSsSSMonofunctional (Class I)(13R)-Labda-8(17),13-dien-15-yl diphosphateSclareolData not available in cited literature

Experimental Protocols

To facilitate the comparison and characterization of different cis-abienol synthase orthologs, detailed experimental protocols for enzyme expression, purification, activity assays, and product analysis are provided below. These protocols are compiled from methodologies reported in the scientific literature.

Heterologous Expression and Purification of cis-Abienol Synthase

This protocol describes the expression of cis-abienol synthase in Escherichia coli and subsequent purification.

1. Gene Synthesis and Cloning:

  • Codon-optimize the coding sequences of the cis-abienol synthase orthologs for expression in E. coli.
  • Synthesize the genes and clone them into a suitable expression vector (e.g., pET28a(+)) containing an N-terminal hexahistidine (6xHis) tag for affinity purification.

2. Protein Expression:

  • Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

In Vitro cis-Abienol Synthase Activity Assay

This protocol outlines the procedure for determining the enzymatic activity of purified cis-abienol synthase.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 50 mM HEPES buffer (pH 7.2)
  • 10 mM MgCl2
  • 1 mM DTT
  • 10 µM geranylgeranyl diphosphate (GGPP) as the substrate
  • 1-5 µg of purified cis-abienol synthase
  • The final reaction volume is typically 50-100 µL.

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified enzyme to the reaction mixture.
  • Incubate the reaction at 30°C for 1-2 hours.

3. Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane).
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.
  • Carefully collect the upper organic phase containing the diterpene products.
  • Repeat the extraction process to maximize product recovery.
  • Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen.

GC-MS Analysis of cis-Abienol Synthase Products

This protocol details the analysis of the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Resuspend the dried product extract in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., hexane or ethyl acetate).
  • If necessary, derivatize the samples to improve volatility and chromatographic separation. For hydroxylated compounds like cis-abienol, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.
  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector: Splitless mode at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 180°C at a rate of 10°C/min.
  • Ramp to 280°C at a rate of 5°C/min, hold for 10 minutes.
  • Mass Spectrometer: Agilent 5975 Inert XL MS Detector or similar.
  • Ionization: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the cis-abienol product by comparing its retention time and mass spectrum with an authentic standard or with published data.
  • Quantify the product using a calibration curve generated from a standard of known concentration.

Visualizations

To better understand the biological context and experimental procedures, the following diagrams are provided.

cis_abienol_biosynthesis cluster_pathway cis-Abienol Biosynthetic Pathway cluster_enzyme Bifunctional cis-Abienol Synthase (CAS) GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Labda-13-en-8-ol diphosphate (Intermediate) GGPP->Intermediate  Class II  Activity CAS_ClassII Class II Active Site cis_Abienol cis-Abienol Intermediate->cis_Abienol  Class I  Activity CAS_ClassI Class I Active Site

Caption: Biosynthetic pathway of cis-abienol from GGPP catalyzed by a bifunctional cis-abienol synthase.

experimental_workflow Gene_Cloning 1. Gene Synthesis & Cloning into Expression Vector Expression 2. Heterologous Expression in E. coli Gene_Cloning->Expression Purification 3. Protein Purification (e.g., Ni-NTA) Expression->Purification Assay 4. In Vitro Enzyme Activity Assay Purification->Assay Extraction 5. Product Extraction Assay->Extraction Analysis 6. GC-MS Analysis Extraction->Analysis Data_Comparison 7. Data Comparison & Characterization Analysis->Data_Comparison

Caption: General experimental workflow for the characterization of cis-abienol synthase orthologs.

A Comparative Analysis of the Vasorelaxant Properties of Labdane Diterpenes and Synthetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents for cardiovascular diseases, natural products continue to be a significant source of inspiration. This guide provides a detailed comparison of the vasorelaxant activities of labdane diterpenes, a class of natural compounds, with established synthetic vasodilator drugs. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data, protocols, and mechanisms of action.

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant potency of various compounds is typically quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance that elicits 50% of the maximal response. The following table summarizes the vasorelaxant activities of selected labdane diterpenes and synthetic drugs on isolated rat aortic rings, a standard ex vivo model for assessing vasodilation.

Compound ClassCompoundVasoconstrictorEC₅₀ / IC₅₀ (µM)Maximal Relaxation (Emax %)
Labdane Diterpenes AndrographolideNorepinephrine~49.22Not specified
14-Deoxy-11,12-didehydroandrographolideNorepinephrine~37.46Not specified
ForskolinPhenylephrineNot explicitly stated, but induces relaxation~100%
Synthetic Drugs Sodium NitroprussidePhenylephrine~0.003 - 0.01~100%
VerapamilPhenylephrine~0.1 - 1~98-99%
HydralazinePhenylephrine~3.6 - 20~75-90%
NifedipineNot specifiedNot specifiedPotent Vasodilator
PrazosinNot specifiedNot specifiedPotent Vasodilator

Note: The EC₅₀/IC₅₀ values can vary depending on the specific experimental conditions, such as the vasoconstrictor used to pre-contract the aortic rings.

Experimental Protocols: Isolated Aortic Ring Assay

The evaluation of vasorelaxant activity is predominantly conducted using the isolated aortic ring assay. This ex vivo method allows for the direct assessment of a compound's effect on vascular smooth muscle tone.

Detailed Methodology:
  • Tissue Preparation:

    • A male Wistar rat (250-300g) is euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-4 mm in width.

  • Experimental Setup:

    • Each aortic ring is mounted between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

    • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

    • The viability of the rings is assessed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

    • After washing out the KCl, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or norepinephrine (1 µM), until a stable plateau of contraction is achieved.

  • Assessment of Vasorelaxation:

    • Once the contraction is stable, the test compound (labdane diterpene or synthetic drug) is cumulatively added to the organ bath in increasing concentrations.

    • The relaxation response is recorded as the percentage decrease in the pre-contracted tone.

    • For endothelium-dependent studies, the integrity of the endothelium is confirmed by the ability of acetylcholine (1 µM) to induce relaxation. In some experiments, the endothelium is mechanically removed to study endothelium-independent effects.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC₅₀ or IC₅₀ values are calculated using non-linear regression analysis.

    • The maximal relaxation (Emax) is expressed as the percentage of relaxation relative to the pre-contraction induced by the vasoconstrictor.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta & Cut into Rings A->B C Mount Aortic Rings in Organ Bath B->C D Connect to Force Transducer C->D E Equilibrate under Resting Tension D->E F Induce Contraction (e.g., Phenylephrine) E->F G Cumulatively Add Test Compound F->G H Record Relaxation Response G->H I Plot Concentration-Response Curve H->I J Calculate EC50/IC50 and Emax I->J

Experimental workflow for the isolated aortic ring assay.

Signaling Pathways in Vasorelaxation

The mechanisms by which labdane diterpenes and synthetic drugs induce vasorelaxation involve distinct cellular signaling pathways.

Synthetic Vasodilators: Established Mechanisms

Synthetic vasodilators achieve their effects through well-characterized pathways that primarily target vascular smooth muscle cells (VSMCs).

  • Nitric Oxide (NO) Donors (e.g., Nitroglycerin, Sodium Nitroprusside): These drugs release NO, which activates soluble guanylate cyclase (sGC) in VSMCs. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a decrease in intracellular calcium (Ca²⁺) levels and desensitization of the contractile machinery to Ca²⁺, ultimately causing vasodilation.

  • Calcium Channel Blockers (e.g., Nifedipine, Verapamil): These agents inhibit the influx of extracellular Ca²⁺ into VSMCs by blocking L-type voltage-gated calcium channels. The reduction in intracellular Ca²⁺ prevents the activation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation.

  • α₁-Adrenergic Blockers (e.g., Prazosin): These drugs competitively block α₁-adrenergic receptors on VSMCs. This prevents norepinephrine, a potent vasoconstrictor, from binding to its receptors, thereby inhibiting the signaling cascade that leads to vasoconstriction.

Synthetic_Vasodilator_Pathways cluster_NO NO Donors cluster_CCB Calcium Channel Blockers cluster_Alpha α₁-Adrenergic Blockers Nitroglycerin Nitroglycerin sGC sGC Activation Nitroglycerin->sGC cGMP ↑ cGMP sGC->cGMP PKG PKG Activation cGMP->PKG Relax_NO Vasorelaxation PKG->Relax_NO Nifedipine Nifedipine Ca_Channel L-type Ca²⁺ Channel Nifedipine->Ca_Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Relax_CCB Vasorelaxation Ca_Influx->Relax_CCB Prazosin Prazosin Alpha1_Receptor α₁-Adrenergic Receptor Prazosin->Alpha1_Receptor Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction NE Norepinephrine NE->Alpha1_Receptor

Signaling pathways of common synthetic vasodilators.

Labdane Diterpenes: Emerging Mechanisms

The vasorelaxant effects of labdane diterpenes are being actively investigated, and several mechanisms have been proposed, often involving multiple targets.

  • Calcium Channel Blockade: Similar to synthetic calcium channel blockers, some labdane diterpenes, such as andrographolide and its derivatives, have been shown to inhibit Ca²⁺ influx through voltage-gated calcium channels in VSMCs.[1][2]

  • Potassium Channel Opening: Certain labdane diterpenes may activate potassium (K⁺) channels, such as the large-conductance Ca²⁺-activated K⁺ (BKca) channels. Opening of these channels leads to hyperpolarization of the VSMC membrane, which in turn closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and causing relaxation.

  • Endothelium-Dependent Mechanisms: Some labdane diterpenes exert their effects by stimulating the production of nitric oxide (NO) in endothelial cells. This endothelial-derived NO then diffuses to the underlying VSMCs to induce relaxation via the sGC-cGMP pathway.

  • Adenylyl Cyclase Activation: Forskolin, a well-known labdane diterpene, directly activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), which phosphorylates various targets that promote smooth muscle relaxation.

Labdane_Diterpene_Pathways cluster_Labdane Labdane Diterpenes cluster_Targets Cellular Targets cluster_Effects Downstream Effects Labdane Labdane Diterpenes Ca_Channel L-type Ca²⁺ Channel Labdane->Ca_Channel K_Channel K⁺ Channel Labdane->K_Channel eNOS Endothelial NOS Labdane->eNOS AC Adenylyl Cyclase Labdane->AC Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization NO_Production ↑ NO Production eNOS->NO_Production cAMP ↑ cAMP AC->cAMP Relaxation Vasorelaxation Ca_Influx->Relaxation Hyperpolarization->Ca_Influx NO_Production->Relaxation cAMP->Relaxation

Proposed signaling pathways for labdane diterpene-induced vasorelaxation.

Conclusion

This comparative guide highlights that labdane diterpenes represent a promising class of natural compounds with significant vasorelaxant properties. Their mechanisms of action appear to be multifaceted, often targeting multiple pathways involved in the regulation of vascular tone. While synthetic drugs generally exhibit higher potency (lower EC₅₀/IC₅₀ values), the diverse mechanisms of labdane diterpenes could offer advantages in terms of synergistic effects or different side-effect profiles. Further research into the structure-activity relationships and specific molecular targets of labdane diterpenes is warranted to fully elucidate their therapeutic potential in the management of cardiovascular disorders.

References

A Comparative Analysis of (+)-cis-Abienol Yield from Natural Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of (+)-cis-Abienol yields from various natural sources. This guide provides a comparative overview of the diterpenoid's abundance in Abies balsamea (Balsam Fir), Nicotiana tabacum (Tobacco), and Polymnia sonchifolia (Bolivian Sunroot), supported by experimental data and detailed methodologies.

This compound, a labdane diterpenoid, is a valuable natural product and a key precursor in the synthesis of Ambrox®, a highly sought-after fragrance ingredient used as a substitute for ambergris. The sustainable sourcing of this compound is therefore of significant interest to the fragrance and pharmaceutical industries. This guide aims to provide a clear, data-driven comparison of its natural yields to inform research and development efforts.

Quantitative Yield Comparison

The concentration of this compound varies significantly across different plant species and even between cultivars of the same species. The following table summarizes the available quantitative data for the primary natural sources.

Natural SourcePlant Part AnalyzedYield of this compound
Abies balsamea (Balsam Fir)Bark and Phloem> 25% of total diterpenoid content[1]
Nicotiana tabacum (Tobacco)Glandular Trichomes (cv. Liaoduoye)909.92 µg/g[2]
Polymnia sonchifolia (Bolivian Sunroot)Tuberous RootsData not available in the reviewed literature

Note: While Polymnia sonchifolia is cited as a source of this compound, specific quantitative yield data was not available in the surveyed scientific literature.

Biosynthesis of this compound

The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) is a two-step enzymatic process. This pathway is a key target for metabolic engineering to enhance production in microbial or plant-based systems.

GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate 8-hydroxy-copalyl diphosphate GGPP->Intermediate Class II Diterpene Synthase (e.g., NtCPS2 in Tobacco) cis_Abienol This compound Intermediate->cis_Abienol Class I Diterpene Synthase (e.g., NtABS in Tobacco, AbCAS in Balsam Fir)

Caption: Biosynthetic pathway of this compound from GGPP.

Experimental Protocols

Accurate quantification of this compound is crucial for comparing yields. The following outlines the typical experimental workflow for extraction and analysis.

cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis PlantMaterial Plant Material (e.g., Balsam Fir Bark, Tobacco Trichomes) SolventExtraction Solvent Extraction (e.g., tert-butylmethylether, methanol, hexane) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., hexane/methanol) CrudeExtract->Partitioning Derivatization Derivatization (e.g., TMS ester) CrudeExtract->Derivatization Chromatography Column Chromatography Partitioning->Chromatography Chromatography->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: General workflow for extraction and analysis of this compound.

Detailed Methodologies

1. Extraction from Abies balsamea (Balsam Fir) Bark

  • Sample Preparation: Bark and phloem tissue is collected and ground to a fine powder.

  • Extraction: A known weight of the powdered tissue (e.g., ~150 mg) is extracted with a suitable solvent such as tert-butylmethylether (1.5 mL).[1] The mixture is agitated for a specified period to ensure efficient extraction.

  • Filtration: The extract is filtered to remove solid plant material.

2. Extraction from Nicotiana tabacum (Tobacco) Glandular Trichomes

  • Collection of Trichome Exudates: The surface of the tobacco leaves is washed with a solvent like methanol to dissolve the exudates from the glandular trichomes.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified by partitioning between immiscible solvents, such as hexane and 80% methanol, to enrich the this compound fraction.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

  • Derivatization: To improve volatility and thermal stability for GC analysis, the hydroxyl group of this compound is often derivatized, for example, by converting it to a trimethylsilyl (TMS) ester.

  • GC-MS Analysis: The derivatized extract is injected into a GC-MS system. A capillary column, such as an Agilent 19091J-413 (30.0 m x 0.25 mm x 0.25 µm), is typically used for separation.

  • Quantification: The identification of the this compound derivative is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.

This guide provides a foundational understanding for researchers looking to source or produce this compound from natural botanical materials. The significant variation in yield highlights the importance of source selection and the potential for optimizing extraction protocols. Further research into the genetics and biosynthesis of this valuable compound may lead to enhanced production through metabolic engineering and synthetic biology approaches.

References

Comparative study of extraction methods for labdane diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Labdane diterpenes, a significant class of natural products, are recognized for their diverse and potent biological activities, holding immense promise in drug discovery and development. The efficient extraction of these compounds from their natural sources is a critical first step in their study and utilization. This guide provides an objective comparison of various extraction methodologies for labdane diterpenes, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Executive Summary

The choice of extraction method significantly impacts the yield, purity, and integrity of the isolated labdane diterpenes. Traditional methods such as Maceration and Soxhlet extraction, while simple and widely accessible, are often outperformed by modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer substantial improvements in efficiency, reducing extraction time and solvent consumption. For highly selective and environmentally friendly extraction, Supercritical Fluid Extraction (SFE) with carbon dioxide is a powerful alternative. Pressurized Liquid Extraction (PLE) also demonstrates high efficiency by using solvents at elevated temperatures and pressures.

This guide presents a comparative analysis of these methods, focusing on quantitative yield data for prominent labdane diterpenes from various plant sources. Detailed experimental protocols and workflow diagrams are provided to facilitate the practical application of these techniques.

Data Presentation: Comparative Extraction Yields of Labdane Diterpenes

The following tables summarize quantitative data from comparative studies on the extraction of well-known labdane diterpenes.

Table 1: Comparison of Extraction Methods for Forskolin from Coleus forskohlii Roots

Extraction MethodSolventExtraction TimeForskolin Yield (%)Reference
Soxhlet ExtractionEthanol-2.83[1]
Soxhlet ExtractionMethanol-2.91[2]
Microwave-Assisted Extraction (MAE)Ethanol5 min2.29[1][2]
Ultrasound-Assisted Extraction (UAE)Ethanol20 min1.47[1][2]

Table 2: Comparison of Extraction Methods for Andrographolide from Andrographis paniculata

Extraction MethodSolventTotal Diterpenoid Yield (mg/g)Andrographolide Yield (mg/g)Reference
MacerationMethanol-~18[3]
Soxhlet ExtractionMethanol-~22[3]
Microwave-Assisted Extraction (MAE)Methanol-~25[3]
Ultrasound-Assisted Extraction (UAE)Methanol-~20[3]
Soxhlet ExtractionChloroform-0.4452%[4]
Microwave-Assisted Extraction (MAE)Chloroform/Water40 min0.589%[4]

Table 3: Comparison of Extraction Methods for Sclareol from Salvia sclarea (Clary Sage)

Extraction MethodYield of SclareolNotesReference
Steam Distillation0.01%Inefficient for sclareol extraction.[5]
Solid/Liquid Extraction (Hexane)1.5%Significantly higher yield compared to steam distillation.[5]
Supercritical Fluid Extraction (SFE)Up to 50% in the extractHighly selective for sclareol.[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target labdane diterpene.

Maceration

Principle: This technique involves soaking the plant material in a solvent at room temperature for an extended period, allowing the soluble compounds to diffuse into the solvent.[6]

Protocol:

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a coarse powder.[7]

  • Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., ethanol, methanol) to completely submerge the material. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).[8]

  • Incubation: Seal the container and keep it at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.[6]

  • Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Principle: This method allows for continuous extraction of the plant material with a fresh portion of the hot solvent, making it more efficient than maceration, especially for compounds with limited solubility.[9]

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

  • Apparatus Setup: Place the powdered sample into a thimble, which is then placed inside the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing the extraction solvent and below a condenser.[10]

  • Extraction: Heat the solvent in the flask. The solvent vaporizes, rises into the condenser, liquefies, and drips back onto the sample in the thimble. When the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the flask. This cycle is repeated. The extraction is typically run for 6-24 hours.[9]

  • Concentration: After extraction, the solvent in the flask, now containing the extracted compounds, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, leading to faster and more efficient extraction.[11]

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place the sample in a flask and add the chosen solvent. A common solid-to-solvent ratio is 1:10 to 1:30 (w/v).

  • Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (typically 20-50 kHz) for a specified duration (e.g., 15-60 minutes) and at a controlled temperature.[1]

  • Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. This method is known for its high speed and efficiency.[12]

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place the sample and solvent in a microwave-safe extraction vessel. The choice of solvent is crucial, as it must be able to absorb microwave energy (polar solvents like ethanol and methanol are commonly used).

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Apply microwave power for a short duration (e.g., 1-15 minutes) at a controlled temperature.[2][4]

  • Filtration and Concentration: After cooling, filter the mixture and concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. The solvating power can be tuned by changing the pressure and temperature, making it a highly selective method.[1]

Protocol:

  • Sample Preparation: The plant material should be dried and ground to a specific particle size.

  • Extraction: The sample is packed into an extraction vessel. Supercritical CO2, often with a co-solvent like ethanol to modify its polarity, is pumped through the vessel.

  • Separation: The CO2 containing the extracted compounds flows into a separator where the pressure and/or temperature is changed. This causes the CO2 to lose its solvating power, and the extracted compounds precipitate and are collected.

  • Solvent Removal: The CO2 can be recycled, and the collected extract is solvent-free.

Pressurized Liquid Extraction (PLE)

Principle: PLE, also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50-200°C) and pressures (1000-2000 psi). These conditions keep the solvent in its liquid state above its boiling point, which increases its solvating power and decreases its viscosity, leading to rapid and efficient extractions.[13][14]

Protocol:

  • Sample Preparation: The dried and ground plant material is mixed with a dispersing agent (e.g., sand) and packed into an extraction cell.

  • Extraction: The cell is placed in the PLE system. The chosen solvent is pumped into the cell, which is then heated and pressurized to the desired setpoints. The extraction can be performed in a static mode (solvent held in the cell for a set time), dynamic mode (solvent continuously flows through the cell), or a combination of both.[13]

  • Collection: After the extraction cycle, the extract is purged from the cell with an inert gas into a collection vial.

  • Concentration: The collected extract can then be concentrated if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of labdane diterpenes.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis & Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe ple PLE grinding->ple filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration ple->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatography (e.g., HPLC) crude_extract->chromatography spectroscopy Spectroscopy (e.g., MS, NMR) chromatography->spectroscopy pure_compound Pure Labdane Diterpene spectroscopy->pure_compound

General workflow for labdane diterpene extraction.
Logical Relationship of Extraction Methods

The diagram below illustrates the classification of the described extraction methods based on their underlying principles.

Extraction_Methods cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Soxhlet Soxhlet UAE Ultrasound-Assisted MAE Microwave-Assisted SFE Supercritical Fluid PLE Pressurized Liquid Extraction_Methods Extraction_Methods Extraction_Methods->Maceration Extraction_Methods->Soxhlet Extraction_Methods->UAE Extraction_Methods->MAE Extraction_Methods->SFE Extraction_Methods->PLE

Classification of labdane diterpene extraction methods.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation of labdane diterpenes. While conventional methods like maceration and Soxhlet extraction are still in use, modern techniques such as UAE, MAE, SFE, and PLE offer significant advantages in terms of efficiency, selectivity, and environmental impact. For rapid and high-yield extractions, UAE and MAE are excellent choices. When high purity and selectivity are the primary goals, and for the extraction of thermally labile compounds, SFE is a superior option. PLE provides a balance of high efficiency and the use of conventional solvents.

Researchers and drug development professionals should carefully consider the specific labdane diterpene of interest, the nature of the plant matrix, and the desired scale of extraction when choosing a method. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of the chosen extraction technique.

References

A Researcher's Guide to Assessing the Optical Purity of Naturally Occurring Abienol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the optical purity of naturally occurring chiral molecules like abienol is a critical step in ensuring product quality, understanding bioactivity, and developing novel therapeutics. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric purity of abienol, supported by experimental data and detailed methodologies.

Abienol, a labdane diterpene alcohol, is a key component of the oleoresin of balsam fir (Abies balsamea) and is also found in tobacco (Nicotiana tabacum).[1][2][3] Its chirality, arising from multiple stereocenters, means it can exist as different stereoisomers. The naturally occurring form in balsam fir is predominantly cis-abienol.[1][2] The precise enantiomeric composition can influence its biological activity and its suitability as a precursor for synthesizing other valuable compounds. This guide explores the most effective methods for assessing its optical purity: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods for Optical Purity Assessment

The selection of an appropriate analytical method depends on factors such as the required accuracy, sample matrix, available instrumentation, and whether the analysis is for qualitative or quantitative purposes. The following table summarizes the key performance aspects of the primary techniques used for determining the optical purity of abienol.

MethodPrincipleSample RequirementsKey AdvantagesLimitations
Chiral Gas Chromatography (GC) Separation of enantiomers in the gas phase using a chiral stationary phase (CSP), typically based on cyclodextrin derivatives.Volatile and thermally stable samples. Derivatization may be required to increase volatility.High resolution and sensitivity. Well-established for terpene analysis.Requires analyte to be volatile and thermally stable. Potential for thermal degradation of the sample.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers in the liquid phase using a chiral stationary phase (CSP) or a chiral mobile phase additive.Soluble in a suitable mobile phase.Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. Both analytical and preparative separations are possible.Method development can be complex and time-consuming. Chiral columns can be expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinguishable signals for each enantiomer.Soluble in a suitable deuterated solvent. Relatively pure sample required.Non-destructive technique. Provides structural information. Can determine absolute configuration with appropriate standards.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Chiral reagents can be expensive.
Polarimetry Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.Solution of the chiral compound in a suitable solvent.Simple and rapid for determining the net optical rotation.Provides a bulk measurement of optical activity, not the ratio of individual enantiomers. Requires a pure sample and knowledge of the specific rotation of the pure enantiomer for quantitative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of optical purity. Below are representative protocols for the key analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers and is well-suited for the analysis of terpenes and their derivatives.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).

Sample Preparation:

  • Extract abienol from the natural source (e.g., balsam fir oleoresin or tobacco leaf extract) using a suitable solvent like hexane or diethyl ether.

  • Concentrate the extract under reduced pressure.

  • If necessary, derivatize the abienol sample to increase its volatility and improve chromatographic performance. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 2 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers versatility for a broader range of compounds, including those that are not amenable to GC analysis.

Instrumentation:

  • HPLC system with a UV or other suitable detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

Sample Preparation:

  • Extract and purify abienol from the natural source.

  • Dissolve a known amount of the purified abienol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the separated enantiomers as described for the GC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for determining enantiomeric purity without the need for chromatographic separation.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Sample Preparation (using a Chiral Solvating Agent):

  • Dissolve approximately 5-10 mg of the purified abienol sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar excess (typically 1.5-2.0 equivalents) of a chiral solvating agent (CSA), such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

Data Analysis: The presence of the CSA will induce a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for their individual integration. The enantiomeric ratio is determined by the ratio of the integrals of the corresponding well-resolved peaks.

Workflow for Assessing Optical Purity

The following diagram illustrates a typical workflow for the assessment of the optical purity of naturally occurring abienol.

OpticalPurityWorkflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting start Natural Source (e.g., Abies balsamea, Nicotiana tabacum) extraction Solvent Extraction start->extraction purification Purification (e.g., Column Chromatography) extraction->purification chiral_gc Chiral GC purification->chiral_gc Volatile Sample chiral_hplc Chiral HPLC purification->chiral_hplc Non-volatile Sample nmr NMR Spectroscopy purification->nmr Sufficiently Pure Sample polarimetry Polarimetry purification->polarimetry Preliminary Screening data_analysis Calculate Enantiomeric Excess (% ee) or Specific Rotation chiral_gc->data_analysis chiral_hplc->data_analysis nmr->data_analysis polarimetry->data_analysis report Publish Comparison Guide data_analysis->report

Workflow for assessing the optical purity of abienol.

Signaling Pathway and Logical Relationships

The choice of analytical method is often guided by the properties of the analyte and the specific research question. The following diagram illustrates the decision-making process.

MethodSelection cluster_properties Analyte Properties cluster_methods Preferred Method start Assess Optical Purity of Abienol volatility Volatile & Thermally Stable? start->volatility concentration High Concentration & Purity? start->concentration gc Chiral GC volatility->gc Yes hplc Chiral HPLC volatility->hplc No concentration->hplc No nmr NMR with Chiral Reagent concentration->nmr Yes polarimetry Polarimetry (Screening) concentration->polarimetry Yes, for quick check

Decision tree for selecting a chiral analysis method.

Conclusion

The assessment of the optical purity of naturally occurring abienol is essential for its characterization and utilization. Chiral GC, chiral HPLC, and NMR spectroscopy each offer distinct advantages and are powerful tools for this purpose. The choice of method will depend on the specific experimental context. By following detailed and validated protocols, researchers can confidently determine the enantiomeric composition of abienol, contributing to a deeper understanding of its properties and potential applications.

References

Safety Operating Guide

Navigating the Disposal of (+)-cis-Abienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are fundamental to ensuring a secure laboratory environment and maintaining environmental compliance. (+)-cis-Abienol, a labdane diterpenoid, requires careful disposal considerations due to its specific chemical properties and associated hazards. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound waste, building on established safety protocols to foster a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. All handling of this compound, including preparations for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary for this compound Disposal Considerations

For quick reference, the following table summarizes key data points relevant to the safe handling and disposal of this compound.

ParameterValueSource
Molecular FormulaC₂₀H₃₄O[1]
Molecular Weight290.5 g/mol [1]
Boiling Point254 °C (489 °F)
Density1.067 g/cm³ at 25 °C (77 °F)
GHS Hazard StatementsH317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H401: Toxic to aquatic life.
GHS Precautionary Statements (Disposal)P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound waste is crucial to prevent harm to personnel and the environment. The following procedure outlines the necessary steps for its collection, storage, and disposal.

  • Waste Segregation and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Labeling :

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Skin Sensitizer," "Eye Irritant," "Toxic to Aquatic Life")

      • The accumulation start date (the date the first drop of waste is added to the container)

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

    • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

    • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times except when adding waste.

  • Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all institutional and local regulations for hazardous waste disposal.

    • Crucially, this compound waste must not be disposed of down the sanitary sewer due to its toxicity to aquatic life.

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate spill area and alert your colleagues and laboratory supervisor.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup : Wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water or a suitable laboratory detergent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's established protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Segregate this compound Waste in a Compatible Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Dispose of via an Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Essential Safety and Handling Protocol for (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling (+)-cis-Abienol, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dusts and aerosols.

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Biosynth recommends storing at <-15°C.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[1]

  • Ventilate the area and decontaminate the spill surface.[1]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a dedicated and properly labeled hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

  • Include the accumulation start date and the name of the principal investigator or laboratory contact.

Storage and Disposal:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Do not dispose of this compound down the drain.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to handling handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Surfaces handle_procedure->cleanup_decontaminate Procedure complete disp_collect Collect Contaminated Materials handle_procedure->disp_collect Generate waste cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.